molecular formula C14H18N2O2S B1440991 (1-Cbz-3-piperidine)carbothioamide CAS No. 569348-15-8

(1-Cbz-3-piperidine)carbothioamide

Cat. No.: B1440991
CAS No.: 569348-15-8
M. Wt: 278.37 g/mol
InChI Key: AOYXSKQMDOWLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cbz-3-piperidine)carbothioamide (CAS 569348-15-8) is a synthetic piperidine derivative of high value in pharmaceutical research and medicinal chemistry. The compound features a carbobenzyloxy (Cbz) protecting group and a critical carbothioamide functional group, making it a versatile precursor for constructing complex molecules. Its primary research application lies in its role as a key synthetic intermediate for the development of biologically active compounds, particularly those targeting the central nervous system, such as potential antidepressants and analgesics . Furthermore, the reactive carbothioamide moiety allows researchers to utilize this compound as a starting material for designing specific enzyme inhibitors, including those targeting protease or carboxylesterase enzymes, which are relevant in various disease pathways . The piperidine scaffold is a privileged structure in FDA-approved drugs, and the integration of the thioamide functionality is an emerging trend in the development of therapeutic leads, as seen in recent research into hybrid molecules for treating conditions like Alzheimer's disease . This reagent is offered with a purity of ≥97% and should be stored at room temperature in a dry environment . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-13(19)12-7-4-8-16(9-12)14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYXSKQMDOWLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693819
Record name Benzyl 3-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569348-15-8
Record name Benzyl 3-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (1-Cbz-3-piperidine)carbothioamide: Structure, Properties, and Synthesis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of (1-Cbz-3-piperidine)carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical structure, physicochemical properties, a validated synthesis protocol, and its prospective applications.

Introduction: The Significance of the Piperidine Carbothioamide Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties. The introduction of a carbothioamide group at the 3-position of the piperidine ring, combined with N-protection by a carbobenzyloxy (Cbz) group, yields this compound. This molecule serves as a valuable building block in the synthesis of more complex drug candidates. The thioamide functional group is a bioisostere of the amide bond, often leading to altered metabolic stability, receptor binding affinity, and cell permeability.

Chemical Structure and Properties

The chemical structure of this compound, also known as benzyl 3-carbamothioylpiperidine-1-carboxylate, is characterized by a piperidine ring with a carbothioamide moiety at the 3-position and a carbobenzyloxy protecting group on the nitrogen atom.

Chemical Structure:

G cluster_0 Synthesis of this compound start Benzyl 3-carbamoylpiperidine-1-carboxylate (Precursor) reagent Lawesson's Reagent Toluene, Reflux start->reagent Thionation product This compound (Final Product) reagent->product purification Purification (Column Chromatography) product->purification

References

Introduction: The Significance of Piperidine-Thioamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl 3-carbamothioylpiperidine-1-carboxylate

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of drugs, highlighting the versatility of this saturated heterocycle.[1] When functionalized at the 3-position with a carbothioamide (thioamide) group, the resulting scaffold becomes a valuable building block for drug discovery. Thioamides are known bioisosteres of amides with unique chemical properties and are key intermediates in the synthesis of various heterocyclic compounds, including thiazoles, which are themselves prevalent in biologically active molecules.[2][3]

This guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway to Benzyl 3-carbamothioylpiperidine-1-carboxylate. The synthesis is presented as a two-step process, beginning with the protection of a piperidine precursor followed by the conversion of a nitrile to the target thioamide. As a senior application scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, providing a self-validating protocol grounded in established chemical literature.

Overall Synthetic Pathway

The synthesis is logically divided into two primary transformations:

  • N-Protection: The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atom during subsequent manipulations.

  • Thionation: The nitrile functional group at the 3-position is converted into the desired primary thioamide.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Piperidine_Nitrile Piperidine-3-carbonitrile Cbz_Nitrile Benzyl 3-cyanopiperidine-1-carboxylate Piperidine_Nitrile->Cbz_Nitrile Step 1: N-Protection Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) Target_Molecule Benzyl 3-carbamothioylpiperidine-1-carboxylate Cbz_Nitrile->Target_Molecule Step 2: Thionation Sulfur Source (e.g., NaSH), Solvent (e.g., DMF)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Benzyl 3-cyanopiperidine-1-carboxylate (Intermediate)

Principle and Rationale

The first critical step is the protection of the piperidine nitrogen. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose. Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is highly effective at suppressing the nucleophilicity and basicity of the amine.[4] This stability is essential for preventing the nitrogen from interfering with the subsequent thionation reaction.

Causality of Reagent Selection:

  • Benzyl Chloroformate (Cbz-Cl): This is the classic and most widely used reagent for introducing the Cbz group.[4][5] Its reactivity is well-understood and provides high yields.

  • Base (Sodium Bicarbonate): The protection reaction releases hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid and drive the reaction to completion. Sodium bicarbonate (NaHCO₃) is a mild, inexpensive, and effective base for this purpose, often used in a biphasic system with water to facilitate easy workup.

  • Solvent (THF/Water): A biphasic solvent system, such as tetrahydrofuran (THF) and water, is often employed. The starting material and Cbz-Cl are soluble in the organic phase (THF), while the base (NaHCO₃) and the HCl byproduct (as NaCl) are soluble in the aqueous phase, simplifying the reaction and subsequent purification.

Experimental Protocol: N-Cbz Protection

Materials:

  • Piperidine-3-carbonitrile

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carbonitrile (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, Benzyl 3-cyanopiperidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Data Summary: N-Protection Reaction
ParameterValue/ConditionRationale
Stoichiometry
Piperidine-3-carbonitrile1.0 eqLimiting Reagent
Benzyl Chloroformate1.1 eqA slight excess ensures complete reaction of the starting amine.
Sodium Bicarbonate2.5 eqSufficient excess to neutralize generated HCl and maintain basic pH.
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction; stirring at RT ensures completion.
Reaction Time12-16 hoursTypical timeframe for complete conversion.
SolventTHF / Water (1:1)Biphasic system facilitates reaction and simplifies workup.
Expected Yield 85-95%This is a high-yielding and reliable protection reaction.

Part 2: Synthesis of Benzyl 3-carbamothioylpiperidine-1-carboxylate

Principle and Rationale

The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. While various methods exist, such as using Lawesson's reagent or hazardous gaseous hydrogen sulfide, a safer and highly effective approach involves the use of a sulfide salt like sodium hydrosulfide (NaSH).[6]

Causality of Reagent Selection:

  • Sodium Hydrosulfide (NaSH): This reagent serves as a convenient and solid source of the hydrosulfide nucleophile (SH⁻), which attacks the electrophilic carbon of the nitrile. It is a safer alternative to using highly toxic and difficult-to-handle hydrogen sulfide gas.[6] The addition of magnesium chloride can sometimes facilitate this reaction.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves the starting nitrile and the sulfide reagent, facilitating a homogeneous reaction environment and promoting the nucleophilic attack on the nitrile.

The proposed mechanism involves the nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to yield the thioamide product.

Caption: Simplified mechanism for nitrile thionation.

Experimental Protocol: Nitrile Thionation

Materials:

  • Benzyl 3-cyanopiperidine-1-carboxylate (Intermediate from Part 1)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol or Isopropanol for recrystallization

Safety Precaution: Sulfide reagents can release toxic H₂S gas upon contact with acid. All manipulations should be performed in a well-ventilated fume hood. The aqueous waste should be treated with bleach (sodium hypochlorite) before disposal to oxidize residual sulfides.

Procedure:

  • In a round-bottom flask, dissolve Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq) in DMF.

  • Add sodium hydrosulfide hydrate (3.0 eq) to the solution in one portion.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. This will precipitate the crude product.

  • Stir the aqueous slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization. A suitable solvent system can be determined empirically but often involves dissolving the compound in a hot solvent like ethanol, isopropanol, or acetonitrile and allowing it to cool slowly to form crystals.[7]

Data Summary: Thionation Reaction
ParameterValue/ConditionRationale
Stoichiometry
Cbz-protected Nitrile1.0 eqLimiting Reagent
Sodium Hydrosulfide3.0 eqAn excess of the sulfur source ensures complete conversion of the nitrile.
Reaction Conditions
Temperature60-70 °CModerate heating increases the reaction rate without causing decomposition.
Reaction Time4-6 hoursSufficient time for the reaction to proceed to completion.
SolventDMFA polar aprotic solvent that effectively dissolves reactants.
Workup Precipitation in waterA simple and effective method for isolating the solid product.
Expected Yield 70-85%A good yield is expected for this transformation.

References

Physicochemical properties of N-Cbz protected piperidine thiocarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Cbz Protected Piperidine Thiocarboxamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core physicochemical properties of N-Carboxybenzyl (Cbz) protected piperidine thiocarboxamides. As a class of compounds featuring a common heterocyclic scaffold in drug discovery, understanding their behavior is critical for optimizing synthesis, formulation, and pharmacokinetic profiles. This document moves beyond a simple listing of properties to explain the underlying chemical principles and provide actionable experimental protocols for their characterization.

Introduction: A Triad of Functionality

N-Cbz protected piperidine thiocarboxamides are composite structures where each component imparts distinct characteristics to the whole molecule. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to interact with biological targets and its presence in numerous pharmaceuticals.[1][2] The thiocarboxamide group, a bioisostere of the more common amide, offers unique properties including increased lipophilicity and different hydrogen bonding capabilities.[3] Finally, the Carboxybenzyl (Cbz) group serves as a robust, temporary "mask" for the piperidine nitrogen, rendering it non-basic and enabling selective reactions elsewhere in the molecule.[4] The interplay of these three moieties dictates the compound's overall physicochemical profile.

Core Physicochemical Properties: Structure-Property Relationships

The properties of these molecules are not merely additive but are a consequence of the electronic and steric interplay between the N-Cbz group, the piperidine core, and the thiocarboxamide functional group.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes.

  • Cbz Group Contribution: The benzyl portion of the Cbz group is aromatic and nonpolar, significantly increasing the molecule's overall lipophilicity. This can enhance membrane permeability, a crucial factor for drug absorption and distribution.[3]

  • Thiocarboxamide Contribution: The replacement of an amide's oxygen with a larger, less electronegative sulfur atom also increases lipophilicity.[3] This further pushes the molecule towards a more nonpolar character compared to its amide equivalent.

  • Piperidine Core: The saturated hydrocarbon backbone of the piperidine ring itself contributes to the lipophilic character.

Collectively, N-Cbz protected piperidine thiocarboxamides are expected to be moderately to highly lipophilic compounds. The exact LogP value will, of course, be modulated by other substituents on the piperidine ring or the thiocarboxamide nitrogen.

Aqueous Solubility

Aqueous solubility is often inversely related to lipophilicity. The high lipophilicity conferred by the Cbz and thiocarbonyl groups suggests that these compounds will likely exhibit low aqueous solubility.

  • Hydrogen Bonding: The thiocarboxamide group is a strong hydrogen-bond donor (from the N-H) but only a moderate acceptor (at the sulfur atom).[5] This is a key difference from amides, where the carbonyl oxygen is a strong H-bond acceptor. This reduced acceptor strength can limit interactions with water molecules, decreasing solubility.

  • Ionization: The Cbz group effectively converts the typically basic piperidine nitrogen into a non-ionizable carbamate.[4] This prevents the formation of a protonated, water-soluble salt at physiological pH, further limiting aqueous solubility.

Chemical Stability

The stability of the molecule under various conditions is dictated by its most labile bonds.

  • Cbz Group Stability: The Cbz group is known for its robustness and is stable across a wide range of conditions, including basic and mildly acidic media.[4] However, it is susceptible to cleavage under specific, harsh conditions:

    • Catalytic Hydrogenolysis: This is the most common method for Cbz removal, using a catalyst like Palladium on Carbon (Pd/C) and a hydrogen source. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]

    • Strong Acid: Conditions such as HBr in acetic acid can also cleave the Cbz group.[6]

  • Thiocarboxamide Stability: Thioamides are generally stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, though often more slowly than their amide counterparts. They are also susceptible to oxidation at the sulfur atom.[5]

Spectroscopic Profile

The structural features of these compounds give rise to a characteristic spectroscopic signature, essential for their identification and characterization.[7]

Technique Expected Signature Features Rationale
¹H NMR Aromatic protons (δ ~7.3 ppm) from Cbz group.[8] Benzylic protons (CH₂) as a singlet (δ ~5.1 ppm).[8] Piperidine ring protons in the aliphatic region (δ ~1.5-4.0 ppm). Thiocarboxamide N-H proton as a broad singlet at a downfield shift (δ > 8.0 ppm).[1]The chemical environment of each proton dictates its resonance frequency. The deshielding effect of the aromatic ring and carbamate/thiocarbonyl groups causes downfield shifts.
¹³C NMR Thiocarbonyl carbon (C=S) signal significantly downfield (δ ~160-180 ppm).[1] Carbamate carbonyl (C=O) signal (δ ~155 ppm). Aromatic and benzylic carbons from the Cbz group. Piperidine carbons in the aliphatic region.The C=S carbon is less shielded than a C=O carbon, resulting in a more downfield chemical shift, which is a key diagnostic peak.
FT-IR N-H stretch (~3100-3300 cm⁻¹). C=O stretch (carbamate) strong band (~1680-1700 cm⁻¹). C=S stretch (thioamide) band (~1200-1250 cm⁻¹).[9] Aromatic C-H and C=C bands.Each functional group has characteristic vibrational frequencies that are observed in the IR spectrum, allowing for functional group identification.[7]
Mass Spec A clear molecular ion peak (M⁺) should be observable to confirm the molecular weight.[10] Characteristic fragmentation patterns may include the loss of the benzyl group or cleavage of the piperidine ring.Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure.[7]

Synthesis and Characterization Workflow

A robust and self-validating workflow is essential for the reliable preparation and confirmation of N-Cbz protected piperidine thiocarboxamides. The following represents a general, field-proven approach.

General Synthesis Pathway

The synthesis typically involves a two-step process starting from a suitable piperidine derivative. The diagram below outlines this logical flow.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Thionation A Piperidine-4-carboxamide C N-Cbz-piperidine-4-carboxamide A->C Schotten-Baumann Reaction B Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) B->C E N-Cbz protected piperidine thiocarboxamide C->E Thionation Reaction D Lawesson's Reagent D->E

Caption: General synthetic workflow for the target compounds.

Detailed Experimental Protocol: Synthesis

This protocol describes the conversion of a precursor, N-Cbz-piperidine-4-carboxamide, to its thiocarboxamide derivative.

  • Dissolution: Dissolve N-Cbz-piperidine-4-carboxamide (1.0 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Thionating Agent: Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution portion-wise. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-Cbz protected piperidine thiocarboxamide.

Self-Validating Characterization Workflow

Confirmation of the product's identity and purity is a critical final step.

G Start Purified Product from Chromatography TLC Purity Check by TLC (Single Spot) Start->TLC NMR ¹H & ¹³C NMR Spectroscopy TLC->NMR If Pure IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Confirm Structure & Purity Confirmed MS->Confirm

Caption: Post-synthesis characterization and validation workflow.

Implications for Drug Development

The physicochemical properties of this class of compounds have direct consequences for their potential as drug candidates.

  • ADME Profile: The inherent lipophilicity suggests good potential for passive diffusion across cell membranes (Absorption) and distribution into tissues. However, this same property can lead to poor aqueous solubility, potentially requiring advanced formulation strategies. The Cbz group makes the piperidine nitrogen unavailable for metabolic N-dealkylation, but the thioamide sulfur can be a site for oxidative metabolism.[3]

  • Target Engagement: The piperidine scaffold can be functionalized to present pharmacophoric features in specific 3D orientations. The thiocarboxamide group can form different hydrogen bond interactions with protein targets compared to an amide, offering a tool for medicinal chemists to fine-tune binding affinity and selectivity.[3]

  • Prodrug Strategies: The Cbz group can be considered a prodrug moiety. While stable, its removal via hydrogenolysis is not typically viable in vivo. However, the development of enzyme-labile protecting groups with similar electronic properties could be an avenue for targeted drug release.

Conclusion

N-Cbz protected piperidine thiocarboxamides are a class of molecules with a distinct and predictable set of physicochemical properties. Their high lipophilicity, low expected aqueous solubility, and characteristic spectroscopic signatures are direct results of the interplay between the piperidine core, the thioamide functional group, and the robust Cbz protecting group. A thorough understanding of these properties, coupled with rigorous synthesis and characterization workflows, is paramount for any researcher utilizing these structures in medicinal chemistry and drug development.

References

Spectroscopic Characterization of (1-Cbz-3-piperidine)carbothioamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of (1-Cbz-3-piperidine)carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document serves as a comprehensive resource, offering predicted spectroscopic data based on the analysis of structurally analogous compounds. We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the spectroscopic behavior of substituted piperidine derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that dictate its spectroscopic signature. The core structure is a piperidine ring, with a carbamate protecting group (Cbz, Carboxybenzyl) on the nitrogen atom and a carbothioamide group at the 3-position.

Structure:

The Cbz group introduces aromatic protons and a carbonyl carbon, while the carbothioamide (thioamide) group brings a thiocarbonyl (C=S) functionality and exchangeable amine protons. The chiral center at the 3-position of the piperidine ring adds complexity to the NMR spectra due to the diastereotopic nature of neighboring protons.

This guide will provide a detailed analysis of the expected signals in ¹H NMR, ¹³C NMR, IR, and MS spectra, enabling researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with 2D techniques, are essential for unambiguous assignment of all atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of N-Cbz protected piperidines and compounds containing a carbothioamide group. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Phenyl (Cbz)7.30 - 7.45m5HAromatic protons of the benzyl group.
CH₂ (Cbz)5.10s2HMethylene protons of the benzyl group.
NH₂ (Thioamide)9.5 - 10.0br s2HExchangeable with D₂O. Broad due to quadrupole broadening and potential restricted rotation.
H-2ax, H-6ax4.0 - 4.2m2HDeshielded by the adjacent nitrogen and Cbz group.
H-2eq, H-6eq2.8 - 3.0m2H
H-32.9 - 3.1m1HMethine proton adjacent to the carbothioamide group.
H-4ax, H-5ax1.8 - 2.0m2H
H-4eq, H-5eq1.5 - 1.7m2H

Causality behind Predictions: The aromatic protons of the Cbz group are expected in the typical aromatic region. The benzylic CH₂ protons are deshielded by the adjacent oxygen and carbonyl group, appearing as a singlet. The thioamide NH₂ protons are expected to be significantly downfield and broad due to their acidic nature and potential for hydrogen bonding. The piperidine ring protons exhibit complex splitting patterns due to chair conformations and axial/equatorial relationships. Protons on carbons adjacent to the nitrogen (H-2 and H-6) are deshielded. The presence of the substituent at C-3 breaks the symmetry of the ring, making all methylene protons diastereotopic and thus magnetically non-equivalent.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C=S (Thioamide)195 - 205Thiocarbonyl carbon, highly deshielded.
C=O (Cbz)154 - 156Carbonyl carbon of the carbamate.
Phenyl (Cbz)137 (ipso), 127-129 (ortho, meta, para)Aromatic carbons.
CH₂ (Cbz)66 - 68Benzylic carbon.
C-2, C-643 - 46Carbons adjacent to the nitrogen.
C-345 - 48Methine carbon bearing the carbothioamide group.
C-4, C-525 - 30

Causality behind Predictions: The thiocarbonyl carbon (C=S) is the most downfield signal due to the lower electronegativity and larger size of sulfur compared to oxygen. The carbamate carbonyl (C=O) appears in its characteristic region. The aromatic carbons of the Cbz group will show distinct signals. The piperidine ring carbons are in the aliphatic region, with C-2 and C-6 being deshielded by the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

Diagram 1: Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR tube B->C D Acquire 1H NMR C->D E Acquire 13C{1H} NMR D->E F Acquire 2D Spectra (COSY, HSQC) E->F G Process & Phase Spectra F->G H Reference to TMS G->H I Assign Signals H->I

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable NH protons.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans (1024-4096) will be necessary due to the low natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is generally sufficient.

  • 2D NMR Acquisition (for full structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretching (thioamide NH₂)
3030MediumAromatic C-H stretching (Cbz)
2950 - 2850MediumAliphatic C-H stretching (piperidine)
1690 - 1710StrongC=O stretching (carbamate)
1490 - 1550StrongC=S stretching (Thioamide I band, coupled with N-H bending)
1450MediumAromatic C=C stretching
1250 - 1350StrongC-N stretching (carbamate and thioamide)
1000 - 1100StrongC-O stretching (carbamate)
700 - 800StrongC=S stretching (Thioamide II band)

Causality behind Predictions: The N-H stretching of the thioamide will appear as broad bands due to hydrogen bonding. The C=O stretch of the Cbz group is expected to be a strong, sharp peak. The C=S stretching vibration is complex and often coupled with other vibrations, leading to multiple bands (Thioamide I and II bands). The presence of both aromatic and aliphatic C-H stretches will be evident.

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.

Diagram 2: ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Clean ATR crystal B Collect background spectrum A->B C Place sample on crystal B->C D Apply pressure C->D E Collect sample spectrum D->E F Identify characteristic peaks E->F

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a solvent such as isopropanol and allow it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound.

Predicted Mass Spectral Data

Ionization Mode: Positive Electrospray Ionization (ESI+) is expected to be most effective due to the presence of the basic nitrogen atom in the piperidine ring.

  • Molecular Formula: C₁₄H₁₈N₂O₂S

  • Exact Mass: 278.11

  • Expected Primary Ion: [M+H]⁺ = m/z 279.12

Table 4: Predicted ESI-MS Fragmentation Pattern

m/zProposed FragmentNotes
279.12[M+H]⁺Protonated molecule
171.07[M - C₇H₇O]⁺Loss of the benzyl group
144.08[M - C₈H₇O₂]⁺Loss of the entire Cbz group
91.05[C₇H₇]⁺Tropylium ion (from the benzyl group)
84.08[C₅H₁₀N]⁺Piperidine ring fragment

Causality behind Predictions: In ESI-MS, the protonated molecule is typically the base peak. Subsequent fragmentation (MS/MS) will likely involve the cleavage of the Cbz group, as the benzylic position is prone to fragmentation. The loss of the benzyl group or the entire Cbz moiety are common fragmentation pathways for Cbz-protected amines. The formation of the tropylium ion is a very characteristic fragmentation for benzyl groups. Fragmentation of the piperidine ring itself is also possible.

Experimental Protocol for ESI-MS

Diagram 3: ESI-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution (1-10 µg/mL) B Use a suitable solvent (e.g., Methanol) A->B C Infuse sample into ESI source B->C D Acquire full scan spectrum C->D E Perform MS/MS on [M+H]+ D->E F Determine molecular weight E->F G Analyze fragmentation pattern F->G

Caption: Workflow for acquiring and analyzing an ESI-MS spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[1]

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for maximum signal intensity of a similar standard compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, FT-IR, and MS techniques. This guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols to aid researchers in their synthetic and analytical endeavors. The predicted spectra are based on well-established principles of spectroscopy and data from structurally related compounds, offering a reliable framework for the identification and purity assessment of this molecule. The provided step-by-step methodologies and workflows are designed to ensure the acquisition of high-quality, reproducible data, which is paramount for scientific integrity in research and drug development.

References

Solubility and stability of (1-Cbz-3-piperidine)carbothioamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (1-Cbz-3-piperidine)carbothioamide

Introduction: Contextualizing the Importance of Physicochemical Profiling

In the landscape of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not mere data points; they are pivotal determinants of a molecule's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.

This guide provides an in-depth technical framework for assessing the solubility and stability of this compound (MW: 278.37 g/mol , Formula: C₁₄H₁₈N₂O₂S)[1], a molecule featuring a piperidine core, a carbothioamide functional group, and a carboxybenzyl (Cbz) protecting group. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of medicinal chemistry and regulatory guidelines to provide a robust, field-proven approach for its characterization. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Section 1: Physicochemical Landscape and Predicted Behavior

Before embarking on experimental work, a theoretical assessment based on the compound's structure is invaluable. This compound is comprised of three key structural motifs:

  • Piperidine Ring: A saturated heterocycle that can influence the compound's basicity and overall conformation[2].

  • Carboxybenzyl (Cbz) Group: A common amine protecting group. The benzyl portion introduces significant hydrophobic character. The carbamate linkage is generally stable but can be susceptible to cleavage under specific conditions like catalytic hydrogenolysis or strong acids[3][4][5].

  • Carbothioamide Group: An isostere of an amide, the thioamide group can influence metabolic stability and receptor interactions. Thioamides are generally stable in organic solvents but can be prone to hydrolysis to the corresponding amide, particularly in alkaline aqueous media[6][7].

Based on this structure, a qualitative solubility and stability profile can be predicted, which will inform our experimental design. The presence of the large, non-polar Cbz group suggests that the compound will likely exhibit poor aqueous solubility but good solubility in many organic solvents, a characteristic common for similarly protected intermediates[8][9].

Section 2: A Methodical Approach to Solubility Assessment

Solubility dictates the achievable concentration of a compound in biological fluids and formulation vehicles, directly impacting bioavailability and the reliability of in vitro assays. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a rapid precipitation process, typically by diluting a high-concentration DMSO stock into an aqueous buffer. This high-throughput method is invaluable for early-stage discovery to quickly flag problematic compounds[10][11].

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state. It is a lower-throughput but more definitive measurement, crucial for later-stage development and formulation[12][13][14].

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound based on general chemical principles.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleExcellent hydrogen bond acceptor, capable of solvating a wide range of organic molecules. Often used for initial stock solutions.[8]
Acetonitrile (ACN)SolublePolar enough to interact with the carbamate and thioamide groups, while accommodating the hydrophobic Cbz group.[15]
AcetoneSolubleGood solvent for many organic compounds with moderate polarity.
Polar Protic Ethanol / MethanolSolubleCapable of hydrogen bonding, should effectively solvate the molecule.[9]
WaterPoorly Soluble / InsolubleThe large, hydrophobic Cbz group is expected to dominate, leading to poor interaction with the highly polar water network.[8]
Non-Polar Dichloromethane (DCM)SolubleEffective at solvating organic molecules with significant non-polar character.
Diethyl EtherSparingly SolubleLower polarity may be less effective at solvating the more polar functional groups.
Experimental Workflow for Solubility Determination

The logical flow for a comprehensive solubility assessment involves starting with high-throughput kinetic screening, followed by a more rigorous thermodynamic assay for key buffer systems.

G cluster_0 Phase 1: Kinetic Solubility Screening cluster_1 Phase 2: Thermodynamic Solubility Confirmation A Prepare 10 mM Stock in DMSO B Dispense into 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate & Shake (e.g., 2h at 25°C) C->D E Analyze via Nephelometry or UV-Vis after Filtration D->E F Add Excess Solid Compound to Vials E->F Proceed for Key Buffers G Add Selected Buffers (e.g., pH 5.0, 7.4) F->G H Equilibrate (e.g., 24h Shake at 25°C) G->H I Filter/Centrifuge to Remove Solid H->I J Quantify Supernatant via HPLC-UV I->J

Caption: Workflow for solubility assessment of this compound.

Protocol 2.1: Kinetic Solubility Assay (Nephelometry)
  • Rationale: This protocol provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the dilution of a DMSO stock in an aqueous bioassay. Nephelometry detects precipitate formation by measuring light scattering[10][16].

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO[16].

  • Plate Preparation: Into a 96-well microplate, dispense 2 µL of the DMSO stock solution into wells containing 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 200 µM nominal concentration with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours[10][17].

  • Measurement: Measure the light scattering in each well using a nephelometer. A significant increase in scattering compared to buffer-only controls indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility limit.

Protocol 2.2: Thermodynamic 'Shake-Flask' Solubility Assay
  • Rationale: This method determines the true equilibrium solubility and is considered the gold standard. By incubating excess solid compound over an extended period, the system reaches equilibrium[12][13].

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to several glass vials.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, etc.)[12].

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached[12].

  • Sample Processing: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

  • Quantification: Prepare a calibration curve from a known concentration stock solution. Dilute the filtered supernatant into the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4).

Section 3: Stability Profiling and Forced Degradation

Understanding a compound's intrinsic stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH). Forced degradation studies deliberately stress the compound under harsh conditions to identify potential degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods[18][19][20][21].

Forced Degradation Workflow

The process involves exposing the compound to a set of standard stress conditions and analyzing the resulting samples against a control to determine the extent of degradation.

G cluster_stress ICH Stress Conditions Start Compound Stock Solution (e.g., in ACN:Water) Control Control Sample (Stored at 4°C in dark) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B Light Box) Start->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Calculate % Degradation Identify Degradants Assess Mass Balance Analysis->Report

Caption: Workflow for forced degradation study based on ICH guidelines.

Protocol 3.1: Forced Degradation Study
  • Rationale: This protocol follows ICH Q1A(R2) guidelines to assess the intrinsic stability of the drug substance. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradants from the parent compound[18].

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Thioamides can be base-labile; monitor closely.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature[18].

    • Thermal Degradation: Store solid compound in a vial at 80°C.

    • Photostability: Expose the solid compound and a solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[22][23][24]. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis, shorter time points may be necessary.

  • Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Section 4: Analytical Methodology for Quantification

A robust and validated analytical method is the cornerstone of any solubility or stability study. For this compound, which contains a UV-active Cbz group, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.

Protocol 4.1: Stability-Indicating HPLC-UV Method
  • Rationale: This reversed-phase HPLC method is designed to separate the parent compound from potential degradation products, ensuring accurate quantification. The use of a gradient elution helps to resolve compounds with different polarities.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector[25].

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min[25].

    • Detection Wavelength: Monitor at the absorbance maximum of the Cbz group (approx. 254 nm). A PDA detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: For the method to be considered "stability-indicating," the results from the forced degradation study must show that degradation product peaks are well-resolved from the parent peak and from each other. Mass balance should be assessed to ensure all major degradants are accounted for.

Conclusion and Forward Outlook

This guide has outlined a comprehensive, scientifically grounded strategy for the evaluation of the solubility and stability of this compound. By integrating predictive assessment with robust, standardized experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The kinetic and thermodynamic solubility assays provide a clear picture of the compound's behavior in aqueous and organic media, while the ICH-compliant forced degradation study establishes its intrinsic stability profile and validates the analytical methodology. This foundational knowledge is indispensable for advancing a compound through the preclinical pipeline, enabling rational formulation design and ensuring the ultimate safety and efficacy of a potential therapeutic agent.

References

The Carbothioamide Scaffold: A Privileged Motif in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The carbothioamide group, a structural analogue of the ubiquitous amide bond, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, distinct from its oxygen counterpart, confer a remarkable ability to modulate the biological activity of small molecules and peptides. This guide provides a comprehensive technical overview of the carbothioamide moiety, delving into its fundamental characteristics, its multifaceted roles in interacting with biological targets, and the strategic considerations for its incorporation into drug design. We will explore its influence on a wide spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Detailed experimental protocols and data interpretation strategies are provided to equip researchers with the practical knowledge required to effectively harness the potential of this versatile functional group in the pursuit of novel therapeutics.

The Carbothioamide Group: A Unique Physicochemical Profile

The substitution of the carbonyl oxygen of an amide with a sulfur atom to form a carbothioamide (or thioamide) introduces subtle yet profound changes in the molecule's electronic and steric properties. These differences are the foundation of the carbothioamide's ability to impart novel biological activities.[1]

Key Physicochemical Distinctions from Amides:

  • Bond Length and Geometry: The carbon-sulfur (C=S) double bond in a thioamide is significantly longer (approx. 1.71 Å) than the carbon-oxygen (C=O) double bond in an amide (approx. 1.23 Å).[1][2] This increased bond length can alter the overall geometry and conformation of a molecule, potentially leading to different interactions with a biological target.

  • Hydrogen Bonding Capabilities: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to amides.[1][2] The N-H proton of a thioamide is more acidic, making it a more potent hydrogen bond donor. Conversely, the larger and more diffuse electron cloud of the sulfur atom makes it a less effective hydrogen bond acceptor.

  • Polarity and Lipophilicity: The carbothioamide group is generally more polarizable but less polar than the amide group. The presence of the sulfur atom also tends to increase the lipophilicity of a molecule, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Rotational Barrier: The C-N bond in a thioamide has a higher rotational barrier than in an amide, leading to a more rigid structure. This conformational rigidity can be advantageous in drug design by pre-organizing the molecule for optimal binding to its target.

  • Metal Chelating Properties: The soft sulfur atom of the carbothioamide group exhibits a strong affinity for various metal ions. This property is crucial for the mechanism of action of several carbothioamide-containing drugs and has been exploited in the design of metal-chelating agents.

The Multifaceted Roles of the Carbothioamide Group in Biological Activity

The unique properties of the carbothioamide group translate into a diverse array of mechanisms by which it can modulate biological activity.

Bioisosteric Replacement of the Amide Bond

One of the most common applications of the carbothioamide group is as a bioisostere for the amide bond. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The subtle changes in geometry and hydrogen bonding patterns can result in enhanced binding to the target receptor or enzyme, while the increased metabolic stability of the thioamide bond can prolong the drug's duration of action.[1]

Direct Engagement with Biological Targets

The carbothioamide group can directly participate in crucial interactions with biological macromolecules, including:

  • Enzyme Inhibition: Carbothioamide-containing compounds have been shown to inhibit a wide range of enzymes. For instance, pyridine carbothioamides have demonstrated potent inhibition of tubulin polymerization, a key target in cancer therapy.[3] The mechanism often involves the thioamide moiety binding to the active site of the enzyme, forming hydrogen bonds or other non-covalent interactions.

  • Receptor Modulation: The ability of the carbothioamide group to act as a potent hydrogen bond donor allows it to form strong interactions with receptor binding pockets. This has been successfully applied in the design of antagonists for various receptors, such as the retinoid X receptor alpha (RXRα).[4]

  • Metal Chelation in Enzyme Active Sites: The metal-chelating properties of carbothioamides are central to the activity of certain enzyme inhibitors. For example, some carbothioamide derivatives inhibit metalloenzymes like carbonic anhydrase by coordinating with the zinc ion in the active site.[5]

Prodrug Strategies

The carbothioamide group can be incorporated into a molecule as part of a prodrug strategy. The thioamide can be metabolically converted to the active amide or another functional group in vivo, allowing for controlled release of the therapeutic agent. This approach can be used to improve a drug's solubility, bioavailability, or targeting to specific tissues.[1]

Modulation of Physicochemical Properties for Improved ADME/Tox Profiles

The introduction of a carbothioamide group can significantly alter a molecule's ADME/Tox profile. The increased lipophilicity can enhance membrane permeability and oral absorption. However, the potential for metabolic instability and the formation of reactive metabolites must be carefully considered during drug development.[1][6]

Therapeutic Applications of Carbothioamide-Containing Compounds

The versatility of the carbothioamide group has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents

Carbothioamide derivatives have shown significant promise as anticancer agents, acting through various mechanisms:

  • Tubulin Polymerization Inhibition: As mentioned earlier, certain pyridine carbothioamides disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • Kinase Inhibition: Carbothioamide-containing molecules have been developed as potent inhibitors of various kinases involved in cancer cell signaling pathways.

  • DNA Intercalation and Topoisomerase Inhibition: Some carbothioamide-based compounds can intercalate into DNA or inhibit topoisomerase enzymes, thereby preventing DNA replication and transcription in cancer cells.[7][8]

  • Induction of Apoptosis: Many carbothioamide derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[7][8]

Table 1: Anticancer Activity of Representative Carbothioamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrazoline-carbothioamideA549 (Lung)13.49 ± 0.17DNA Binding, Apoptosis Induction[7][8]
Pyrazoline-carbothioamideHeLa (Cervical)17.52 ± 0.09DNA Binding, Apoptosis Induction[7][8]
Pyridine carbothioamidePC-3 (Prostate)1.2 - 4.9Tubulin Polymerization Inhibition[3]
Hydrazine-1-carbothioamide-0.13 ± 0.01Carbonic Anhydrase II Inhibition[5]
Antimicrobial and Antiviral Agents

The carbothioamide scaffold is a key feature in several antimicrobial and antiviral drugs. Their mechanisms of action are diverse and can involve:

  • Enzyme Inhibition: Targeting essential enzymes in microbial or viral replication.

  • Disruption of Cell Wall Synthesis: Interfering with the formation of the microbial cell wall.

  • Metal Chelation: Sequestering essential metal ions required for microbial growth.

Enzyme Inhibitors for Other Indications

Beyond cancer and infectious diseases, carbothioamide-based inhibitors are being investigated for a variety of other conditions:

  • Carbonic Anhydrase Inhibitors: For the treatment of glaucoma, epilepsy, and other neurological disorders.[5]

  • 15-Lipoxygenase (15-LOX) Inhibitors: As potential anti-inflammatory agents.[5]

  • Urease Inhibitors: For the treatment of infections caused by Helicobacter pylori.[9]

Experimental Protocols for Evaluating Carbothioamide Activity

A crucial aspect of developing carbothioamide-based therapeutics is the use of robust and reliable experimental assays to assess their biological activity.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10][11]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the carbothioamide compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells (e.g., 48h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a hallmark of many anticancer drugs.[12][13]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time using a spectrophotometer.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., PEM buffer) containing GTP. Keep purified tubulin on ice.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, GTP, and the carbothioamide compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

Tubulin_Polymerization_Assay cluster_setup Reaction Setup (on ice) cluster_measurement Measurement (37°C) cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, GTP, Compound) B Add Purified Tubulin A->B C Incubate in Spectrophotometer B->C D Monitor Absorbance (340 nm) over time C->D E Plot Polymerization Curves (Absorbance vs. Time) D->E F Determine IC50 E->F

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Antimicrobial Susceptibility Testing

Standard methods are employed to determine the minimum inhibitory concentration (MIC) of a carbothioamide compound against various microbial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Common Methods:

  • Broth Microdilution: Serial dilutions of the compound are prepared in a 96-well plate containing liquid growth medium. Each well is then inoculated with a standardized microbial suspension. The MIC is determined as the lowest concentration of the compound in which no visible growth is observed.[14]

  • Disk Diffusion: A filter paper disk impregnated with a known amount of the compound is placed on an agar plate that has been uniformly inoculated with a microbial suspension. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured.[15][16]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the carbothioamide scaffold and its substituents is crucial for optimizing biological activity and ADME/Tox properties. SAR studies help to identify the key structural features required for potent and selective activity. For example, in a series of hydrazine-1-carbothioamide derivatives targeting carbonic anhydrase II, it was found that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory potency.[5]

Challenges and Future Perspectives

Despite the significant potential of carbothioamide-containing compounds, there are challenges to their development as therapeutic agents. These include potential metabolic instability and the formation of toxic metabolites.[1][6] Future research will focus on:

  • Improving Metabolic Stability: Designing carbothioamide derivatives with enhanced stability towards metabolic enzymes.

  • Developing Targeted Delivery Systems: To enhance the therapeutic index and reduce off-target toxicity.

  • Exploring Novel Biological Targets: Identifying new therapeutic opportunities for carbothioamide-based compounds.

  • Utilizing Computational Methods: Employing molecular modeling and machine learning to accelerate the design and optimization of novel carbothioamide derivatives.

Conclusion

The carbothioamide group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique physicochemical properties and diverse modes of interaction with biological targets have led to the discovery of numerous compounds with a wide range of therapeutic activities. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental methodologies, will undoubtedly pave the way for the successful development of the next generation of carbothioamide-based drugs.

References

A Strategic Guide to Unveiling the Therapeutic Targets of (1-Cbz-3-piperidine)carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Preamble: The Piperidine Scaffold as a Privileged Starting Point

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility, metabolic stability, and ability to present substituents in precise three-dimensional orientations allow it to engage a wide variety of biological targets, from G-protein coupled receptors to enzymes.[1][2] The compound of interest, (1-Cbz-3-piperidine)carbothioamide, combines this versatile piperidine core with a carbothioamide group—a known pharmacophore and a bioisostere of the more common carboxamide—offering unique chemical properties for molecular interactions.[3]

While direct biological data on this compound is nascent[3][4], extensive research on its close structural analogs, particularly piperidine-3-carboxamides and other piperidine-carbothioamides, provides a robust foundation for hypothesizing its therapeutic potential.[5][6] This guide presents a comprehensive, multi-phased strategy for the systematic identification and validation of its molecular targets. We will move from broad, computational predictions to specific, hypothesis-driven biochemical and cell-based assays, explaining the causal logic behind each experimental choice to build a self-validating discovery cascade.

Section 1: The Evidentiary Landscape—Learning from Structural Analogs

The initial step in any target identification campaign for a novel compound is to survey the known activities of its close chemical relatives. This provides a data-driven basis for prioritizing therapeutic areas and formulating specific, testable hypotheses. Piperidine-carboxamide and -carbothioamide derivatives have demonstrated significant activity in oncology, neurodegenerative disease, and infectious disease.

Anticancer Activity: Induction of Cellular Senescence

A compelling body of research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[5][7] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism, making it an attractive therapeutic target.[7] The activity of these compounds is highly dependent on the piperidine-3-carboxamide moiety; the regioisomeric 4-carboxamide was found to be inactive, underscoring the structural importance of our lead compound's core.[6]

Table 1: Anti-Melanoma Activity of N-arylpiperidine-3-carboxamide Derivatives [7][8]

Compound Senescence-Inducing Activity (EC50, µM) Antiproliferative Activity (IC50, µM) Cell Line
Hit Compound 1 1.24 0.88 A375 (Human Melanoma)

| Optimized Cmpd 54 | 0.04 | 0.03 | A375 (Human Melanoma) |

Neuroprotective Potential: Cholinesterase Inhibition

The piperidine scaffold is a key feature in numerous drugs targeting the central nervous system (CNS), including the Alzheimer's disease therapeutic, Donepezil.[9][10] Research has shown that piperidine derivatives, including those with carbothioamide moieties, can act as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][11] Inhibition of these enzymes increases the level of the neurotransmitter acetylcholine in the brain, which is a primary strategy for the symptomatic treatment of Alzheimer's disease.[9][12]

Table 2: Cholinesterase Inhibition by Piperidine Hydrazinecarbothioamide Derivatives [9]

Compound AChE Inhibition (IC50, µM) BChE Inhibition (IC50, µM)
6f 9.68 11.59
6d < 20 < 20

| 6g | < 20 | < 20 |

Antimicrobial and Antiparasitic Activity

Piperidine-based compounds have been identified as potent agents against a range of pathogens. Notably, piperidine-4-carboxamides are a novel class of inhibitors targeting DNA gyrase in mycobacteria, a mechanism distinct from fluoroquinolones.[6] In parallel, a piperidine carboxamide series identified through phenotypic screening against Plasmodium falciparum was found to target the parasite's proteasome β5 active-site (Pfβ5), showing efficacy in mouse models of malaria.[13]

Section 2: A Strategic Framework for Target Deconvolution

With a landscape of potential therapeutic areas established, the core task is to identify the direct molecular target(s) of this compound. A tiered approach, beginning with computational methods and progressing to unbiased, label-free proteomics and finally to focused, affinity-based techniques, offers the most efficient and reliable path to target discovery.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Unbiased Experimental Screening (Label-Free) cluster_2 Phase 3: Focused Target Validation (Affinity-Based) A Lead Compound This compound C Similarity Search & Target Prediction A->C B Public Databases (ChEMBL, PubChem) B->C D Prioritized Target List (Hypotheses) C->D e.g., PPB Tool E Cell Lysate + Lead Compound D->E Inform Assay Design F DARTS or TSA Assay E->F G Mass Spectrometry (Proteomics) F->G H Direct Target Candidates G->H I Synthesize Affinity Probe (e.g., Biotin-tagged lead) H->I Guide Probe Design J Affinity Pull-Down from Cell Lysate I->J K Western Blot or MS J->K L Validated Direct Target K->L

Figure 1: A multi-phase workflow for small molecule target identification.
Phase 1: Computational Target Prediction

The most logical and resource-effective first step is to leverage the vast amount of public bioactivity data. By comparing the structure of our lead compound to molecules with known targets, we can generate a preliminary list of hypotheses.

Causality: This approach is based on the "similarity principle" in cheminformatics: structurally similar molecules often exhibit similar biological activities.[14] Tools like the Polypharmacology Browser (PPB), which uses ChEMBL data, can predict targets by calculating the similarity of a query molecule to multiple sets of known active compounds across different structural fingerprints.[15]

Protocol 1: In Silico Target Prediction using Public Databases

  • Obtain Structure: Secure the canonical SMILES string for this compound.

  • Select Tools: Utilize web-based target prediction servers such as the Polypharmacology Browser (PPB), SuperPred, or SwissTargetPrediction.

  • Submit Query: Input the SMILES string into the selected server(s). These tools will compare the query to their internal databases of known ligand-target interactions.[15][16]

  • Analyze Results: The output will be a ranked list of potential protein targets. Scrutinize this list for targets that belong to protein families consistent with the analog data (e.g., kinases, proteases, cholinesterases).

  • Cross-Reference: Use databases like ChEMBL and PubChem to manually investigate the highest-ranking predicted targets.[14][17] Look for evidence of other piperidine-based compounds binding to these targets to strengthen the hypothesis.

Phase 2: Label-Free Target Identification

Computational predictions must be validated experimentally. Label-free methods are superior for initial screening because they use the small molecule in its native state, avoiding the risk that an affinity tag could alter its biological activity.[12] Drug Affinity Responsive Target Stability (DARTS) is a powerful and accessible method for this purpose.

Causality: The DARTS method is based on the principle that the binding of a small molecule to its protein target stabilizes the protein's structure.[18] This stabilization confers resistance to degradation by proteases. By comparing the protein degradation patterns of a cell lysate treated with the compound versus a control, one can identify proteins that have been protected, which represent the direct binding targets.[12][18]

G A Prepare Cell Lysate B Aliquot Lysate A->B C Add Vehicle (DMSO) (Control Group) B->C D Add Lead Compound (Treatment Group) B->D E Incubate C->E D->E F Add Protease (e.g., Pronase) E->F G Incubate to Allow Digestion F->G H Stop Digestion (Add SDS-PAGE Buffer) G->H I Run SDS-PAGE Gel H->I J Visualize Bands (e.g., Coomassie Stain) I->J K Excise Protected Bands (Present only in Treatment Lane) J->K Differential Band L In-gel Digestion & Mass Spec (LC-MS/MS) K->L M Identify Protein Target(s) L->M

Figure 2: Experimental workflow for the DARTS protocol.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Culture and harvest cells from a relevant cell line (e.g., A375 melanoma cells). Lyse the cells in non-denaturing M-PER buffer supplemented with protease inhibitors and collect the supernatant after centrifugation.

  • Compound Incubation: Aliquot the cell lysate. To the treatment group, add this compound to the desired final concentration. To the control group, add an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease, such as pronase, to both control and treatment samples. The optimal protease:protein ratio must be determined empirically (e.g., start with 1:100 w/w). Incubate at room temperature for 30 minutes.

  • Quenching and Electrophoresis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples. Run the digested lysates on an SDS-PAGE gel.

  • Visualization and Identification: Stain the gel with Coomassie Blue or a similar stain. Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle control lane.[18]

  • Mass Spectrometry: Carefully excise these "protected" bands from the gel. Submit the gel slices for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

Phase 3: Affinity-Based Target Validation

Once high-confidence candidates are identified via label-free methods, affinity-based approaches can provide definitive confirmation of a direct interaction. This involves synthesizing a version of the lead compound attached to a handle (like biotin) that can be used to "pull down" its binding partners.

Causality: This method physically isolates the target protein from a complex mixture based on its specific binding to the immobilized small molecule.[12] Its strength lies in its directness, but its primary challenge is that the attachment of the affinity tag must not disrupt the compound's binding to its target. Structure-activity relationship (SAR) data is crucial for selecting an attachment point on the molecule that is non-essential for its activity.[18]

Protocol 3: Affinity-Based Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of this compound with an appropriate linker and an affinity tag (e.g., biotin) at a position determined to be non-critical for activity from SAR studies.

  • Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

  • Protein Binding: Incubate the bead-immobilized probe with cell lysate to allow the target protein(s) to bind. Include a control with beads alone or beads with an inactive, non-binding analog to identify non-specific binders.

  • Washing: Vigorously wash the beads with buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE buffer).

  • Identification: Analyze the eluted proteins by Western blot if the target is known or suspected, or by mass spectrometry for unbiased identification.[12]

Section 3: Hypothesis-Driven Validation in Key Therapeutic Areas

The final stage of the process is to use the knowledge gained from the unbiased screens to perform hypothesis-driven functional assays. Based on the analog data, we propose focusing on oncology and neurodegeneration.

Oncology: Senescence and Cell Cycle Pathways

The strong evidence for senescence induction by piperidine-3-carboxamide analogs in melanoma suggests a potential interaction with key cell cycle regulatory pathways.[7] A likely hypothesis is that the compound modulates the activity of cyclin-dependent kinases (CDKs) or other proteins in the p53/p21 or p16/Rb tumor suppressor pathways.[19]

G cluster_p53 p53/p21 Pathway cluster_p16 p16/Rb Pathway Compound This compound Derivative Target Hypothesized Target (e.g., CDK4/6, MDM2) Compound->Target Inhibition? p53 p53 activation Target->p53 CDK CDK4/6 Target->CDK p21 p21 expression p53->p21 p21->CDK Inhibition Senescence Cell Cycle Arrest (Senescence) p21->Senescence p16 p16 expression p16->CDK Inhibition p16->Senescence Rb Hypo-phosphorylation of Rb E2F E2F release Rb->E2F Inhibition Rb->Senescence CDK->Rb Phosphorylation

Figure 3: Potential signaling pathways for senescence induction.
Neurodegeneration: Cholinesterase Inhibition Assay

Given the prevalence of piperidine-based cholinesterase inhibitors, it is critical to directly test the activity of this compound against AChE and BChE. The Ellman's assay is the gold-standard colorimetric method for this purpose.

Causality: This assay directly measures the functional consequence of enzyme inhibition. The enzyme (AChE or BChE) hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound whose absorbance can be measured spectrophotometrically.[20] An active inhibitor will reduce the rate of color formation in a dose-dependent manner.

Protocol 4: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide), and DTNB in a phosphate buffer (pH 8.0). Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Include a positive control (a known inhibitor like Donepezil) and a negative control (vehicle). Incubate for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate and DTNB to all wells to start the reaction.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for drug discovery. While direct biological data is sparse, a wealth of information from structurally related analogs strongly suggests potential therapeutic utility in oncology and neurodegenerative disease. The systematic, multi-phase framework presented here—progressing from in silico prediction to unbiased label-free proteomics and culminating in hypothesis-driven functional validation—provides a robust and efficient pathway to elucidate its mechanism of action and identify its direct molecular targets. Successful execution of this strategy will not only define the therapeutic potential of this specific molecule but will also establish a clear structure-activity relationship that will be crucial for the rational design and development of novel therapeutics based on this versatile chemical scaffold.

References

Methodological & Application

Thionation of N-Cbz-piperidine-3-carboxamide using Lawesson's Reagent: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract This application note provides a comprehensive guide for the synthesis of N-Cbz-piperidine-3-carbothioamide via the thionation of N-Cbz-piperidine-3-carboxamide using Lawesson's Reagent (LR). Thioamides are crucial functional groups in medicinal chemistry and serve as versatile synthons for heterocyclic chemistry.[1][2][3] Lawesson's Reagent is a preferred thionating agent due to its mild reaction conditions and high efficiency compared to alternatives like phosphorus pentasulfide (P₄S₁₀). This document details the underlying reaction mechanism, a step-by-step experimental protocol, an optimized work-up procedure designed to simplify purification, and methods for product characterization. Safety protocols for handling the reagent are also thoroughly addressed to ensure safe laboratory practice.

Theoretical Background & Mechanistic Insights

The Significance of Thioamides

The replacement of an amide's carbonyl oxygen with sulfur imparts significant changes to its physicochemical properties. Thioamides exhibit increased polarity and greater hydrogen bond donating capability compared to their amide counterparts.[1] These properties make them valuable in medicinal chemistry for enhancing biological activity or as isosteric replacements in drug design.[4] Furthermore, the thioamide functional group is a key building block for synthesizing sulfur-containing heterocycles such as thiazoles and thiadiazoles.[1][5][6]

Lawesson's Reagent: A Superior Thionating Agent

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has become the reagent of choice for converting carbonyls into thiocarbonyls.[1][7] Its advantages over the traditional phosphorus pentasulfide (P₄S₁₀) include better solubility in organic solvents, milder reaction conditions, shorter reaction times, and generally higher yields.[1][7]

Reaction Mechanism

The thionation of an amide using Lawesson's Reagent is a well-established process.[1][7][8][9] The reaction proceeds through the following key steps:

  • Dissociation of Lawesson's Reagent: In solution and upon heating, the dimeric Lawesson's Reagent (LR) is in equilibrium with a highly reactive dithiophosphine ylide monomer.[1][7][9] This monomer is the active thionating species.

  • Nucleophilic Attack: The carbonyl oxygen of the N-Cbz-piperidine-3-carboxamide attacks one of the phosphorus atoms of the reactive ylide.

  • Intermediate Formation: This attack initiates the formation of a four-membered oxathiaphosphetane intermediate through a [2+2] cycloaddition.[7]

  • Cycloreversion: The intermediate collapses in a retro-[2+2] cycloaddition, a step analogous to the mechanism of the Wittig reaction. The thermodynamic driving force for this step is the formation of a very stable phosphorus-oxygen double bond (P=O).[1][7] This step releases the desired thioamide product and a six-membered ring phosphorus-containing byproduct.[10]

Lawesson's Reagent Mechanism cluster_0 Step 1: LR Dissociation cluster_1 Step 2-3: Cycloaddition cluster_2 Step 4: Cycloreversion LR Lawesson's Reagent (Dimer) Ylide Reactive Dithiophosphine Ylide (Monomer) LR->Ylide Heat Ylide_ref Reactive Ylide Amide N-Cbz-piperidine-3-carboxamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + Intermediate_ref Intermediate Ylide_ref->Intermediate Thioamide N-Cbz-piperidine-3-carbothioamide (Product) Byproduct Phosphorus Byproduct Intermediate_ref->Thioamide Intermediate_ref->Byproduct Driving Force: Formation of P=O bond

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Critical Safety & Handling Procedures

Lawesson's Reagent requires careful handling due to its specific hazards. Adherence to safety protocols is mandatory.

  • Hazard Overview: Lawesson's Reagent is classified as dangerous. In contact with water or moisture, it releases flammable and toxic hydrogen sulfide (H₂S) gas.[11][12][13] It is also harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[12][14]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use.[12][14]

    • Body Protection: A flame-retardant lab coat is essential.[14]

    • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or H₂S gas.[11][13][14]

  • Storage & Handling:

    • Store Lawesson's Reagent in a tightly closed container in a cool, dry, well-ventilated area away from moisture.[11][12][13]

    • Store under an inert atmosphere (e.g., nitrogen or argon).[11][13][14]

    • Never allow the reagent to come into contact with water during storage or handling.[13][14]

  • Spill & Waste Disposal:

    • For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]

    • Contaminated glassware and waste should be quenched carefully in a fume hood by slowly adding to a solution of sodium hypochlorite (bleach).[9]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 1 mmol scale. It can be scaled as needed, with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Scale)Moles (mmol)Stoichiometric Ratio
N-Cbz-piperidine-3-carboxamide262.30262 mg1.01.0 eq
Lawesson's Reagent (LR)404.47222 mg0.550.55 eq
Anhydrous Toluene-5 mL--
Ethylene Glycol-2 mL--
Ethyl Acetate-~50 mL--
Saturated aq. NaHCO₃-~20 mL--
Brine-~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Silica Gel (for chromatography)----
Reaction Setup and Procedure
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Cbz-piperidine-3-carboxamide (1.0 mmol, 262 mg).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Reagent Addition: Add Lawesson's Reagent (0.55 mmol, 222 mg) followed by anhydrous toluene (5 mL) via syringe. Note: 0.5-0.6 equivalents of LR are typically sufficient as the dimer provides two thionating units.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The reaction is complete when the starting amide spot is fully consumed, which typically takes 2-4 hours.

Work-up and Purification

The primary challenge in reactions using LR is the removal of the phosphorus-containing byproduct, which often has a similar polarity to the desired product.[10] The following procedure decomposes the byproduct, facilitating a much simpler purification.[3][10][15]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Byproduct Decomposition: Add ethylene glycol (2 mL) to the cooled reaction mixture. Heat the mixture to 95 °C and stir for 2-3 hours.[10] This step converts the problematic byproduct into a highly polar, water-soluble species.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining residue with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure N-Cbz-piperidine-3-carbothioamide.

Experimental Workflow Setup 1. Reaction Setup (Amide, LR, Toluene) Reflux 2. Heat to Reflux (2-4 hours) Setup->Reflux TLC Monitor by TLC Reflux->TLC Workup 3. Cool & Add Ethylene Glycol (Decompose Byproduct) Reflux->Workup Extraction 4. Extraction (EtOAc / aq. NaHCO₃) Workup->Extraction Purification 5. Column Chromatography Extraction->Purification Characterization 6. Product Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the synthesis and purification of thioamides using LR.

Product Characterization

The successful conversion of the amide to the thioamide can be confirmed by standard analytical techniques. The resulting product is N-Cbz-piperidine-3-carbothioamide (C₁₄H₁₈N₂O₂S, Mol. Wt.: 278.37 g/mol ).

  • ¹³C NMR: The most definitive evidence of thionation is the chemical shift of the thioamide carbon. This signal is expected to appear significantly downfield, typically in the range of 200–210 ppm .[4][16] The amide carbonyl carbon of the starting material appears around 170-175 ppm.

  • ¹H NMR: Protons adjacent to the thioamide group may show a slight downfield shift compared to their amide precursor. The overall spectrum should be consistent with the product structure.

  • Mass Spectrometry (MS): Analysis by ESI-MS should show a peak corresponding to the molecular ion of the product. Expected [M+H]⁺ = 279.11.

  • Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the strong amide C=O stretching band (typically ~1640 cm⁻¹) and the appearance of a C=S stretching band (typically ~1250 cm⁻¹).[17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivated or poor-quality Lawesson's Reagent (hydrolyzed).1. Ensure the reaction is at a full reflux and extend the reaction time.2. Use freshly opened or properly stored LR. Perform the reaction under a strict inert atmosphere.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. See above.2. Ensure complete extraction. Be careful during column chromatography, as thioamides can sometimes streak on silica. A small amount of triethylamine in the eluent can help.
Difficult Purification Incomplete decomposition of the phosphorus byproduct.Extend the heating time with ethylene glycol during the work-up step to ensure full decomposition of the byproduct. An alternative is to use ethanol instead of ethylene glycol.[10]
Product Decomposition Thioamides can be sensitive to strong acids or prolonged heating.Avoid harsh conditions. Do not use strongly acidic work-up conditions. Minimize the time the product is heated on the silica gel column during purification.

Conclusion

This application note provides a reliable and detailed protocol for the thionation of N-Cbz-piperidine-3-carboxamide using Lawesson's Reagent. By explaining the underlying mechanism, emphasizing critical safety procedures, and incorporating an optimized work-up strategy to overcome common purification challenges, this guide enables researchers to confidently synthesize thioamides. The outlined characterization methods provide a clear path to validate the successful formation of the desired N-Cbz-piperidine-3-carbothioamide, a valuable intermediate for further synthetic applications in drug discovery and development.

References

Application of (1-Cbz-3-piperidine)carbothioamide in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Synthesis Utilizing (1-Cbz-3-piperidine)carbothioamide

Authored by: Gemini, Senior Application Scientist

Abstract

The guanidinium group is a critical pharmacophore in numerous biologically active molecules due to its ability to engage in strong, bidentate hydrogen bonds with biological targets. Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of molecular libraries for drug discovery. This guide details the application of this compound as a versatile building block for introducing the 3-guanidinopiperidine scaffold into target molecules via solid-phase methodologies. We will explore the underlying chemical principles, provide detailed, field-tested protocols for the guanylation of resin-bound amines, and discuss the strategic advantages of this approach. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Intersection of Privileged Scaffolds and Solid-Phase Chemistry

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which can significantly enhance a compound's pharmacokinetic profile.[1] When combined with the guanidine functional group—a strong base that is protonated at physiological pH—the resulting structure can mimic the side chain of arginine, enabling potent interactions with biological receptors.

Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, revolutionized the synthesis of peptides and other complex molecules by immobilizing the growing chain on an insoluble polymer support.[3] This simplifies the entire synthetic process, as excess reagents and byproducts are removed by simple filtration and washing, allowing for high-throughput synthesis and the use of excess reagents to drive reactions to completion.[3][4]

This guide focuses on the strategic use of This compound as a key reagent in SPS. The carbothioamide (or thiourea) functional group serves as a stable and reliable precursor to the guanidine moiety.[5][6] By employing this building block, chemists can efficiently incorporate the valuable 3-guanidinopiperidine motif into peptides, peptidomimetics, and small molecule libraries, paving the way for the discovery of novel therapeutics.

The Core Transformation: From Carbothioamide to Guanidine

The central chemical reaction involves the conversion of a carbothioamide into a guanidine. This is not a direct displacement but an "activation-addition" sequence. The sulfur atom of the carbothioamide is thiophilic and can be activated by various reagents. This activation transforms the otherwise stable carbothioamide into a highly electrophilic intermediate, most commonly a carbodiimide, which is then rapidly intercepted by a nucleophilic amine.

Key Mechanistic Steps:

  • Activation: A thiophilic agent, such as a mercury(II) salt, copper(II) salt, or a modern coupling reagent like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), coordinates to the sulfur atom.

  • Intermediate Formation: This coordination facilitates the elimination of the sulfur group, leading to the in-situ formation of a reactive carbodiimide intermediate.

  • Nucleophilic Attack (Guanylation): A primary or secondary amine, such as the deprotected N-terminus of a resin-bound peptide, attacks the central carbon of the carbodiimide.

  • Product Formation: A proton transfer completes the reaction, yielding the stable, resin-bound guanidine.

This process allows for the efficient and clean formation of a trisubstituted guanidine linkage on the solid support.

G cluster_0 Activation & Intermediate Formation cluster_1 Guanylation Carbothioamide Resin-NH-R' + This compound Activator Activating Agent (e.g., Mukaiyama's Reagent) Carbothioamide->Activator Coordination Intermediate Reactive Carbodiimide Intermediate (on Piperidine) Activator->Intermediate Elimination of Sulfur Guanidine Resin-Bound Guanidine Product Intermediate->Guanidine Nucleophilic attack by Resin-NH-R' end end Guanidine->end start start->Carbothioamide

Caption: General mechanism for solid-phase guanylation.

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for the guanylation of a primary amine on a solid support using this compound. The protocol assumes a starting material of a resin-bound substrate with a free primary amine (e.g., after Fmoc deprotection in peptide synthesis).

Protocol 1: Guanylation of a Resin-Bound Amine

Objective: To efficiently convert a resin-bound primary amine into a guanidine functional group using this compound.

Materials:

  • Resin: Rink Amide resin with a loaded and N-terminally deprotected peptide (e.g., H₂N-Peptide-Resin). Typical loading: 0.3 - 0.7 mmol/g.

  • This compound: (3 equivalents relative to resin loading).

  • Activating Reagent: Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) (3 eq.).

  • Base: Diisopropylethylamine (DIPEA) (6 eq.).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA), Methanol (MeOH).

  • Monitoring: Kaiser test kit (for detection of primary amines).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, HPLC for analysis.

Workflow Diagram:

G start Start: Resin-Bound Amine swell 1. Swell Resin in DMF (30 min) start->swell wash1 2. Wash with DMF swell->wash1 prepare 3. Prepare Guanylation Cocktail: - this compound - Mukaiyama's Reagent - DIPEA in DMF wash1->prepare react 4. Add Cocktail to Resin React for 4-12h at RT wash1->react prepare->react wash2 5. Filter and Wash (DMF, DCM, IPA) react->wash2 monitor 6. Kaiser Test (Check for disappearance of blue color) wash2->monitor monitor->react If positive (repeat) cleave 7. Cleavage & Deprotection (TFA Cocktail, 2-3h) monitor->cleave If negative precipitate 8. Precipitate in Cold Ether Collect Crude Product cleave->precipitate purify 9. Purify via RP-HPLC precipitate->purify end Finish: Purified Product purify->end

Caption: Experimental workflow for solid-phase guanylation.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the resin-bound primary amine (100 mg, e.g., 0.05 mmol assuming 0.5 mmol/g loading) into a solid-phase synthesis vessel.

    • Add DMF (2-3 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Guanylation Reaction:

    • In a separate vial, dissolve this compound (3 eq., 0.15 mmol) and Mukaiyama's reagent (3 eq., 0.15 mmol) in anhydrous DMF (1 mL).

    • Add DIPEA (6 eq., 0.30 mmol) to the solution. The solution may change color.

    • Immediately add this "guanylation cocktail" to the swollen resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored over time.

  • Washing and Monitoring:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly in the following sequence: DMF (3x), DCM (3x), IPA (2x), DMF (3x). Each wash should be for 1-2 minutes with agitation.

    • Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates the complete consumption of the primary amine. If the test is positive (blue beads), the guanylation step (Step 2) should be repeated.

  • Final Cleavage and Deprotection:

    • After a final wash with DCM and drying the resin under a stream of nitrogen, add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) (2 mL).

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature. This step will cleave the product from the resin and remove most acid-labile side-chain protecting groups. Note: The Cbz group is stable to TFA and will remain.

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude product by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL).

    • Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by LC-MS to confirm the desired mass.

    • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data and Expected Outcomes

The choice of activating agent can influence reaction time and final purity. While classic reagents like mercury or silver salts are effective, they pose significant toxicity and disposal challenges. Modern carbodiimide-forming reagents are preferred.

Table 1: Comparison of Activating Reagents for Guanylation

Activating Reagent Equivalents Typical Reaction Time Yield/Purity Notes
HgCl₂ / Et₃N 2.0 2-4 h High Toxic. Requires special handling and disposal.
Mukaiyama's Reagent 3.0 4-12 h Good to Excellent Less toxic, commercially available, and reliable.
Burgess Reagent 2.5 6-16 h Good Effective but can be moisture-sensitive.

| EDC / CuCl₂ | 3.0 | 8-18 h | Moderate to Good | Milder conditions, but may require optimization. |

Conclusion and Strategic Advantages

The use of this compound in solid-phase synthesis is a robust and highly effective strategy for creating guanidine-containing molecules. The key advantages of this approach include:

  • High Efficiency: The solid-phase format allows for the use of excess reagents to drive the guanylation reaction to completion.[3]

  • Simplified Purification: Tedious solution-phase workups are replaced by simple filtration and washing steps.[4][7]

  • Orthogonal Protection: The Cbz group on the piperidine nitrogen is stable to standard Fmoc-SPPS conditions (which use piperidine for deprotection), but can be removed later via hydrogenolysis, offering a handle for further, selective modification of the scaffold.[8]

  • Versatility: This building block can be readily incorporated into diverse molecular backbones, making it ideal for the generation of libraries for high-throughput screening in drug discovery programs.

By integrating this building block into their synthetic workflows, researchers can accelerate the development of novel compounds targeting a wide range of diseases where the guanidinium pharmacophore is known to play a crucial role.

References

The Piperidine Carbothioamide Scaffold: A Versatile Intermediate for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active molecules.[1][2] Its synthetic tractability, favorable physicochemical properties, and ability to adopt well-defined three-dimensional conformations make it an ideal framework for the design of potent and selective enzyme inhibitors. This guide focuses on a key derivative, (1-Cbz-3-piperidine)carbothioamide, a versatile intermediate that serves as a launchpad for the synthesis of inhibitors targeting critical enzymes in distinct therapeutic areas. We will explore its synthesis and subsequent elaboration into inhibitors of Cathepsin K for the treatment of osteoporosis and Dipeptidyl Peptidase-4 (DPP-4) for managing type 2 diabetes.

PART 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step, providing the foundational scaffold for further chemical modification. The carbobenzyloxy (Cbz) group serves as a protecting group for the piperidine nitrogen, preventing its unwanted reaction in subsequent steps, while the carbothioamide at the 3-position is the key functional handle for building out the final inhibitor structures.

Conceptual Workflow for Synthesis

The synthesis initiates from a commercially available or readily synthesized N-Cbz protected 3-aminopiperidine. The primary amine is then converted to the carbothioamide.

G cluster_0 Synthesis of Intermediate Start N-Cbz-3-aminopiperidine Step1 Thiocarbonylation Start->Step1 Thiocarbonylating Agent (e.g., Thiophosgene or Lawesson's Reagent) End This compound Step1->End

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from benzyl 3-aminopiperidine-1-carboxylate.

Materials:

  • Benzyl 3-aminopiperidine-1-carboxylate

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of benzyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.55 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Causality behind Experimental Choices:

  • Lawesson's Reagent: Chosen as a milder and often more effective thiocarbonylating agent compared to highly toxic and reactive alternatives like thiophosgene.[3][4] It efficiently converts primary amines and amides to their thio-analogs.

  • Anhydrous Conditions: Necessary to prevent the hydrolysis of Lawesson's reagent and other reactive species.

  • Aqueous Workup: The use of sodium bicarbonate is to quench any acidic byproducts from the reaction.

  • Chromatographic Purification: Essential to remove unreacted starting materials and byproducts to ensure the purity of the intermediate for subsequent steps.

PART 2: Application in the Synthesis of Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[5] Its inhibition is a promising therapeutic strategy for osteoporosis.[6] The this compound intermediate can be elaborated into potent Cathepsin K inhibitors.

Cathepsin K in Bone Resorption Signaling Pathway

G RANK RANK (on Osteoclast Precursor) Signaling Downstream Signaling (NF-κB, MAPK, MITF) RANK->Signaling activates NFATc1 NFATc1 Activation Signaling->NFATc1 CatK_exp Cathepsin K Gene Transcription NFATc1->CatK_exp CatK Cathepsin K (in Resorption Lacuna) CatK_exp->CatK leads to Degradation Collagen Degradation CatK->Degradation catalyzes Collagen Bone Matrix (Type I Collagen) Collagen->Degradation is degraded Inhibitor This compound -derived Inhibitor Inhibitor->CatK inhibits

Caption: Cathepsin K's role in RANKL-mediated bone resorption.

Synthesis of a Piperidine-3-carboxamide Cathepsin K Inhibitor

The carbothioamide of the intermediate can be converted to a carboxamide and further functionalized to produce potent Cathepsin K inhibitors. The following is a representative protocol inspired by published synthetic routes.[3][7]

Protocol: Amide Coupling to Synthesize a Cathepsin K Inhibitor

  • Hydrolysis of Carbothioamide (Hypothetical Step): The this compound would first be hydrolyzed to the corresponding carboxylic acid, (1-Cbz-piperidine)-3-carboxylic acid, under acidic or basic conditions.

  • Amide Coupling:

    • Dissolve (1-Cbz-piperidine)-3-carboxylic acid (1.0 eq) and a selected benzylamine derivative (e.g., 2-methylbenzylamine, 1.1 eq) in dry dichloromethane (DCM).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute with DCM and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the final Cathepsin K inhibitor.

Quantitative Data: Inhibitory Activity of Piperidine-3-carboxamide Derivatives against Cathepsin K

Compound IDModification on BenzylamineIC50 (µM)[3][7]
H-12-methyl0.51
H-92,6-dimethyl0.08
MIV-711 (Control)-0.01
Protocol: In Vitro Enzymatic Assay for Cathepsin K Inhibition

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of Cathepsin K.[4][8]

Materials:

  • Human recombinant Cathepsin K

  • Assay Buffer: 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5

  • Fluorogenic substrate: Ac-WLA-AMC

  • Test compound and positive control (e.g., MIV-711)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound or control to the appropriate wells.

  • Add 50 µL of the Cathepsin K enzyme solution (e.g., 4 nM) to each well, except for the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the Ac-WLA-AMC substrate solution (e.g., 20 µM final concentration).

  • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for at least 30 minutes.

  • Calculate the rate of reaction (RFU/min) for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

PART 3: Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for glucose-dependent insulin secretion. DPP-4 inhibitors are an established class of oral medications for type 2 diabetes. The piperidine scaffold is a key feature in several DPP-4 inhibitors.

DPP-4 in Glucose Homeostasis Signaling Pathway

G Incretins Incretins (GLP-1, GIP) Released from Gut Pancreas Pancreatic β-cells Incretins->Pancreas stimulate Inactivation Incretin Inactivation Incretins->Inactivation are inactivated by Insulin Insulin Secretion Pancreas->Insulin Glucose Glucose Homeostasis Insulin->Glucose DPP4 DPP-4 Enzyme DPP4->Inactivation Inhibitor This compound -derived Inhibitor Inhibitor->DPP4 inhibits

Caption: Role of DPP-4 in the incretin pathway and glucose control.

Synthesis of a Piperidine-Based DPP-4 Inhibitor

The this compound intermediate can be transformed into various heterocyclic systems known to inhibit DPP-4. A plausible synthetic route would involve converting the carbothioamide into a different functional group suitable for cyclization or coupling reactions.

Protocol: Representative Synthesis of a DPP-4 Inhibitor

This generalized protocol illustrates how the intermediate could be used to synthesize a DPP-4 inhibitor scaffold.

  • Functional Group Transformation: The carbothioamide of this compound is first converted to a more versatile functional group, such as an amine or a carboxylic acid, through established chemical transformations.

  • Coupling/Cyclization:

    • The modified piperidine intermediate is then coupled with a suitable heterocyclic or aromatic moiety known to interact with the active site of DPP-4.

    • For example, if converted to an amine, it could be reacted with a pyrimidinedione derivative.

    • The reaction conditions would typically involve a coupling agent (like HATU or HOBt/EDCI) or a nucleophilic substitution reaction.

    • The Cbz protecting group would be removed in the final step, often by catalytic hydrogenation, to yield the active DPP-4 inhibitor.

Quantitative Data: Inhibitory Activity of Piperidine/Piperazine-based DPP-4 Inhibitors

Compound ClassExample ModificationIC50 (nM)Reference
Piperazine-derivedConstrained quinolylpiperazine19
Piperazine sulfonamides4-chlorophenylsulfonyl11.2 (% inhibition at 100 µM)
Sitagliptin (Control)-~20
Protocol: In Vitro Enzymatic Assay for DPP-4 Inhibition

This fluorometric assay is commonly used to screen for DPP-4 inhibitors.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Fluorogenic substrate: H-Gly-Pro-AMC

  • Test compound and a known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor.

  • To a 96-well plate, add 50 µL of the DPP-4 enzyme solution.

  • Add 25 µL of the diluted test compounds or controls to the respective wells.

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the H-Gly-Pro-AMC substrate.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C.

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition and calculate the IC50 value for each test compound.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategic design, incorporating a protected piperidine scaffold with a reactive carbothioamide handle, allows for efficient entry into the synthesis of diverse and potent enzyme inhibitors. The successful application of this intermediate in the development of inhibitors for both Cathepsin K and DPP-4, enzymes from different classes and with distinct therapeutic implications, underscores the power of scaffold-based drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to leverage this important chemical entity in their quest for novel therapeutics.

References

Application Note: A Guide to the Enzymatic Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds and natural products.[1][2] Chiral piperidines, in particular, are of immense interest as their stereochemistry often dictates the efficacy and safety of a drug molecule. Developing efficient and highly selective methods to synthesize these enantiomerically pure building blocks is a critical challenge for pharmaceutical and medicinal chemists.[1][3] Traditional chemical methods for achieving this often require multiple steps, harsh reaction conditions, and the use of expensive and toxic heavy metal catalysts.[4]

Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantio- and regioselectivity under mild, environmentally benign conditions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of chiral piperidine derivatives. We will delve into the application of key enzyme classes, provide detailed experimental protocols, and discuss the necessary analytical techniques for successful synthesis and characterization.

Strategic Overview: Key Enzymatic Approaches

The enzymatic toolbox for chiral piperidine synthesis is diverse and expanding. The primary strategies revolve around the asymmetric transformation of prochiral precursors. This guide will focus on three prominent and versatile enzyme classes:

  • Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to the corresponding chiral amines, making them ideal for the final stereoselective step in piperidine ring formation.[5][6][7]

  • Transaminases (TAs): TAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from an amine donor to a ketone substrate, creating a chiral amine intermediate that can undergo spontaneous cyclization.[8][9][10][11]

  • Monoamine Oxidases (MAOs): MAOs can be employed in deracemization strategies, where one enantiomer of a racemic piperidine mixture is selectively oxidized to an imine, which is then reduced back to the desired single enantiomer.[12][13][14][15]

The choice of enzyme and strategy is dictated by the desired substitution pattern of the piperidine ring and the availability of suitable starting materials.

Conceptual Workflow for Enzymatic Piperidine Synthesis

The general workflow for these enzymatic syntheses follows a logical progression from substrate preparation to final product analysis. Understanding this flow is crucial for experimental planning and troubleshooting.

Enzymatic Synthesis Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Substrate_Synthesis Substrate Synthesis/ Procurement Enzyme_Selection Enzyme & Cofactor Selection Substrate_Synthesis->Enzyme_Selection Reaction_Setup Reaction Medium & Buffer Preparation Enzyme_Selection->Reaction_Setup Enzymatic_Conversion Enzymatic Conversion (IRED, TA, or MAO) Reaction_Setup->Enzymatic_Conversion Reaction_Monitoring Reaction Monitoring (HPLC/GC) Enzymatic_Conversion->Reaction_Monitoring Workup_Extraction Work-up & Extraction Reaction_Monitoring->Workup_Extraction Purification Purification (Chromatography) Workup_Extraction->Purification Chiral_Analysis Chiral Analysis (Chiral HPLC/GC) Purification->Chiral_Analysis Characterization Structural Characterization (NMR, MS) Chiral_Analysis->Characterization Transaminase Cascade cluster_reactants Reactants cluster_products Products Ketone Prochiral ω-haloketone Enzyme Transaminase (TA) + PLP Cofactor Ketone->Enzyme Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Piperidine Chiral Piperidine Coproduct Coproduct (e.g., Acetone) Enzyme->Coproduct Intermediate Chiral Amine Intermediate Enzyme->Intermediate Amination Intermediate->Piperidine Spontaneous Cyclization (SN2)

References

Application Notes and Protocols for the Use of (1-Cbz-3-piperidine)carbothioamide in Developing Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emergence of Piperidine-Based Scaffolds in Oncology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for designing molecules that can interact with complex biological targets. Within the vast chemical space of piperidine derivatives, compounds featuring a carbothioamide functional group are gaining significant attention for their potent and diverse biological activities.[4]

This guide focuses on (1-Cbz-3-piperidine)carbothioamide , a versatile intermediate and potential pharmacophore for the development of novel anticancer agents. The presence of the carbobenzoxy (Cbz) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, while the 3-carbothioamide moiety offers a reactive handle for derivatization and a potential key interacting element with biological targets. Although direct literature on the anticancer properties of this compound is limited, extensive research on closely related analogs, such as N-arylpiperidine-3-carboxamides, provides a strong rationale for its investigation as a precursor to potent cytostatic and cytotoxic compounds.[5][6] These analogs have demonstrated remarkable efficacy in inducing senescence-like phenotypes in melanoma cells at nanomolar concentrations.[5]

This document provides a comprehensive framework for researchers, detailing a proposed synthetic route, protocols for in vitro evaluation, and a roadmap for in vivo efficacy studies, all grounded in established scientific principles.

Section 1: Synthesis and Derivatization Strategy

A robust synthetic strategy is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. Herein, we propose a logical and experimentally feasible pathway for the synthesis of this compound and its subsequent derivatization.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned starting from commercially available N-Cbz-3-aminopiperidine. The key transformation is the introduction of the carbothioamide group.

dot

Synthesis_Pathway cluster_start Starting Material cluster_reaction Thiocarbonylation cluster_product Target Compound N-Cbz-3-aminopiperidine N-Cbz-3-aminopiperidine Reagent Thiocarbonylating Agent (e.g., Thiophosgene or Lawesson's Reagent) N-Cbz-3-aminopiperidine->Reagent Reaction Target This compound Reagent->Target Formation of Carbothioamide

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound from N-Cbz-3-aminopiperidine

  • Rationale: This protocol is based on standard methods for the conversion of amines to thioureas or thioamides. The choice of thiocarbonylating agent will depend on the desired scale and reactivity.

  • Materials:

    • N-Cbz-3-aminopiperidine[7]

    • Thiophosgene or Lawesson's reagent

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or another suitable non-nucleophilic base

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve N-Cbz-3-aminopiperidine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (2.2 equivalents) to the solution.

    • Slowly add a solution of thiophosgene (1.1 equivalents) in DCM dropwise to the reaction mixture. Maintain the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Strategy for Derivative Synthesis

The carbothioamide group is a versatile handle for creating a diverse library of compounds. For instance, it can be S-alkylated and then reacted with various amines to form isothiourea derivatives, or it can be used in cyclization reactions to form thiazoles and other heterocycles.

Section 2: In Vitro Anticancer Evaluation

The initial assessment of novel compounds involves a battery of in vitro assays to determine their cytotoxic and cytostatic potential against a panel of cancer cell lines.

Cell Line Selection

A diverse panel of human cancer cell lines should be selected to assess the breadth of activity. Based on the potent activity of piperidine-3-carboxamide analogs, inclusion of melanoma cell lines (e.g., A375) is highly recommended.[5] Other relevant cell lines include those from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), prostate (e.g., PC-3), and colon (e.g., HT-29) cancers.[8][9] A non-cancerous cell line (e.g., human keratinocytes, HaCaT) should be included to assess selectivity.[10]

Core Cytotoxicity Assays

Protocol 2: MTT Assay for Metabolic Activity

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[11]

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[5]

Protocol 3: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[12]

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).

    • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's kit) to each well and incubate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add the stop solution provided in the kit.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.

Data Presentation for In Vitro Studies

Summarize the IC₅₀ values in a clear, tabular format for easy comparison across different cell lines and compounds.

Compound IDDerivative StructureA375 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)HaCaT IC₅₀ (µM)Selectivity Index (HaCaT/A375)
Lead-01 (Structure)0.5 ± 0.051.2 ± 0.12.5 ± 0.3>50>100
Analog-02 (Structure)1.8 ± 0.25.6 ± 0.48.1 ± 0.7>50>27
Doxorubicin (Reference)0.1 ± 0.010.2 ± 0.020.3 ± 0.031.5 ± 0.115

Section 3: Mechanistic Investigations - Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Numerous piperidine-containing compounds exert their anticancer effects by modulating this pathway.[8][14][15]

dot

PI3K_Pathway cluster_inhibition Potential Point of Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Piperidine-carbothioamide Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of intervention.

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Proteins

  • Rationale: To determine if the lead compounds affect the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt and downstream effectors will be assessed. A decrease in phosphorylation indicates pathway inhibition.

  • Procedure:

    • Cell Treatment and Lysis: Treat cancer cells with the lead compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH).

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Section 4: In Vivo Efficacy Evaluation in Xenograft Models

Promising lead compounds identified through in vitro screening must be evaluated in a living system to assess their anti-tumor efficacy and potential toxicity. The human tumor xenograft mouse model is a standard for this purpose.[2][16][17][18]

dot

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral, IP) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: Standard workflow for a xenograft mouse model study.

Protocol 5: Subcutaneous Xenograft Mouse Model

  • Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound to evaluate its effect on tumor growth.[17]

  • Procedure:

    • Cell Preparation: Culture the selected cancer cell line (e.g., A375) and harvest cells when they are in the logarithmic growth phase. Resuspend the cells in a sterile medium/Matrigel mixture.

    • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

    • Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control).

    • Treatment Administration: Administer the test compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

    • Data Collection: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week.[16]

    • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their weight. Tumors can be processed for further analysis (e.g., histology, Western blot).

    • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anticancer agents. The structural similarity to highly potent piperidine-3-carboxamide derivatives provides a strong impetus for the synthesis and evaluation of a focused library of analogs. The protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for advancing these compounds from initial synthesis to in vivo proof-of-concept. Future work should focus on elucidating the precise molecular targets and further optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Investigating the Neuroprotective Potential of (1-Cbz-3-piperidine)carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds that can protect neurons from the various insults that drive these pathologies, such as oxidative stress, neuroinflammation, and apoptosis.[1] The compound (1-Cbz-3-piperidine)carbothioamide, featuring a piperidine scaffold common in centrally acting drugs and a carbothioamide moiety known for a range of biological activities, presents an interesting candidate for neuroprotective investigation.

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's neuroprotective effects. We will detail the scientific rationale behind experimental designs, provide step-by-step protocols for key assays, and discuss the interpretation of potential results. The overarching goal is to equip researchers with the necessary tools to conduct a thorough and scientifically rigorous preliminary assessment of this novel compound.

Hypothesized Mechanisms of Neuroprotection

While the specific mechanisms of this compound are yet to be elucidated, we can formulate hypotheses based on the known pharmacology of related structures and common neuroprotective pathways. Two prominent pathways often implicated in neuroprotection are the Nrf2 antioxidant response and the PI3K/Akt pro-survival pathway.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[2][3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5] Many neuroprotective compounds exert their effects by activating this pathway, thereby bolstering the cell's intrinsic defense against oxidative damage, a common feature in neurodegenerative diseases.[6][7]

PI3K/Akt Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, proliferation, and growth.[8][9] Activation of this pathway by neurotrophic factors and other protective stimuli leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, such as GSK-3β and Bad, while promoting the activity of pro-survival transcription factors.[10][11] Dysregulation of the PI3K/Akt pathway has been implicated in the pathogenesis of several neurodegenerative disorders, making it a key target for therapeutic intervention.[12]

Visualizing the Hypothesized Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound Receptor Putative Receptor / Cellular Uptake Compound->Receptor Binds/Enters PI3K PI3K Receptor->PI3K Activates Keap1 Keap1 Receptor->Keap1 Inhibits? Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Apoptosis Apoptosis GSK3b->Apoptosis Promotes ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Genes->Keap1 Reduces Oxidative Stress

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow for In Vitro Neuroprotection Studies

A logical and stepwise approach is crucial for evaluating the neuroprotective potential of a novel compound.[13] The following workflow outlines a comprehensive strategy for the initial in vitro screening of this compound.[14][15]

Visualizing the Experimental Workflow

G cluster_endpoints Endpoints cluster_mechanisms Mechanisms start Start: Characterize Compound step1 Phase 1: Cytotoxicity Screening (Neuronal Cell Line, e.g., SH-SY5Y) start->step1 step2 Phase 2: Neuroprotection Assays (Induce Neuronal Stress, e.g., 6-OHDA) step1->step2 Determine non-toxic concentration range step3 Measure Key Endpoints step2->step3 viability Cell Viability (MTT Assay) step3->viability apoptosis Apoptosis (Caspase-3 Assay) step3->apoptosis ros Oxidative Stress (ROS Assay) step3->ros step4 Phase 3: Mechanistic Studies (Pathway Analysis) western Western Blot (p-Akt, Nrf2) step4->western end Conclusion: Promising Candidate? viability->step4 Positive results lead to... apoptosis->step4 Positive results lead to... ros->step4 Positive results lead to... western->end

Caption: Overall experimental workflow for in vitro neuroprotection screening.

Phase 1: Cytotoxicity Assessment

Before assessing neuroprotective properties, it is essential to determine the concentration range at which this compound is not toxic to neuronal cells. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the viability of SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[19]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)
Vehicle Control-Data100 ± X
Compound0.1DataData
Compound1DataData
Compound10DataData
Compound50DataData
Compound100DataData
Table 1: Template for presenting cytotoxicity data of this compound.

Phase 2: Neuroprotection Assays

Once a non-toxic concentration range is established, the neuroprotective efficacy of the compound can be evaluated in a disease-relevant model. Inducing oxidative stress with a neurotoxin like 6-hydroxydopamine (6-OHDA) is a common in vitro model for Parkinson's disease.[18]

Protocol 2: Assessing Neuroprotection Against 6-OHDA-Induced Toxicity

Objective: To determine if pre-treatment with this compound can protect SH-SY5Y cells from 6-OHDA-induced cell death.

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined in Phase 1) for 2-4 hours.[18]

  • Neurotoxin Challenge: Introduce 6-OHDA to the wells to a final concentration that induces approximately 50% cell death (e.g., 100 µM, this should be optimized). Include the following controls: vehicle only, compound only, and 6-OHDA only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Endpoint Analysis: Assess cell viability using the MTT assay as described in Protocol 1. Additionally, other assays such as LDH release (for cytotoxicity) or specific apoptosis and oxidative stress assays can be performed on parallel plates.

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± X
6-OHDA only100Data
Compound + 6-OHDAConcentration 1Data
Compound + 6-OHDAConcentration 2Data
Compound + 6-OHDAConcentration 3Data
Table 2: Template for presenting neuroprotective efficacy data.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound can attenuate the 6-OHDA-induced increase in intracellular ROS.[21]

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe[18]

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 2.

  • Probe Loading: After the 24-hour treatment period, gently wash the cells twice with warm HBSS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[18]

  • Fluorescence Measurement: Wash the cells again with HBSS to remove excess probe. Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[18]

  • Data Analysis: Express ROS levels as a percentage of the 6-OHDA-treated control group.

Protocol 4: Caspase-3 Activity Assay

Objective: To determine if this compound inhibits the activation of caspase-3, a key executioner of apoptosis.[22]

Materials:

  • Colorimetric Caspase-3 Assay Kit (containing a DEVD-pNA substrate)[23][24]

  • Cell lysis buffer

  • Microplate reader capable of measuring absorbance at 405 nm[22]

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells in a 6-well plate to obtain sufficient protein. After treatment, collect the cells and lyse them according to the manufacturer's protocol.[25] Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein lysate (e.g., 50-100 µg) for each sample.[25]

  • Add the reaction buffer containing dithiothreitol (DTT) to each well.[22]

  • Initiate the reaction by adding the DEVD-pNA substrate.[22]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[24]

  • Measure the absorbance at 405 nm.[23]

  • Data Analysis: Calculate the fold-change in caspase-3 activity relative to the control group, after normalizing to the protein concentration.

Treatment GroupRelative Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Control (Vehicle)1.0 ± X
6-OHDA onlyData
Compound + 6-OHDAData
Table 3: Template for presenting apoptosis data.

Phase 3: Preliminary Mechanistic Insights

If this compound demonstrates significant neuroprotective effects, the next step is to investigate the underlying molecular mechanisms. Western blotting can be used to assess the activation of the hypothesized Nrf2 and PI3K/Akt pathways.

Key Proteins to Analyze:

  • PI3K/Akt Pathway: Phospho-Akt (p-Akt) and total Akt. An increase in the p-Akt/Akt ratio indicates pathway activation.[10]

  • Nrf2 Pathway: Nrf2 (nuclear and cytosolic fractions) and HO-1. An increase in nuclear Nrf2 and total HO-1 suggests pathway activation.[4][5]

Future Directions: In Vivo Validation

Positive and reproducible in vitro results provide a strong rationale for advancing the compound to in vivo testing.[13][15] Animal models of neurodegeneration, such as toxin-induced models in rodents or genetic models, are essential for evaluating the compound's efficacy in a complex biological system.[26][27] Simpler organisms like C. elegans or zebrafish can also serve as valuable initial in vivo screening platforms due to their cost-effectiveness and rapid generation of results.[28]

Conclusion

This document provides a structured and comprehensive guide for the initial investigation of this compound as a potential neuroprotective agent. By systematically evaluating its cytotoxicity, neuroprotective efficacy against a relevant stressor, and impact on key cellular events like oxidative stress and apoptosis, researchers can build a robust preliminary data package. Subsequent mechanistic studies will be crucial for elucidating its mode of action and further validating its therapeutic potential.

References

Application Notes and Protocols: High-Throughput Screening Assays for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and biologically active molecules.[1][2][3][4] Its synthetic tractability and favorable physicochemical properties make it a frequent starting point for drug discovery campaigns targeting a wide array of protein classes, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][3][5] High-Throughput Screening (HTS) is the engine of modern lead discovery, enabling the rapid evaluation of large compound libraries to identify starting points for therapeutic development.[6][7] This guide provides detailed application notes and step-by-step protocols for robust HTS assays tailored to identify and characterize piperidine-based modulators of two major drug target families: G-protein coupled receptors and enzymes. The protocols are designed to be self-validating, incorporating critical quality control steps to ensure data integrity and reproducibility.

PART 1: General Considerations for Screening Piperidine-Based Libraries

Before initiating a large-scale screen, it is crucial to consider the inherent properties of piperidine-containing compound libraries.

  • Physicochemical Properties: The basic nitrogen atom in the piperidine ring often imparts a degree of aqueous solubility and can influence membrane permeability. However, substitutions on the ring can dramatically alter lipophilicity. It is essential to ensure compound solubility in assay buffers to avoid artifacts. A pre-screen nephelometry or light scatter assessment is recommended for library quality control.

  • Potential for Off-Target Effects: Piperidine-based compounds are known to interact with a variety of biological targets. Early-stage counter-screening or profiling against common promiscuous targets (e.g., hERG ion channel, certain cytochrome P450 enzymes) can be a valuable strategy to triage non-specific hits and focus resources on more promising candidates.

  • Stereochemistry: The non-planar, chair-like conformation of the piperidine ring means that substituents can exist in axial or equatorial positions.[8] Stereoisomers can exhibit vastly different biological activities and potencies. For chiral piperidine derivatives, screening of individual enantiomers is highly recommended to elucidate the structure-activity relationship (SAR) accurately.

PART 2: Application Protocol 1: Cell-Based Calcium Mobilization Assay for GPCR Targets

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and a major target class for pharmaceuticals.[9][10] Many piperidine-containing drugs modulate GPCR activity.[11] This protocol describes a homogeneous, "no-wash" calcium mobilization assay using a fluorescent indicator dye, a gold-standard HTS method for identifying modulators of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.[10][12][13]

Principle of the Assay

This assay leverages a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) that is non-fluorescent until it enters the cell.[14] Intracellular esterases cleave the AM ester group, trapping the dye inside the cell. Upon binding of calcium, the dye's fluorescence intensity increases dramatically. A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), injects the compound and simultaneously reads the kinetic fluorescence signal, capturing the rapid calcium flux that occurs upon Gαq-coupled receptor activation.[15]

Workflow & Signaling Diagram

The following diagram illustrates the experimental workflow from cell plating to data acquisition.

G_1 cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution P Plate cells expressing target GPCR in 384-well microplates I Incubate overnight (37°C, 5% CO2) P->I L Prepare & add Calcium Dye Loading Buffer (e.g., FLIPR Calcium Assay Kit) I2 Incubate for 1 hour (37°C, 5% CO2) L->I2 R Place cell and compound plates into FLIPR instrument I2->R C Prepare compound source plates (serial dilutions) C->R A FLIPR performs compound addition & kinetic fluorescence reading R->A D Data Analysis: Calculate EC50/IC50 A->D

Caption: HTS Calcium Mobilization Assay Workflow.

The diagram below outlines the Gαq signaling cascade leading to the measured fluorescent signal.

G_2 Ligand Piperidine Agonist GPCR Gαq-Coupled Receptor Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Dye Trapped Calcium Dye (non-fluorescent) Ca->Dye Dye_F Fluorescent Dye-Ca²⁺ Complex Dye->Dye_F Binding Signal Fluorescence Signal (Measured by FLIPR) Dye_F->Signal Emits Light

Caption: Gαq Signaling Pathway in Calcium Flux Assay.

Detailed Step-by-Step Protocol (384-Well Format)

Materials:

  • HEK293 cells (or other suitable host) stably expressing the target GPCR.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[12]

  • FLIPR Calcium Assay Kit (or equivalent fluorescent dye and quencher).[12][14]

  • Control Agonist and Antagonist compounds.

  • 384-well black, clear-bottom cell culture plates.

  • 384-well compound source plates.

  • FLIPR or similar kinetic plate reader.

Procedure:

  • Cell Plating (Day 1):

    • Harvest and count cells. Adjust cell density to achieve 80-90% confluency on the assay day (e.g., 10,000 - 20,000 cells/well).

    • Dispense 25 µL of cell suspension into each well of the 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO₂.

    • Scientist's Note: Consistent cell number and even plating are critical for low well-to-well variability. An automated cell dispenser is recommended.

  • Compound Plate Preparation (Day 2):

    • Prepare serial dilutions of piperidine test compounds and control compounds in Assay Buffer. A typical 11-point, 1:3 dilution series starting at 100 µM is common for dose-response curves.

    • For a primary screen, compounds are often tested at a single concentration (e.g., 10 µM).

    • Pipette 50 µL of each compound dilution into a 384-well compound source plate.

  • Dye Loading (Day 2):

    • Prepare the dye loading buffer according to the manufacturer's protocol (e.g., mix Calcium 4 dye component A with buffer component B).[14]

    • Remove cell plates from the incubator. Add 25 µL of dye loading buffer to each well (for a final volume of 50 µL).

    • Incubate the plates for 1 hour at 37°C, 5% CO₂.[14]

    • Scientist's Note: This "no-wash" protocol includes a quencher dye that masks extracellular fluorescence, simplifying the workflow and reducing cell stress compared to older protocols requiring wash steps.[12][14]

  • FLIPR Assay Execution (Day 2):

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Set up the instrument protocol:

      • Baseline Read: Measure fluorescence for 10-20 seconds to establish a stable baseline.

      • Compound Addition: Configure the instrument to transfer 12.5 µL from the compound plate to the cell plate (final volume 62.5 µL).

      • Kinetic Read: Immediately after addition, measure the fluorescence signal every second for 120-180 seconds.

    • Scientist's Note: The speed and timing of liquid addition and reading are critical for capturing the transient calcium peak. Optimize pipetting height and speed to ensure good mixing without disturbing the cell monolayer.[15]

Data Analysis and Self-Validation
  • Data Extraction: For each well, calculate the maximum fluorescence signal minus the baseline signal (Max-Min).

  • Normalization: Normalize the data relative to controls on the same plate.

    • Agonist Mode: Percent Activation = 100 * (Test Compound - Negative Control) / (Max Control - Negative Control)

    • Negative Control: DMSO vehicle.

    • Max Control: A known saturating concentration of a reference agonist.

  • Dose-Response Curves: Plot Percent Activation against the logarithm of compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).

  • Quality Control (QC): The assay's validity is confirmed on a plate-by-plate basis using the Z'-factor.[16][17]

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Acceptance Criterion: A Z'-factor ≥ 0.5 indicates an excellent assay with good separation between positive and negative controls, suitable for HTS.[16] A value between 0.4 and 0.5 may be acceptable for cell-based assays.[16] The coefficient of variation (CV) for controls should ideally be <20%.[18]

PART 3: Application Protocol 2: Biochemical TR-FRET Assay for Enzyme Inhibitors

Many piperidine derivatives function as enzyme inhibitors.[19][20] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format for HTS that offers high sensitivity and is less susceptible to interference from fluorescent compounds or light scatter.[21][22][23] This protocol describes a generic TR-FRET kinase inhibition assay, which can be adapted for other enzyme classes.

Principle of the Assay

TR-FRET assays use a long-lifetime lanthanide chelate (e.g., Terbium, Tb) as the donor fluorophore and a suitable acceptor (e.g., Fluorescein) as the acceptor.[21][24] In this kinase assay example, a kinase phosphorylates a fluorescein-labeled substrate peptide. A Tb-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the antibody binds the phosphorylated peptide, the Tb donor and fluorescein acceptor are brought into close proximity, allowing FRET to occur. Excitation of the donor leads to energy transfer and emission from the acceptor. This signal is measured after a time delay, which minimizes background fluorescence from test compounds.[22][23] An inhibitor prevents substrate phosphorylation, resulting in a low TR-FRET signal.

Workflow & Interaction Diagram

The following diagram illustrates the TR-FRET assay workflow.

G_3 cluster_prep Step 1: Kinase Reaction cluster_detect Step 2: Detection C Add Piperidine Inhibitor & Kinase Enzyme to well S Add Fluorescein-Substrate & ATP to initiate reaction C->S I Incubate (e.g., 60-90 min at RT) S->I D Add 'Stop & Detect' solution (EDTA + Tb-Antibody) I2 Incubate (e.g., 60 min at RT) D->I2 R Read TR-FRET signal on plate reader (e.g., 490nm & 520nm) I2->R A Data Analysis: Calculate Emission Ratio & IC50 R->A

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Detailed Step-by-Step Protocol (384-Well Format)

Materials:

  • Kinase enzyme of interest.

  • Fluorescein-labeled peptide substrate.

  • ATP.

  • LanthaScreen® Tb-labeled phospho-specific antibody (or equivalent).[21][25]

  • TR-FRET Dilution Buffer.

  • EDTA (to stop the reaction).

  • Piperidine test compounds and a known potent inhibitor (positive control).

  • Low-volume 384-well assay plates (e.g., white, solid bottom).

  • TR-FRET capable plate reader.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of piperidine test compounds and controls in the appropriate buffer (often with 1% DMSO final concentration).[22]

    • Dispense 2.5 µL of compound solution into the assay plate wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in reaction buffer.

    • Prepare a 2X ATP solution in reaction buffer.

    • Add 2.5 µL of the Kinase/Substrate solution to the wells containing the compounds.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60-90 minutes at room temperature.[25]

    • Scientist's Note: The concentrations of enzyme and ATP should be optimized beforehand. Typically, the ATP concentration is set near its Km value to facilitate the identification of competitive inhibitors.

  • Detection:

    • Prepare a 2X Stop/Detection Buffer containing EDTA and the Tb-labeled antibody.[25]

    • Add 10 µL of the Stop/Detection Buffer to each well to stop the kinase reaction and initiate the detection incubation. Final volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light.[25]

    • Scientist's Note: The EDTA chelates Mg²⁺ ions, which are essential cofactors for most kinases, thus effectively stopping the reaction.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled reader. Configure the reader to excite around 340 nm and measure emission at two wavelengths: ~495 nm (for Terbium donor) and ~520 nm (for Fluorescein acceptor).[21][24] A time delay of ~100 µs before reading is typical to reduce background.[23]

Data Analysis and Self-Validation
  • Data Extraction: Calculate the Emission Ratio (520 nm / 495 nm) for each well. The ratiometric nature of the data corrects for well volume differences and compound color quenching.[22]

  • Normalization:

    • Percent Inhibition = 100 * (1 - (Test Compound - Min Control) / (Max Control - Min Control))

    • Min Control: No enzyme or a potent inhibitor (low FRET signal).

    • Max Control: DMSO vehicle (high FRET signal).

  • Dose-Response Curves: Plot Percent Inhibition against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀.

  • Quality Control (QC):

    • Calculate the Z'-factor using the emission ratio values for the maximum and minimum signal controls.

    • Acceptance Criterion: A Z'-factor ≥ 0.5 is required for a robust biochemical HTS assay.[16]

PART 4: Data Presentation and Hit Triage

All quantitative data should be summarized in a structured format for easy comparison. A "hit" from a primary screen is typically defined as a compound that produces a response greater than a set threshold (e.g., 3 standard deviations from the mean of the negative controls).

Table 1: Representative HTS Data Summary

Compound IDPrimary Assay (Agonist EC₅₀, µM)Primary Assay (Inhibitor IC₅₀, µM)Max Response (% of Control)Cytotoxicity (CC₅₀, µM)Notes
PPD-0010.15-98%> 50Potent agonist
PPD-002-2.5N/A> 50Moderate inhibitor
PPD-0035.2-45%> 50Weak partial agonist
PPD-004-0.08N/A1.2Potent but cytotoxic
PPD-00515.1-105%> 50False positive?

Senior Scientist's Note: Hits from the primary screen (e.g., PPD-001, PPD-002) must be validated through several steps. This includes re-testing the original compound, testing a freshly sourced sample, and running orthogonal assays to rule out technology-specific artifacts (e.g., a compound that interferes with fluorescence). Compounds showing cytotoxicity (like PPD-004) are often deprioritized unless the therapeutic window is acceptable for the disease indication (e.g., oncology).

References

Molecular docking studies of (1-Cbz-3-piperidine)carbothioamide with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Molecular Docking of (1-Cbz-3-piperidine)carbothioamide

A Researcher's Guide to In Silico Target Interaction Analysis

Introduction and Scientific Rationale

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. The this compound scaffold is a prime example, integrating two key pharmacophoric units. The piperidine ring is a saturated heterocycle prevalent in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, and to serve as a rigid scaffold for presenting substituents in a defined three-dimensional orientation.[1][2] Its presence can enhance a molecule's druggability and improve its pharmacokinetic profile.[1]

Concurrently, the carbothioamide group (a thiourea derivative) is a versatile functional group known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[3][4] Carbothioamide and its analogs have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties, often acting as potent enzyme inhibitors.[3][5][6][7]

Given this background, this compound presents an intriguing candidate for drug discovery. Molecular docking provides a powerful, resource-efficient computational method to explore its potential interactions with a range of biological targets. This application note serves as an in-depth, experience-driven guide for researchers to perform, validate, and analyze molecular docking studies with this compound, using the widely adopted AutoDock Vina software as the primary tool. We will explain not just the procedural steps, but the causality behind them, ensuring a robust and reproducible computational workflow.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[8] The process allows for the estimation of binding affinity, which is crucial for ranking potential drug candidates. Our workflow is designed as a self-validating system, incorporating essential checks to ensure the reliability of the generated results.

docking_workflow cluster_prep Part A: System Preparation cluster_sim Part B: Simulation & Validation cluster_analysis Part C: Analysis & Interpretation ligand_prep 1. Ligand Preparation This compound grid_gen 3. Grid Box Generation ligand_prep->grid_gen protein_prep 2. Target Protein Preparation (from PDB) protein_prep->grid_gen docking 4. Run Docking (AutoDock Vina) grid_gen->docking validation 5. Protocol Validation (Redocking & RMSD) docking->validation Verify Protocol pose_analysis 6. Binding Pose & Energy Analysis docking->pose_analysis interaction_analysis 7. Interaction Mapping (H-Bonds, Hydrophobic) pose_analysis->interaction_analysis validation_logic start Perform Redocking calc_rmsd Calculate RMSD of Top Pose vs. Crystal Pose start->calc_rmsd decision RMSD < 2.0 Å? calc_rmsd->decision success Protocol Validated: Proceed with Screening decision->success Yes fail Protocol Invalid: - Adjust Grid Box - Check Parameters - Re-run Docking decision->fail No fail->start

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (1-Cbz-3-piperidine)carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Cbz-3-piperidine)carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying principles for effective optimization.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The introduction of the carbothioamide functional group can significantly modulate the physicochemical and pharmacological properties of a molecule. This guide will focus on a practical and efficient synthetic route, addressing potential pitfalls and offering solutions for optimizing your reaction conditions.

The primary synthetic strategy discussed involves a two-step process: the synthesis of the precursor, N-Cbz-3-aminopiperidine, followed by its conversion to the target carbothioamide.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Thioformylation 3-Aminopiperidine 3-Aminopiperidine N-Cbz-3-aminopiperidine N-Cbz-3-aminopiperidine 3-Aminopiperidine->N-Cbz-3-aminopiperidine Cbz-Cl, Base This compound This compound N-Cbz-3-aminopiperidine->this compound O-Ethyl thioformate

Caption: Synthetic route to this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common method for the synthesis of the precursor, N-Cbz-3-aminopiperidine?

A1: The most straightforward method is the protection of the secondary amine of 3-aminopiperidine using benzyl chloroformate (Cbz-Cl) in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.[1]

Q2: What are the key considerations when choosing a thionating agent for the conversion of the amine to the carbothioamide?

A2: Several reagents can be used for thioamide synthesis. For the direct conversion of a secondary amine to a primary carbothioamide (a thioformylation), O-ethyl thioformate is a suitable and effective reagent.[2][3] Traditional thionating agents like Lawesson's reagent or phosphorus pentasulfide are more commonly used for converting amides to thioamides. The choice of reagent will depend on the starting material and the desired product.

Q3: My thioformylation reaction with O-ethyl thioformate is sluggish. What can I do to improve the reaction rate?

A3: Thioformylation of secondary amines can sometimes be slow. Increasing the reaction temperature is a common strategy to accelerate the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature. Additionally, ensuring the purity of both the amine and the O-ethyl thioformate is important, as impurities can inhibit the reaction.

Q4: I am observing multiple spots on my TLC after the thioformylation reaction. What are the likely side products?

A4: Potential side products in the thioformylation of a secondary amine can include unreacted starting material and potentially N,N'-disubstituted thiourea if there are any primary amine impurities. Decomposition of the O-ethyl thioformate under prolonged heating can also lead to byproducts. Careful control of reaction time and temperature, along with the use of pure reagents, can minimize side product formation.

Q5: What are the best practices for the purification of this compound?

A5: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. The polarity of the carbothioamide will be different from the starting amine, allowing for good separation. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-Cbz-3-aminopiperidine (Step 1) - Incomplete reaction. - Inefficient extraction of the product. - Decomposition of Cbz-Cl.- Monitor the reaction closely by TLC. Ensure the reaction goes to completion. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Use fresh Cbz-Cl. Store it under anhydrous conditions to prevent hydrolysis.
Low yield of this compound (Step 2) - Incomplete reaction. - Steric hindrance from the Cbz-protecting group. - Decomposition of the product during workup or purification.- Increase the reaction temperature and/or time. Monitor progress carefully. - Consider using a higher boiling point solvent if the reaction is still sluggish at the reflux temperature of the initial solvent. - Use mild workup conditions. Avoid strongly acidic or basic conditions that could potentially cleave the Cbz group or hydrolyze the thioamide.
Formation of multiple byproducts in Step 2 - Impurities in the starting amine. - Reaction temperature is too high or reaction time is too long. - Presence of moisture.- Ensure the purity of N-Cbz-3-aminopiperidine. Purify by column chromatography if necessary. - Optimize reaction conditions. Start with a lower temperature and gradually increase it while monitoring the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Difficulty in purifying the final product - Co-elution of the product with starting material or byproducts. - Streaking of the product on the silica gel column.- Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve good separation. - Consider adding a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to reduce streaking, but be cautious as this can affect product stability.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Cbz-3-aminopiperidine

This protocol is adapted from established procedures for the N-protection of amines.

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminopiperidine dihydrochloride (1.0 eq.) in water, add sodium carbonate (3.0 eq.) and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of benzyl chloroformate (1.1 eq.) in dichloromethane dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-3-aminopiperidine, which can be purified by flash column chromatography if necessary.

Protocol 2: Synthesis of this compound via Thioformylation

This protocol is based on the general procedure for the thioformylation of secondary amines using O-ethyl thioformate.[2][3]

Materials:

  • N-Cbz-3-aminopiperidine

  • O-Ethyl thioformate

  • Ethanol (or another suitable solvent like toluene)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • Dissolve N-Cbz-3-aminopiperidine (1.0 eq.) in ethanol.

  • Add O-ethyl thioformate (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for the elution.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Part 4: Data Presentation

Table 1: Typical Reaction Parameters for Thioformylation

ParameterRecommended ConditionNotes
Solvent Ethanol, TolueneEthanol is a common choice, but toluene can be used for higher reaction temperatures.
Temperature RefluxThe reaction generally requires heating to proceed at a reasonable rate.
Stoichiometry (Amine:Thioformate) 1 : 1.2A slight excess of the thioformylating agent is often used to ensure complete conversion of the amine.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.

Part 5: Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Troubleshooting Low Yield in Thioformylation Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Increase_Time_Temp Increase reaction time and/or temperature Check_Completion->Increase_Time_Temp No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Increase_Time_Temp->Check_Completion Purify_SM Purify starting amine Check_Purity->Purify_SM No Optimize_Workup Optimize workup and purification to minimize loss Check_Purity->Optimize_Workup Yes Purify_SM->Start End Improved Yield Optimize_Workup->End

Caption: A workflow for troubleshooting low yields in the thioformylation step.

References

Technical Support Guide: Optimizing the Synthesis of Benzyl 3-Carbamothioylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of benzyl 3-carbamothioylpiperidine-1-carboxylate, a key intermediate in pharmaceutical research. As specialists in synthetic chemistry, we understand that maximizing yield and achieving high purity are critical for the successful progression of drug development pipelines. This document is structured as a dynamic troubleshooting resource to address the common challenges encountered during the conversion of the nitrile precursor, benzyl 3-cyanopiperidine-1-carboxylate, to the target primary thioamide.

Section 1: Synthesis Pathway Overview & Core Principles

The most direct and common route to benzyl 3-carbamothioylpiperidine-1-carboxylate involves the nucleophilic addition of a sulfide source to the corresponding nitrile precursor. This transformation, while conceptually straightforward, is sensitive to reaction conditions, reagent quality, and workup procedures. The general reaction is depicted below.

Diagram 1: General Synthesis Pathway

cluster_main Synthesis of Benzyl 3-carbamothioylpiperidine-1-carboxylate start Benzyl 3-cyanopiperidine-1-carboxylate (Starting Material) reagents Sulfide Source (e.g., NaHS, H₂S) + Base Catalyst (e.g., Pyridine, Et₃N) start->reagents end Benzyl 3-carbamothioylpiperidine-1-carboxylate (Target Thioamide) reagents->end start_node Unsatisfactory Result decision_node1 High Starting Material? start_node->decision_node1 Analyze TLC/LC-MS decision_node decision_node process_node process_node solution_node solution_node decision_node2 Impure Product? decision_node1->decision_node2 No process_node1 Incomplete Conversion decision_node1->process_node1 Yes process_node2 Product Loss During Workup decision_node2->process_node2 No (Low Yield) process_node3 Identify Impurity decision_node2->process_node3 Yes solution_node1 1. Increase NaHS eq. 2. Add heat (40-60°C) 3. Use fresh reagents process_node1->solution_node1 solution_node2 1. Extract multiple times 2. Use brine wash 3. Check for product precipitation process_node2->solution_node2 decision_node3 Amide byproduct detected? process_node3->decision_node3 solution_node3 1. Use anhydrous solvent 2. Run under N₂/Ar 3. Minimize workup time decision_node3->solution_node3 Yes solution_node4 1. Add Et₃N to eluent 2. Consider recrystallization 3. Check for reagent byproducts decision_node3->solution_node4 No (Other Impurities)

Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Thionation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting common side reactions encountered during the thionation of piperidines (specifically, the conversion of a piperidinone/lactam carbonyl group to a thiocarbonyl). This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to dissect the causality behind common issues, offering expert, field-proven insights to guide your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My piperidine thionation with Lawesson's Reagent (LR) is resulting in a very low yield. What are the primary causes?

A1: Low yields in thionation reactions using Lawesson's Reagent are a frequent issue, often attributable to a few key factors:

  • Reagent Quality: Lawesson's Reagent is susceptible to hydrolysis upon exposure to ambient moisture, which diminishes its reactivity. A pungent smell of hydrogen sulfide (H₂S) is a common indicator of degradation. Always use a fresh, high-purity batch of LR and handle it under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Stoichiometry: While the theoretical molar ratio of piperidinone to Lawesson's Reagent dimer is 2:1 (meaning 1 mole of LR provides two thiophosphine ylide reactive species), empirically, an excess is often required to drive the reaction to completion.[1] A starting point of 0.5 to 0.6 equivalents of LR dimer per equivalent of lactam is recommended.

  • Suboptimal Temperature: The thionation of amides and lactams is generally faster than that of esters or ketones.[1][2] However, the reaction still requires sufficient thermal energy. If the reaction is stalling at a lower temperature (e.g., room temperature in THF), a gradual increase in temperature or switching to a higher-boiling solvent like toluene or xylene and refluxing is a standard solution.[1] Be aware that LR can start to decompose or polymerize at temperatures above 110 °C.[1]

  • Poor Solubility: Lawesson's Reagent has limited solubility in some organic solvents.[3] If the reagent is not adequately dissolved, its effective concentration in the solution is low, leading to a sluggish or incomplete reaction. Toluene, xylene, and dioxane are common solvents that facilitate better solubility at elevated temperatures.[4]

Q2: After my reaction with Lawesson's Reagent, I'm struggling to purify my thiopiperidine product from the byproducts. What is the nature of these byproducts and how can I remove them?

A2: This is one of the most common challenges associated with Lawesson's Reagent. The primary byproduct is a stable, six-membered phosphorus-oxygen ring structure.[5] This byproduct often has a polarity similar to the desired thioamide product, making chromatographic separation difficult and tedious.[4][5]

Troubleshooting & Purification Protocol:

  • Quenching and Byproduct Decomposition: A highly effective workup procedure involves decomposing the phosphorus byproducts into more polar, water-soluble species. After the reaction is complete (as monitored by TLC), cool the mixture and add an excess of a diol like ethylene glycol or a simple alcohol like ethanol.[5] Reflux this mixture for 1-2 hours. This transesterifies the P-O-P bonds into more polar phosphonate esters.

  • Aqueous Workup: After decomposition, perform a thorough aqueous workup. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining reactive species, followed by water and brine. This will extract the polar phosphorus byproducts into the aqueous phase.

  • Chromatography: Even after the above steps, column chromatography is often necessary. However, the separation will be significantly easier as the byproducts will either be removed in the aqueous phase or stick to the baseline of the silica gel column.[4]

Q3: I am observing side products other than just my starting material. What are the likely side reactions when thionating a substituted piperidine?

A3: Besides incomplete conversion, several side reactions can occur, particularly with complex or functionally diverse piperidine substrates:

  • Reaction with Other Functional Groups: Lawesson's Reagent can thionate other carbonyl groups like ketones and esters, though amides/lactams are generally more reactive.[6] If your substrate contains these functionalities, you may see a mixture of products. Selective thionation of a lactam in the presence of an ester can sometimes be achieved by running the reaction at a lower temperature.[6] Alcohols can also be converted to thiols, and sulfoxides to thioethers.[7]

  • Substrate Decomposition: In some cases, particularly with sensitive substrates or under harsh conditions (e.g., prolonged heating), the starting material or product may degrade. For instance, certain alkaloids containing a quinolizidine (a fused piperidine ring system) have shown complex side reactions leading to low yields of the desired thio-product.[8]

  • Ring Contraction/Expansion: While less common under standard thionation conditions, the piperidine ring itself can be susceptible to rearrangement under certain chemical stimuli, especially if there are suitable activating or leaving groups present on the ring.[9] It is crucial to consider the overall stability of your specific piperidine scaffold under the planned reaction conditions.

Q4: Are there alternatives to Lawesson's Reagent that might give a cleaner reaction or be easier to work up?

A4: Yes, several other thionating agents are available, each with its own set of advantages and disadvantages.

  • Phosphorus Pentasulfide (P₄S₁₀): This is a powerful and inexpensive thionating agent. However, it typically requires higher temperatures and a larger excess compared to LR.[2] The reactions can be less clean, often forming polymeric phosphorus-sulfur byproducts that complicate purification.[10]

  • Curphey's Reagent (P₄S₁₀/Hexamethyldisiloxane - HMDO): This combination is an excellent alternative that often provides yields comparable or superior to Lawesson's Reagent.[11][12] A significant advantage is that the byproducts can often be removed by a simple hydrolytic workup or filtration through a silica gel plug, avoiding the need for meticulous chromatography.[12] This makes it particularly attractive for larger-scale synthesis.

  • Belleau's Reagent: This is a more soluble version of Lawesson's Reagent, which can be advantageous in certain solvent systems.

Troubleshooting Guide: At a Glance

Symptom / Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield Degraded Lawesson's Reagent (LR)Use fresh, high-purity LR; handle under inert gas.
Insufficient LR StoichiometryIncrease LR to 0.6-0.8 eq. per eq. of lactam.
Low Reaction TemperatureIncrease temperature gradually; switch to a higher boiling solvent (e.g., Toluene, Xylene) and reflux.
Incomplete Reaction Poor Solubility of LRUse a solvent in which LR is more soluble at elevated temperatures (e.g., Toluene, Dioxane).
Insufficient Reaction TimeMonitor reaction by TLC until starting material is consumed.
Difficult Purification Phosphorus Byproduct Co-elutionAfter reaction, add ethylene glycol or ethanol and reflux for 1-2 hours before aqueous workup.[5]
Streaking on Silica GelEnsure a thorough aqueous wash (sat. NaHCO₃, water, brine) is performed before chromatography.
Formation of Multiple Products Thionation of Other Functional GroupsIf other carbonyls are present, try lower reaction temperatures for selectivity.[6] Consider protecting sensitive groups.
Substrate DecompositionReduce reaction temperature or time. Consider a milder reagent like Curphey's Reagent.

Experimental Protocols

Protocol 1: General Thionation of a Piperidinone using Lawesson's Reagent
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidinone substrate (1.0 eq.).

  • Reagent Addition: Under an inert atmosphere (Argon or N₂), add Lawesson's Reagent (0.6 eq.).

  • Solvent: Add anhydrous toluene (to make a ~0.1 M solution).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir. Monitor the reaction progress by TLC (staining with KMnO₄ can be helpful to visualize both starting material and product). The reaction is typically complete within 1-4 hours.

  • Workup - Byproduct Decomposition: Cool the reaction to room temperature. Add ethylene glycol (2.0 eq.) and heat the mixture to reflux for an additional 1.5 hours.

  • Extraction: Cool the mixture, dilute with ethyl acetate, and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Thionation using Curphey's Reagent (P₄S₁₀/HMDSO)
  • Setup: To a flame-dried flask under an inert atmosphere, add phosphorus pentasulfide (P₄S₁₀, 0.3 eq. per carbonyl).

  • Reagent Preparation: Add anhydrous toluene, followed by the dropwise addition of hexamethyldisiloxane (HMDSO, 0.6 eq. per carbonyl). Stir for 10 minutes.

  • Reaction: Add the piperidinone substrate (1.0 eq.) dissolved in a minimal amount of anhydrous toluene. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. These reactions are often faster than with LR alone.

  • Workup: Cool the reaction mixture. The phosphorus byproducts can often be precipitated by adding hexanes. Filter the mixture through a pad of Celite or silica gel, washing with the reaction solvent or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often significantly cleaner than that from an LR reaction and may require minimal or no further chromatographic purification.

Visualizing the Process

Thionation Mechanism with Lawesson's Reagent

Thionation_Mechanism cluster_0 Reagent Activation cluster_1 Reaction with Piperidinone LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Dithiophosphine Ylide (x2) LR_Dimer->LR_Monomer Dissociation (in solution) Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate [2+2] Cycloaddition Piperidinone Piperidinone (R₂C=O) Piperidinone->Intermediate Thiopiperidine Thiopiperidine (R₂C=S) Intermediate->Thiopiperidine Cycloreversion (Wittig-like) Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of piperidinone thionation using Lawesson's Reagent.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagent Check LR Quality (Fresh bottle? Stored properly?) Start->Check_Reagent Check_Reagent->Start Reagent Bad (Use new batch) Increase_Stoich Increase LR Stoichiometry (0.5 -> 0.7 eq.) Check_Reagent->Increase_Stoich Reagent OK Increase_Temp Increase Temperature / Change Solvent (e.g., THF -> Toluene, RT -> Reflux) Increase_Stoich->Increase_Temp No Improvement Success Yield Improved Increase_Stoich->Success Improvement Consider_Alternative Consider Alternative Reagent (e.g., P₄S₁₀/HMDSO) Increase_Temp->Consider_Alternative No Improvement Increase_Temp->Success Improvement Consider_Alternative->Success Improvement Failure Yield Still Low Consider_Alternative->Failure No Improvement

Caption: A logical workflow for troubleshooting low-yield piperidine thionation reactions.

References

Technical Support Center: Purification of (1-Cbz-3-piperidine)carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (1-Cbz-3-piperidine)carbothioamide. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges, ensuring high purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material

A successful purification begins with a thorough understanding of the target molecule and its potential contaminants. This section addresses the most common initial questions.

Q1: What are the key structural features and physical properties of this compound?

A1: Understanding the molecule's properties is critical for selecting an appropriate purification strategy. This compound, with a molecular formula of C14H18N2O2S and a molecular weight of 278.37 g/mol , is typically an off-white to pale yellow solid.[1][2] Its key features are:

  • N-Cbz Protecting Group: The benzyloxycarbonyl group is relatively non-polar and provides UV activity for easy detection by TLC and HPLC. It is stable to many reagents but can be cleaved by strong acids or catalytic hydrogenation.

  • Piperidine Ring: This saturated heterocycle imparts a degree of conformational flexibility.[3]

  • Carbothioamide Group: This functional group is more polar than a simple amide and is an excellent hydrogen bond donor and acceptor, influencing solubility.[1]

These features result in a molecule of moderate overall polarity, making it soluble in solvents like dichloromethane (DCM), ethyl acetate, and acetone, but poorly soluble in water and non-polar solvents like hexanes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H18N2O2S[2]
Molecular Weight278.37 g/mol [2]
AppearanceTypically a white to off-white crystalline solid[1]
SolubilitySoluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water[1]

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities typically arise from the synthetic route used. The most common synthesis involves the thionation of the corresponding amide, (1-Cbz-3-piperidine)carboxamide, often using Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).[4]

Table 2: Common Process-Related Impurities and Their Origin

ImpurityOriginDetection Notes
(1-Cbz-3-piperidine)carboxamide Unreacted starting materialWill appear as a slightly more polar spot on a normal-phase TLC plate compared to the product.
Benzyl Alcohol / Benzyl Halide Degradation of the Cbz group or from Cbz-Cl starting materialVolatile; may be removed under high vacuum but can be observed by ¹H NMR.
Phosphorus-based byproducts From thionating agents like Lawesson's ReagentOften highly polar and may streak on TLC. Can sometimes be removed with an aqueous wash during workup.[4]
Excess Sulfur From thionating agentA very non-polar, often yellow, impurity. Runs at the solvent front on TLC.
De-protected Piperidine-3-carbothioamide Cleavage of the Cbz group during acidic workup or prolonged heatingHighly polar; will likely remain at the baseline on TLC in standard solvent systems.

Q3: How do I perform a quick purity assessment of my crude material?

A3: Thin-Layer Chromatography (TLC) is the most effective initial assessment method.

  • Dissolve: Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot: Spot it on a silica gel TLC plate alongside the starting material, if available.

  • Elute: Develop the plate using a solvent system of intermediate polarity. A good starting point is 30-50% Ethyl Acetate in Hexanes.

  • Visualize: Check the plate under a UV lamp (254 nm). The Cbz group makes the compound UV-active. Stain with potassium permanganate to visualize non-UV active impurities.

  • Analyze: A pure compound will show a single spot. The number and relative Rf values of other spots will inform your purification strategy.

Section 2: Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the purity of your crude material, the nature of the impurities, and the scale of your reaction.

Q4: Should I use recrystallization or column chromatography?

A4: This is a critical decision.

  • Recrystallization is ideal for material that is already >90% pure, where impurities have different solubility profiles than the product. It is fast, inexpensive, and highly scalable. However, it is less effective at removing impurities with similar structures and solubilities.

  • Column Chromatography is the method of choice for complex mixtures or when impurities are structurally similar to the product. It offers high-resolution separation but is more time-consuming, requires larger solvent volumes, and can be more challenging to scale up.

The following workflow can guide your decision:

G start Start: Crude Product assess_purity Assess Purity via TLC start->assess_purity is_purity_high Purity >90% AND Impurities have distinct Rf values? assess_purity->is_purity_high is_separation_good Good separation of spots on TLC? is_purity_high->is_separation_good No recrystallize Action: Attempt Recrystallization is_purity_high->recrystallize Yes is_oiling_out Does it 'Oil Out'? two_solvent Troubleshoot: Use Two-Solvent System or Seed Crystal is_oiling_out->two_solvent Yes end_pure End: Pure Product is_oiling_out->end_pure No column Action: Perform Column Chromatography is_separation_good->column Yes optimize_solvent Optimize TLC Solvent System is_separation_good->optimize_solvent No recrystallize->is_oiling_out column->end_pure two_solvent->end_pure optimize_solvent->column G start Problem: Poor Separation on Column check_tlc Analyze TLC: What is the Rf of the target compound? start->check_tlc rf_high Rf > 0.4 (Eluting too fast) check_tlc->rf_high Too High rf_low Rf < 0.2 (Sticking to baseline) check_tlc->rf_low Too Low rf_ok Rf is 0.2-0.4 (Spots are merged) check_tlc->rf_ok Optimal Range decrease_polarity Action: Decrease Eluent Polarity (e.g., more Hexanes) rf_high->decrease_polarity increase_polarity Action: Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity change_selectivity Action: Change Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) rf_ok->change_selectivity end_good_sep Result: Improved Separation decrease_polarity->end_good_sep increase_polarity->end_good_sep change_selectivity->end_good_sep

References

Crystallization methods for obtaining high-quality crystals of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-quality crystals. The piperidine moiety is a crucial scaffold in many pharmaceutical compounds, and achieving a crystalline solid form is paramount for purification, characterization, and ensuring optimal physicochemical properties.[1][2][3] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Crystallization

This section addresses common questions regarding the crystallization of piperidine derivatives, providing foundational knowledge for successful experimentation.

Q1: Why is crystallization of my piperidine derivative important?

Crystallization is a critical purification technique that separates your desired compound from impurities present in the reaction mixture.[4] For drug development, obtaining a specific crystalline form, or polymorph, is essential as it can significantly influence the drug's solubility, dissolution rate, bioavailability, and stability.[5][6][7] A well-defined crystalline structure is also a prerequisite for characterization techniques like X-ray crystallography.

Q2: What are the primary factors influencing the crystallization of piperidine derivatives?

The successful crystallization of piperidine derivatives is a multifactorial process. Key factors include:

  • Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve the compound at a higher temperature and allow it to become supersaturated upon cooling, leading to crystal formation.[8]

  • Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute exceeds its solubility at a given temperature.[6]

  • Temperature: Temperature directly affects solubility. Controlled cooling is a common method to induce crystallization.[9]

  • Purity of the Compound: Impurities can inhibit crystal growth or co-crystallize, affecting the purity and quality of your final product.[6][10][11][12]

  • Mechanical Agitation: Stirring or vibrations can influence the nucleation and growth of crystals.[10]

Q3: How does the structure of my piperidine derivative affect its crystallization?

The physicochemical properties of your specific piperidine derivative, governed by its substituents, will dictate its crystallization behavior. The polarity, hydrogen bonding capabilities, and conformational flexibility of the molecule play a significant role.[8] For instance, the presence of N-substituents on the piperidine ring can alter the molecule's polarity and solubility.[8] Molecules with high conformational flexibility can be more challenging to crystallize due to entropic factors.[10][13]

Section 2: Troubleshooting Guide - Overcoming Common Crystallization Challenges

This section provides a question-and-answer style troubleshooting guide for specific problems encountered during the crystallization of piperidine derivatives.

Q4: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue and can often be resolved by:

  • Slowing the Cooling Rate: Rapid cooling can lead to the formation of an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.[8] Try allowing the solution to cool slowly to room temperature before placing it in a cold bath.

  • Using a More Dilute Solution: A highly concentrated solution is more likely to oil out. Try using a larger volume of solvent.

  • Changing the Solvent System: The solvent choice can greatly influence the outcome. Experiment with solvents of different polarities. Sometimes a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can promote crystallization.[8][14][15]

  • Scratching the Inner Surface of the Flask: Creating a rough surface with a glass rod can provide nucleation sites and induce crystallization.[16]

Q5: I am getting an amorphous precipitate instead of crystals. How can I fix this?

Amorphous solids lack the long-range order of a crystalline material. To encourage the formation of crystals over an amorphous precipitate:

  • Optimize the Rate of Supersaturation: Rapidly achieving a high level of supersaturation often leads to amorphous precipitation. Slower methods like slow evaporation or vapor diffusion can provide better results.[8]

  • Solvent Selection: The interaction between the solvent and your compound is crucial. A solvent that is too "good" (high solubility) may not allow for the ordered arrangement required for crystallization. Experiment with different solvents or solvent mixtures.[17]

  • Control the Temperature: A gradual decrease in temperature is more likely to yield crystals.[9][18]

Q6: My crystals are too small or are of poor quality. How can I grow larger, higher-quality crystals?

The goal is often to obtain single crystals suitable for X-ray diffraction. To improve crystal size and quality:

  • Minimize Nucleation Sites: Fewer nucleation sites lead to the growth of larger crystals. Ensure your crystallization vessel is clean and free of dust or scratches.[19]

  • Slow Down the Crystallization Process: Slower crystallization methods generally produce larger and more well-ordered crystals.[20][21] Consider using techniques like slow evaporation or vapor diffusion.[22][23][24][25][26]

  • Maintain a Constant Temperature: Fluctuations in temperature can disrupt crystal growth.[10]

  • Avoid Disturbances: Keep the crystallizing solution in a vibration-free location.[10][19]

Q7: No crystals are forming at all. What are the next steps?

If no crystals form after a reasonable amount of time, you can try the following:

  • Induce Nucleation:

    • Seeding: Add a tiny crystal of your compound (if available) to the supersaturated solution to act as a template for crystal growth.[16][17]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[16]

  • Increase Supersaturation:

    • Evaporate some of the solvent: This will increase the concentration of your compound.[16]

    • Add an anti-solvent: If using a single solvent, slowly add a miscible solvent in which your compound is insoluble until the solution becomes slightly turbid.[27][28]

  • Cool the Solution Further: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or a refrigerator.[16]

Section 3: Experimental Protocols and Data

This section provides detailed protocols for common crystallization methods and a table for solvent selection.

Protocol 1: Slow Evaporation

This technique is straightforward and effective for growing high-quality single crystals, especially for X-ray diffraction analysis.[8][9][20][22]

  • Dissolve the Compound: Dissolve your piperidine derivative in a suitable solvent in which it is moderately soluble at room temperature. The solution should be close to saturation.

  • Prepare the Vessel: Transfer the solution to a clean vial or beaker.

  • Control Evaporation: Cover the container with parafilm and poke a few small holes in it. The number and size of the holes will control the rate of evaporation.[20][22]

  • Incubate: Place the container in a vibration-free location and allow it to stand for several days to weeks.[8]

Protocol 2: Cooling Crystallization

This is a common method for recrystallization and purification.[9][18][29]

  • Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at lower temperatures.[8]

  • Dissolve the Compound: In an Erlenmeyer flask, dissolve the crude piperidine derivative in a minimal amount of the selected hot solvent.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Covering the flask can slow down the cooling and evaporation rate, promoting the growth of larger crystals.[8]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[8]

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[8]

Protocol 3: Vapor Diffusion

This method is particularly useful for small quantities of material and for growing high-quality crystals.[17][23][24][25][26] There are two common setups: hanging drop and sitting drop.

  • Prepare the Reservoir: In a sealed container (e.g., a well of a crystallization plate or a larger vial), place a reservoir of a "poor" solvent (anti-solvent) in which your compound is insoluble.

  • Prepare the Sample Drop: In a separate, smaller container (e.g., on a siliconized glass coverslip for hanging drop or in a microbridge for sitting drop), mix a small volume of your compound dissolved in a "good" solvent with a small amount of the reservoir solution.[23][25]

  • Equilibrate: Seal the container. The vapor from the reservoir will slowly diffuse into the sample drop, gradually increasing the concentration of the anti-solvent in the drop and inducing crystallization.[23][24][25]

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful crystallization. The following table provides a starting point for solvent selection based on the polarity of your piperidine derivative.

Polarity of Piperidine DerivativeRecommended Single SolventsRecommended Solvent Pairs (Good/Poor)
High Polarity Ethanol, Methanol, Water, IsopropanolEthanol/Water, Methanol/Diethyl Ether
Moderate Polarity Acetonitrile, Ethyl Acetate, DichloromethaneDichloromethane/Hexane, Ethyl Acetate/Heptane
Low Polarity Toluene, Hexane, Heptane, CyclohexaneToluene/Hexane, Acetone/Hexane

This table is a general guide. Experimental screening of solvents is always recommended.[14][15][30]

Section 4: Visualizing Crystallization Workflows

The following diagrams illustrate key decision-making processes in crystallization experiments.

Diagram 1: General Crystallization Workflow

G start Start with Crude Piperidine Derivative dissolve Dissolve in Suitable Solvent start->dissolve filter Hot Filtration (if impurities are present) dissolve->filter crystallize Induce Crystallization (Cooling, Evaporation, etc.) filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end High-Quality Crystals dry->end

Caption: A generalized workflow for the crystallization of piperidine derivatives.

Diagram 2: Troubleshooting Crystallization Failures

G start No Crystals Formed scratch Scratch Inner Surface start->scratch Try First seed Add Seed Crystal start->seed If Available evaporate Evaporate Some Solvent start->evaporate If Solution is Dilute add_anti_solvent Add Anti-Solvent start->add_anti_solvent If Using Single Solvent success Crystals Form scratch->success failure Still No Crystals (Re-evaluate Purity/Method) scratch->failure seed->success seed->failure evaporate->success evaporate->failure add_anti_solvent->success add_anti_solvent->failure change_solvent Change Solvent System failure->change_solvent

Caption: A decision tree for troubleshooting when crystallization fails to occur.

References

Technical Support Center: Navigating the Scale-Up Synthesis of N-Cbz Protected Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of N-Cbz protected heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we will delve into common issues, provide practical troubleshooting advice, and offer detailed protocols to ensure the successful and efficient synthesis of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the scale-up of N-Cbz protection and deprotection of heterocyclic compounds.

Q1: What are the primary challenges in scaling up the N-Cbz protection of heterocycles?

When moving to a larger scale, several challenges can emerge that may not have been apparent at the laboratory scale. These include:

  • pH Control: Maintaining a stable pH is crucial, especially when using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions. On a large scale, localized pH drops due to the generation of HCl can lead to the decomposition of Cbz-Cl, while excessively high pH can cause racemization of chiral centers.[1]

  • Reagent Addition and Mixing: The rate of addition of Cbz-Cl and efficient mixing are critical to avoid localized high concentrations, which can lead to side reactions and impurities.

  • Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up can be cumbersome. Emulsion formation is also more prevalent on a larger scale, complicating phase separation.

  • Crystallization and Purification: Inducing crystallization of the N-Cbz protected heterocycle can be challenging, and the purification of large quantities of material may require optimization of solvent systems and crystallization conditions.[1]

Q2: My N-Cbz deprotection by catalytic hydrogenation is sluggish on a larger scale. What should I investigate?

Slow or incomplete catalytic hydrogenation is a common scale-up issue.[2][3] Key factors to consider are:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups or impurities.[2][4] Even trace amounts of sulfur can significantly deactivate the catalyst.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion on a larger scale, especially with sterically hindered substrates.[3][4]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and decrease over time.[2][3]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is essential for the substrate to access the catalyst surface.[2][4]

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[4]

Q3: Are there safer alternatives to catalytic hydrogenation for N-Cbz deprotection at an industrial scale?

Yes, several alternatives to traditional catalytic hydrogenation using hydrogen gas are well-suited for large-scale synthesis:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[5][6] It avoids the need for handling flammable hydrogen gas, making it a safer option for large-scale reactions.[5]

  • Acid-Mediated Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid or milder Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively remove the Cbz group.[1][7] These methods are particularly useful for substrates containing functional groups sensitive to reduction.[7]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol can be used for the nucleophilic cleavage of the Cbz group, which is a mild and selective method suitable for sensitive substrates.[4][8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during the N-Cbz protection and deprotection of heterocycles on a larger scale.

Issue 1: Incomplete N-Cbz Protection Reaction

Symptoms: Your reaction stalls, leaving a significant amount of unreacted starting material as observed by TLC or HPLC analysis.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility of Starting Material The heterocyclic amine may have limited solubility in the chosen solvent system, leading to a slow or incomplete reaction.[9]Consider using a co-solvent to improve solubility. For example, a mixture of THF and water can be effective.[10] Sonication may also help dissolve poorly soluble materials.[9]
Incorrect pH For reactions using Cbz-Cl in aqueous base, the pH must be maintained between 8 and 10.[1] If the pH is too low, Cbz-Cl will decompose. If it's too high, side reactions can occur.Use a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, to maintain a stable pH.[1] Monitor the pH throughout the reaction and adjust as necessary.
Decomposition of Benzyl Chloroformate Benzyl chloroformate is sensitive to moisture and can decompose over time.Use a fresh bottle of benzyl chloroformate. Consider using a more stable reagent like benzyl N-succinimidyl carbonate (Cbz-OSu).[10]
Insufficient Mixing Inadequate agitation can lead to localized concentration gradients and incomplete reaction.Ensure vigorous stirring throughout the reaction, especially during the addition of benzyl chloroformate.

Troubleshooting Workflow for Incomplete N-Cbz Protection

start Incomplete N-Cbz Protection check_solubility Check Solubility of Starting Material start->check_solubility check_pH Verify Reaction pH (if applicable) check_solubility->check_pH If soluble solution_solvent Optimize Solvent System (e.g., add co-solvent) check_solubility->solution_solvent If poorly soluble check_reagent Assess Reagent Quality (Cbz-Cl) check_pH->check_reagent If pH is optimal solution_pH Implement pH Control (e.g., buffer) check_pH->solution_pH If pH is out of range check_mixing Evaluate Mixing Efficiency check_reagent->check_mixing If reagent is good solution_reagent Use Fresh or Alternative Reagent (e.g., Cbz-OSu) check_reagent->solution_reagent If reagent is suspect solution_mixing Increase Agitation check_mixing->solution_mixing If mixing is poor end_node Reaction Complete check_mixing->end_node If mixing is adequate solution_solvent->end_node solution_pH->end_node solution_reagent->end_node solution_mixing->end_node

Caption: Troubleshooting workflow for incomplete N-Cbz protection.

Issue 2: Formation of Side Products During N-Cbz Deprotection by Catalytic Hydrogenation

Symptoms: You observe unexpected impurities in your reaction mixture, which may include over-reduced products or N-benzylated byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Over-reduction of Other Functional Groups Functional groups such as alkenes, alkynes, nitro groups, and aryl halides can also be reduced under standard hydrogenation conditions.[2]Consider using catalytic transfer hydrogenation, which often provides better selectivity.[4] Alternatively, switch to a non-hydrogenation-based deprotection method like acid-catalyzed or nucleophilic cleavage.[4]
Formation of N-Benzyl Byproduct With an insufficient hydrogen source, a side reaction can occur, leading to the formation of an N-benzyl-protected tertiary amine.[1]Ensure an adequate supply of hydrogen. For catalytic transfer hydrogenation, use a sufficient excess of the hydrogen donor.
Catalyst-Induced Side Reactions The palladium catalyst can sometimes catalyze other unwanted reactions, particularly at elevated temperatures.Perform the reaction at room temperature if possible. Screen different palladium catalysts (e.g., Pd/C vs. Pd(OH)₂/C) to see if the side product formation is catalyst-dependent.

Decision Tree for N-Cbz Deprotection Method Selection

start Select N-Cbz Deprotection Method check_reducible_groups Are other reducible groups present? start->check_reducible_groups check_sulfur Does the substrate contain sulfur? check_reducible_groups->check_sulfur No method_transfer Catalytic Transfer Hydrogenation check_reducible_groups->method_transfer Yes check_acid_lability Is the substrate acid-labile? check_sulfur->check_acid_lability Yes method_hydrogenation Catalytic Hydrogenation (H2, Pd/C) check_sulfur->method_hydrogenation No method_acid Acid-Catalyzed Cleavage (HBr/AcOH or Lewis Acid) check_acid_lability->method_acid No method_nucleophilic Nucleophilic Cleavage (e.g., 2-mercaptoethanol) check_acid_lability->method_nucleophilic Yes

Caption: Decision tree for selecting an appropriate N-Cbz deprotection method.

Experimental Protocols

Here are detailed, step-by-step protocols for the N-Cbz protection and deprotection of a model heterocyclic compound.

Protocol 1: Large-Scale N-Cbz Protection of Piperazine using Benzyl Chloroformate

This protocol describes the mono-N-Cbz protection of piperazine, a common heterocyclic building block.

Materials:

  • Piperazine (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)

  • Water

  • Toluene

  • Hydrochloric Acid (HCl)

Procedure:

  • Preparation of the Aqueous Phase: In a suitably sized reactor, dissolve sodium carbonate and sodium bicarbonate in water to create a buffered solution with a pH between 9 and 10.[1] Cool the solution to 0-5 °C with an ice bath.

  • Addition of Piperazine: Add the piperazine to the cooled aqueous solution and stir until it is fully dissolved.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the vigorously stirred reaction mixture, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a significant exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, add toluene to the reactor and stir. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene to recover any remaining product.

  • Acidification and Product Isolation: Combine the organic layers and wash with a dilute HCl solution to remove any unreacted piperazine. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperazine.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Scalable N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a safe and efficient method for N-Cbz deprotection using ammonium formate as the hydrogen donor.[5]

Materials:

  • N-Cbz protected heterocycle (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ammonium Formate (3-5 equiv)

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: In a reactor, dissolve the N-Cbz protected heterocycle in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Addition of Hydrogen Donor: Add ammonium formate to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC.

  • Catalyst Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[5] Wash the filter cake with the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected heterocycle. Further purification can be achieved by crystallization or column chromatography if necessary.

References

Stability issues and degradation pathways of carbothioamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbothioamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbothioamide stability. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Thioamide Moiety - A Double-Edged Sword

The substitution of an amide's carbonyl oxygen with sulfur imparts unique properties to a molecule. The resulting thioamide group can enhance biological activity, improve metabolic stability, and serve as a valuable structural probe.[1][2][3] However, this modification also introduces inherent instability. The larger van der Waals radius of sulfur and the longer, more polarizable carbon-sulfur double bond make thioamides susceptible to various degradation pathways that are less common for their amide counterparts.[1] Understanding these pathways is critical for accurate experimental design, data interpretation, and the development of stable drug formulations.

This guide provides a structured approach to identifying, mitigating, and analyzing the stability issues associated with carbothioamide compounds.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.

Q1: I'm observing a progressive loss of my carbothioamide compound in an aqueous buffer solution over time, even when stored in the dark. What is the likely cause and how can I prevent it?

A1: The most probable cause is hydrolysis . Carbothioamides are susceptible to both acid- and base-catalyzed hydrolysis, which converts the thioamide back to the corresponding amide.[4] The rate of hydrolysis is highly dependent on the pH of the solution.[5][6][7][8]

  • Causality: In aqueous environments, water or hydroxide ions can act as nucleophiles, attacking the electrophilic carbon of the thiocarbonyl group. This process is often faster than the hydrolysis of the analogous amide.[4] The presence of certain metal ions can also promote hydrolysis.[9]

  • Troubleshooting Steps:

    • pH Optimization: Determine the pH of maximum stability for your compound by conducting a pH-rate profile study. Generally, hydrolysis is slower at neutral or slightly acidic pH, but this is compound-specific.

    • Buffer Selection: Use non-nucleophilic buffers. Avoid buffers that could participate in the degradation reaction.

    • Temperature Control: Store your solutions at low temperatures (e.g., 2-8°C or -20°C) to significantly slow down the hydrolysis rate.[4]

    • Solvent System: If your experimental design allows, consider using a co-solvent system with aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) to reduce the concentration of water.[4]

Q2: My compound, which is stable in solution, degrades rapidly when exposed to ambient light on the lab bench. I see a new peak in my HPLC analysis. What's happening?

A2: This is a classic case of photodegradation . The energy from light, particularly UV radiation, can excite the electrons in the thioamide functional group, leading to chemical reactions and the formation of degradation products.[10]

  • Causality: The thioamide chromophore absorbs UV-Vis light, which can lead to the formation of reactive intermediates. These intermediates can then undergo various reactions, including isomerization, oxidation, or cleavage, resulting in different degradation products.[11]

  • Troubleshooting Steps:

    • Light Protection: Always handle and store your carbothioamide compounds and their solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[12][13]

    • Wavelength Consideration: Be mindful of the light sources in your laboratory. Standard fluorescent lighting emits some UV radiation.

    • Photostability Testing: If your compound is intended for a use where light exposure is unavoidable, perform a formal photostability study as per ICH Q1B guidelines to characterize the degradation products and kinetics.[10][14]

Q3: I've noticed that the purity of my solid carbothioamide compound decreases over time, even when stored in a tightly sealed container. What could be the cause?

A3: The likely culprit is oxidation . The sulfur atom in the thioamide group is susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This can lead to the formation of thioamide S-oxides and subsequently S,S-dioxides.[2]

  • Causality: The sulfur atom in a thioamide is electron-rich and can be oxidized by molecular oxygen, a process that can be accelerated by light and trace metal impurities. The resulting S-oxides are often more reactive and can undergo further degradation.[2]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store your solid compounds under an inert atmosphere (e.g., nitrogen or argon).[15][16][17][18]

    • Low Temperature: Store at low temperatures to reduce the rate of oxidation.

    • Solvent Degassing: When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: For formulated products, the inclusion of antioxidants may be considered, but their compatibility with the carbothioamide must be thoroughly evaluated.

Q4: I'm trying to perform a reaction with my carbothioamide, but I'm getting a mixture of products, including the corresponding amide. How can I improve the reaction's selectivity?

A4: This issue often arises from the inherent reactivity of the thioamide group under certain reaction conditions. The conversion to the amide is a common side reaction.

  • Causality: Many reagents, especially those that are oxidative or have a high affinity for sulfur, can react with the thioamide moiety. For example, some transition metal catalysts can coordinate to the sulfur atom, promoting desulfurization. Acidic or basic conditions used in the reaction can also cause hydrolysis.[19][20]

  • Troubleshooting Steps:

    • Reagent Selection: Carefully select reagents that are known to be compatible with thioamides. Avoid strong oxidizing agents unless the desired reaction is oxidation of the thioamide.

    • Protecting Groups: In complex syntheses, it may be necessary to protect the thioamide group. For instance, it can be converted to a thioimidate, which is more stable under certain conditions, and then deprotected later in the synthetic sequence.[21]

    • Reaction Conditions: Optimize the reaction conditions (temperature, pH, solvent) to favor the desired transformation while minimizing degradation. Run small-scale trials to screen for the optimal conditions.

    • Work-up Procedure: Minimize the exposure of the thioamide to harsh conditions during the reaction work-up. Neutralize any acidic or basic solutions promptly and avoid prolonged heating.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for carbothioamide compounds?

A1: The three primary degradation pathways are:

  • Hydrolysis: Conversion of the thioamide to the corresponding amide, typically catalyzed by acid or base.

  • Oxidation: Oxidation of the sulfur atom to form a thioamide S-oxide (sulfine) and then a thioamide S,S-dioxide (sulfene), which are often highly reactive.

  • Photodegradation: Light-induced degradation that can lead to a variety of products through isomerization, oxidation, or cleavage reactions.

Q2: How should I properly store my carbothioamide compounds?

A2: To ensure long-term stability, carbothioamide compounds should be stored:

  • Solid Form: In a cool, dry, and dark place under an inert atmosphere (nitrogen or argon).

  • In Solution: Frozen in a suitable solvent, protected from light. The pH of buffered solutions should be optimized for maximum stability.

Storage ConditionRecommendationRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Reduces rates of hydrolysis and oxidation.[4]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the sulfur atom.[15][16]
Light Amber vials or foil-wrapped containersPrevents photodegradation.[12]
pH (for solutions) Compound-specific, often near neutralMinimizes acid/base-catalyzed hydrolysis.[5][6]

Q3: What analytical techniques are best for studying carbothioamide stability and identifying degradation products?

A3: The most powerful technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .

  • HPLC with a UV detector is excellent for separating the parent compound from its degradation products and quantifying the extent of degradation over time.

  • Mass Spectrometry (MS) provides molecular weight information for the degradation products, which is crucial for their identification and structural elucidation. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions.

Q4: Can I use the same reaction conditions for a carbothioamide as I would for its amide analog?

A4: Not always. Due to the higher reactivity of the thioamide group, reaction conditions often need to be milder. Thioamides are more sensitive to oxidation and can be less stable in strongly acidic or basic environments compared to amides.[4] It is always advisable to perform small-scale pilot reactions to check for compatibility and potential side reactions.

Part 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for Carbothioamide Compounds

This protocol outlines a systematic approach to investigating the intrinsic stability of a carbothioamide compound under various stress conditions, as recommended by ICH guidelines.[14][22][23][24]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • Carbothioamide compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated pH meter

  • HPLC-UV-MS system

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the carbothioamide compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50-100 µg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50-100 µg/mL. Incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~50-100 µg/mL. Incubate at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[14][24]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples, including a non-stressed control, by a suitable HPLC-UV-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use the MS data to propose structures for the degradation products.

    • Calculate the mass balance to ensure that all degradation products are accounted for.[24]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (HCl, heat) Time Sample at Time Points (0, 2, 4, 8, 24h) Acid->Time Base Base Hydrolysis (NaOH, RT) Base->Time Oxidation Oxidation (H₂O₂, RT) Oxidation->Time Thermal Thermal (Solid & Solution) Thermal->Time Photo Photolytic (ICH Q1B) Photo->Time HPLC HPLC-UV-MS Analysis ID Degradant ID & Structure HPLC->ID MB Mass Balance Calculation ID->MB Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Time->HPLC

Caption: Workflow for a forced degradation study.

Protocol 2: General HPLC-MS Method for Stability Analysis

Objective: To provide a starting point for developing an HPLC-MS method capable of separating a carbothioamide from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

  • UV Detection: Monitor at the λmax of the parent compound and at a lower wavelength (e.g., 220 nm) to detect a broader range of compounds.

MS Conditions (Starting Point):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: 100-1000 m/z.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: As per instrument recommendation.

Method Development Notes:

  • The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency.

  • A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities.

  • The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Part 4: Key Degradation Pathways

Understanding the chemical mechanisms behind degradation is crucial for predicting and controlling stability.

Hydrolysis Pathway

Hydrolysis typically proceeds via nucleophilic attack on the thiocarbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the more thermodynamically stable amide.

Caption: General mechanism for thioamide hydrolysis.

Oxidative Degradation Pathway

Oxidation occurs stepwise at the sulfur atom. The initial product is the S-oxide, which can be further oxidized to the S,S-dioxide. These oxidized intermediates are often unstable and can undergo further reactions.

Oxidation_Pathway Thioamide Carbothioamide R-C(=S)-NR'R'' SOxide Thioamide S-Oxide R-C(=SO)-NR'R'' Thioamide->SOxide [O] SDioxide Thioamide S,S-Dioxide R-C(=SO₂)-NR'R'' SOxide->SDioxide [O] Products Further Degradation Products (e.g., Amide) SDioxide->Products

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance and troubleshooting strategies for addressing the common challenge of poor aqueous solubility in piperidine-based inhibitors. The following information is designed to help you navigate experimental hurdles and optimize the developability of your compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of piperidine-containing compounds.

Q1: Why do many piperidine-containing compounds exhibit poor water solubility?

A1: The piperidine ring, a saturated heterocycle, can be nonpolar, especially when adorned with lipophilic substituents. While the nitrogen atom can act as a hydrogen bond acceptor, the overall solubility is heavily influenced by the nature and arrangement of these substituents.[1]

Q2: How does pH fundamentally affect the solubility of my piperidine-based inhibitor?

A2: The nitrogen atom within the piperidine ring is basic. In acidic environments (where the pH is below the pKa of the protonated piperidine), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is typically significantly more soluble in water than the neutral free base, which is more prevalent at neutral or basic pH.[1] For this reason, establishing a pH-solubility profile is a crucial first step.[1]

Q3: What are the most direct first steps to try and improve the solubility of a new piperidine compound for an in-vitro assay?

A3: The most straightforward initial strategies are:

  • pH Adjustment: Given the basic nature of most piperidine compounds, preparing solutions in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can dramatically increase solubility by forming a more soluble salt.[1][]

  • Use of Co-solvents: Employing water-miscible organic solvents is a very common and effective technique.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used for this purpose.[1][]

Q4: When is it appropriate to move on to more advanced solubilization techniques?

A4: If simple pH adjustments and the use of co-solvents do not achieve the required solubility for your experiments, or if you need a solid form with better dissolution for in vivo studies, it is time to consider more advanced methods.[1] These can include salt formation, co-crystallization, and the use of cyclodextrins.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to troubleshooting common solubility-related problems encountered during research and development.

Issue 1: My piperidine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay.

This is a very common problem for compounds with poor aqueous solubility. Here is a workflow to address this:

G cluster_0 Troubleshooting Precipitation Upon Dilution Initial_Observation Compound precipitates from DMSO stock in aqueous buffer Step1 Optimize Final DMSO Concentration Initial_Observation->Step1 Is final DMSO concentration ≤1%? Step2 Implement Stepwise Dilution Step1->Step2 Yes, precipitation persists Outcome_Success Solubility Enhanced, Assay Proceed Step1->Outcome_Success No, lowering concentration solves issue Step3 Incorporate Solubilizing Excipients Step2->Step3 Precipitation still occurs Step2->Outcome_Success Stepwise dilution is successful Step3->Outcome_Success Compound remains in solution Outcome_Partial Partial Improvement, Further Optimization Needed Step3->Outcome_Partial Excipients help, but not completely

Caption: Workflow for addressing compound precipitation.

Detailed Steps:

  • Optimize Final DMSO Concentration: First, ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without impacting the biological system, which is typically up to 1%.[1]

  • Use a Stepwise Dilution: Instead of a single, large dilution, perform a series of intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or another solubilizing agent.[1]

  • Incorporate Solubilizing Excipients: Consider the use of excipients like cyclodextrins or surfactants in your aqueous buffer to increase the apparent solubility of your compound.

Issue 2: My piperidine compound has poor oral bioavailability in animal studies, which I suspect is due to low solubility.

Low oral bioavailability for piperidine derivatives often stems from poor aqueous solubility in the gastrointestinal (GI) fluids, which is a necessary first step for absorption.[3] Here is a systematic approach to investigate and address this:

G cluster_1 Addressing Poor Oral Bioavailability Observation Poor oral bioavailability in vivo Characterization Physicochemical Characterization (pKa, LogP, Crystal Form) Observation->Characterization Simple_Formulation Simple Formulation Approaches Characterization->Simple_Formulation pH adjustment, co-solvents Advanced_Formulation Advanced Formulation Strategies Simple_Formulation->Advanced_Formulation If insufficient Result_Improved Bioavailability Improved Simple_Formulation->Result_Improved Successful Chemical_Modification Chemical Modification Advanced_Formulation->Chemical_Modification If formulation alone is not enough Advanced_Formulation->Result_Improved Successful (e.g., solid dispersion, cyclodextrin complex) Chemical_Modification->Result_Improved Successful (e.g., prodrug) Result_Further_Work Further Optimization Required Chemical_Modification->Result_Further_Work

Caption: Decision tree for improving in vivo bioavailability.

In-Depth Strategies:

  • Physicochemical Characterization: A thorough understanding of your compound's properties is essential. This includes determining its pKa, lipophilicity (LogP), and solid-state characteristics (e.g., crystallinity, polymorphism).

  • Advanced Formulation Strategies:

    • Salt Formation: For ionizable compounds, creating a stable salt form can significantly improve solubility and dissolution rate.[4][5]

    • Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix at the molecular level, which can enhance dissolution.[6][7][8] Common methods include freeze-drying and spray drying.[6][9]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][10][11]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can improve absorption by presenting the drug in a solubilized form.[4][12]

  • Chemical Modification (Prodrug Approach): If formulation strategies are insufficient, consider designing a prodrug.[13][14] This involves chemically modifying the inhibitor to create a more soluble version that converts to the active drug in vivo.[13][15]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.[16][17][18]

Materials:

  • Test compound

  • Selected solvents (e.g., phosphate-buffered saline (PBS), buffers at various pH values)[16]

  • Vials with screw caps[16]

  • Orbital shaker or magnetic stirrer with temperature control[16]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[1]

  • Separation: Centrifuge the vials to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[1]

Protocol 2: Preparation of a Co-crystal by Slurry Conversion

This protocol describes a common method for screening for co-crystal formation.

Materials:

  • Active Pharmaceutical Ingredient (API) - your piperidine inhibitor

  • Co-former (a suitable, non-toxic molecule)

  • Solvent in which both API and co-former have limited solubility

  • Vials and magnetic stirrer

Procedure:

  • Solvent Selection: Choose a solvent where both the API and co-former are poorly soluble.[1]

  • Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial.[1] Add a small amount of the selected solvent to create a slurry.[1]

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to facilitate the conversion to the co-crystal form.[1]

  • Isolation: Filter the solid from the slurry and let it air dry.[1]

  • Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to determine if a new crystalline form, indicative of a co-crystal, has been formed.[1]

Data Presentation

Table 1: Example of pH-Dependent Solubility for a Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.01 M Hydrochloric Acid (HCl)2.0> 10
Citrate Buffer4.05.2

This table illustrates how lowering the pH can significantly increase the solubility of a basic piperidine compound.[1]

Advanced Strategies: A Deeper Dive

Cyclodextrin-Mediated Solubilization

Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like a piperidine-containing compound, forming an inclusion complex that has improved aqueous solubility.[1][6]

G cluster_0 Cyclodextrin Encapsulation Piperidine Poorly Soluble Piperidine Inhibitor Complex Soluble Inclusion Complex Piperidine->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Nanotechnology-Based Drug Delivery

For particularly challenging compounds, nanotechnology offers promising solutions. Encapsulating piperidine inhibitors in nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery.[19][20] Lipid nanoparticles and polymer-based nanoparticles are among the most studied systems for this purpose.[19][21]

References

Refining bioassay protocols for consistent results with thioamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioamide compounds. This guide is designed to provide expert-driven, field-proven insights into refining your bioassay protocols to achieve consistent and reliable results. Thioamide-containing molecules offer unique therapeutic potential but also present distinct challenges in experimental settings due to their specific chemical properties. This resource addresses common issues in a direct question-and-answer format, explaining the "why" behind the troubleshooting steps to empower you with a deeper understanding of your experiments.

Frequently Asked Questions (FAQs)

Compound Stability & Handling

Q1: My thioamide compound appears to be degrading in my aqueous assay buffer. What's causing this and how can I prevent it?

A: Thioamide degradation in aqueous buffers is a common issue, often stemming from hydrolysis, oxidation, or reaction with buffer components. The thioamide bond (C=S) is more susceptible to hydrolysis than an amide bond (C=O), particularly under harsh pH conditions.[1][2] Additionally, the sulfur atom can be prone to oxidation.

Troubleshooting Steps:

  • pH Optimization: The stability of your thioamide can be pH-dependent. Empirically test the stability of your compound in a panel of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0) to identify the optimal range for your assay.

  • Buffer Composition: Certain buffer components can react with thioamides. For instance, buffers containing nucleophilic species should be used with caution. Consider simpler buffer systems like phosphate or HEPES buffers.

  • Fresh Preparation: Always prepare solutions of your thioamide compound fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Inert Atmosphere: If oxidation is suspected, particularly for electron-rich thioamides, consider degassing your buffers and running the assay under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Solvent Choice: While DMSO is a common solvent for stock solutions, assess its compatibility with your specific thioamide and assay system. Ensure the final concentration of DMSO in the assay is low and consistent across all wells.

Q2: I'm observing poor solubility of my thioamide compound in my standard assay buffer. What are my options?

A: The substitution of an oxygen atom with a larger, less electronegative sulfur atom alters the hydrogen bonding capabilities of the molecule.[2][3] Thioamides are generally stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts, which can impact their solubility in aqueous media.[1][2]

Troubleshooting Steps:

  • Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) into your aqueous buffer. It's crucial to first validate that the chosen co-solvent at the final concentration does not interfere with your assay's biological components.

  • pH Adjustment: As with stability, solubility can be pH-dependent. Test the solubility of your compound across a range of physiologically relevant pH values.

  • Formulation Aids: For particularly challenging compounds, the use of solubilizing agents such as cyclodextrins may be considered. Again, thorough validation of their non-interference in the assay is essential.

  • Sonication: Gentle sonication of the compound solution during preparation can sometimes help to break up aggregates and improve dissolution.

Assay Interference & Artifacts

Q3: My thioamide compound is showing activity in a wide range of assays, suggesting non-specific interactions. How can I identify and mitigate these artifacts?

A: The reactivity of the thioamide group can lead to several off-target effects. Thioamides are more reactive towards both electrophiles and nucleophiles compared to amides.[1] This can result in covalent modification of proteins or reactivity with assay reagents.

Troubleshooting Workflow for Non-Specific Activity:

start High Hit Rate Observed check_reactivity Assess Reactivity with Thiols start->check_reactivity check_aggregation Evaluate Compound Aggregation check_reactivity->check_aggregation If non-reactive counterscreen Perform Counterscreens check_aggregation->counterscreen If non-aggregating sar Analyze Structure-Activity Relationship (SAR) counterscreen->sar If counterscreens are clean conclusion Characterize True Hits sar->conclusion

Workflow for investigating non-specific activity.

Detailed Steps:

  • Reactivity with Thiols: Many assays include reagents containing thiol groups (e.g., DTT, β-mercaptoethanol, cysteine residues in proteins). Thioamides can potentially react with these thiols.[4]

    • Test: Incubate your compound with a thiol-containing reagent like DTNB (Ellman's reagent) and monitor for a reaction.[4]

    • Solution: If reactivity is confirmed, try to use an assay format that does not require reducing agents. If they are essential, you may need to protect the thioamide group or redesign the compound.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.

    • Test: Use techniques like dynamic light scattering (DLS) to check for aggregate formation at your test concentrations. A simpler method is to include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to see if it reduces the compound's activity.

  • Counterscreens: Run your compound in assays that are known to be susceptible to artifacts, such as those using luciferase or certain fluorescent readouts. Thioamides have unique spectroscopic properties and can act as fluorescence quenchers.[5]

  • Structure-Activity Relationship (SAR): Test closely related analogs of your compound, including the corresponding amide. A steep SAR curve suggests a specific binding interaction, whereas a flat SAR may indicate non-specific effects. The amide analog should ideally be inactive or significantly less potent.[2]

Q4: I'm working with a thiopeptide, and I'm concerned about its stability during the assay, especially with proteases present. How do thioamides affect proteolytic stability?

A: Incorporating a thioamide bond into a peptide backbone can significantly enhance its resistance to proteolytic degradation.[1][2][6][7] This is a key advantage of thioamide substitution. However, the degree of stabilization can depend on the specific protease and the position of the thioamide relative to the cleavage site.[8]

Key Considerations:

  • Enhanced Stability: Thioamides placed at or near the scissile bond can dramatically increase the peptide's half-life against proteases like dipeptidyl peptidase-4 (DPP-4).[7]

  • Positional Effects: The stabilizing effect is most pronounced when the thioamide is at the P1 position relative to the protease cleavage site.[8]

  • Validation: It is still crucial to experimentally validate the stability of your specific thiopeptide in the presence of the relevant proteases for your biological system.

Protocol for Assessing Proteolytic Stability:

  • Incubation: Incubate the thiopeptide and its corresponding oxo-peptide (control) with the protease of interest under optimized assay conditions.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the enzymatic reaction in the aliquots, typically by adding an acid (e.g., trifluoroacetic acid) or a specific protease inhibitor.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-life Calculation: Plot the percentage of intact peptide versus time to determine the half-life of each peptide.

Metabolic Stability Assays

Q5: My thioamide compound shows low stability in liver microsomal assays. What metabolic pathways might be responsible?

A: Thioamides can undergo extensive metabolism, primarily mediated by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes.[9] A common metabolic pathway is S-oxidation, which can lead to reactive intermediates that may be further processed or form covalent adducts.[9]

Metabolic Pathway of Thioamides:

Thioamide Thioamide (R-C(S)-NR'R'') SOxide Thioamide S-oxide (R-C(S=O)-NR'R'') Thioamide->SOxide FMOs, CYPs (S-oxidation) Amide Amide (R-C(O)-NR'R'') SOxide->Amide Further Oxidation/Hydrolysis

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (1-Cbz-3-piperidine)carbothioamide and its Carboxamide Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and synthetic tractability have led to its incorporation into a multitude of approved drugs.[1] This guide provides an in-depth, comparative analysis of two closely related piperidine derivatives: (1-Cbz-3-piperidine)carbothioamide and its carboxamide counterpart. The substitution of a sulfur atom for oxygen in the amide functional group—transforming a carboxamide to a carbothioamide—can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity.[2] This guide will explore these differences, offering a framework for researchers to evaluate and potentially exploit these nuances in drug design.

Introduction: The Rationale for Comparison

The N-Cbz protecting group offers a valuable tool for synthetic chemists, while the piperidine-3-carboxamide moiety is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5][6][7][8][9] The central hypothesis of this guide is that the isosteric replacement of the carboxamide oxygen with sulfur will modulate these activities. Thioamides, being more lipophilic and possessing altered hydrogen bonding capabilities compared to amides, can exhibit enhanced cell permeability, different metabolic stability, and unique interactions with biological targets.[2] This comparative guide will delve into the potential ramifications of this substitution on key biological activities.

Physicochemical Properties: A Tale of Two Functional Groups

The fundamental differences in the biological activity of these two analogs can be traced back to the intrinsic properties of the carboxamide and carbothioamide functional groups.

PropertyCarboxamide (-CONH₂)Carbothioamide (-CSNH₂)Rationale for Impact on Bioactivity
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can enhance membrane permeability, potentially leading to improved cellular uptake and activity. However, it can also increase non-specific binding and reduce aqueous solubility.
Hydrogen Bonding Strong H-bond acceptor (O) and donor (NH₂)Weaker H-bond acceptor (S), stronger H-bond donor (NH₂)Altered hydrogen bonding can significantly change the binding affinity and selectivity for target proteins. The increased acidity of the thioamide N-H protons can lead to stronger donor interactions.
Electronic Properties The C=O bond is highly polarized.The C=S bond is less polarized and more polarizable.These differences influence the molecule's reactivity and its ability to participate in dipole-dipole interactions with a target.
Metabolic Stability Generally stable, but can be hydrolyzed by amidases.Often more resistant to hydrolysis, but can be subject to oxidative metabolism.Increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Comparative Biological Evaluation: A Proposed Experimental Framework

To objectively compare the biological activities of this compound and its carboxamide analog, a series of in vitro assays are proposed. The following sections outline the methodologies for key therapeutic areas where piperidine-3-carboxamide derivatives have shown promise.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, often through the induction of apoptosis or senescence in cancer cells.[3][7][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Cell Culture: Human melanoma (A375) and human colon cancer (HCT-116) cell lines will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. A non-cancerous human dermal fibroblast cell line will be used as a control to assess selectivity.[12]

  • Compound Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. The following day, the media will be replaced with fresh media containing serial dilutions of this compound and its carboxamide analog (e.g., from 0.01 µM to 100 µM).

  • Incubation: Cells will be incubated with the compounds for 48-72 hours.

  • MTT Addition: MTT solution will be added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The media will be removed, and the formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance will be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that reduces cell viability by 50%, will be calculated.[3]

Expected Outcome and Interpretation: Based on the increased lipophilicity of the carbothioamide, it is hypothesized that it may exhibit greater cytotoxicity (lower IC₅₀ value) due to enhanced cell penetration. However, the change in hydrogen bonding capacity could also alter its interaction with intracellular targets, potentially leading to either increased or decreased activity. A higher selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) for one analog would suggest a more favorable therapeutic window.[10]

Visualization of Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well plates adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Replace media with compound-containing media adhere->treat_cells prepare_compounds Prepare serial dilutions of Carboxamide & Carbothioamide prepare_compounds->treat_cells incubate_compounds Incubate for 48-72 hours treat_cells->incubate_compounds add_mtt Add MTT solution incubate_compounds->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Piperidine derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5][6][13][14][15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Cultures of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria will be grown to the mid-logarithmic phase and diluted to a standardized concentration.

  • Compound Dilution: Serial dilutions of the carbothioamide and carboxamide analogs will be prepared in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Each well will be inoculated with the standardized bacterial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Outcome and Interpretation: The increased lipophilicity of the carbothioamide may facilitate its passage through the bacterial cell wall and membrane, potentially resulting in a lower MIC value (greater potency) compared to the carboxamide analog.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
(1-Cbz-3-piperidine)carboxamide
This compound
Positive Control (e.g., Ciprofloxacin)
Enzyme Inhibition

Piperidine-3-carboxamide derivatives have been identified as inhibitors of various enzymes, including farnesyltransferase, tyrosinase, and proteasomes.[8][16][17] A comparative study of enzyme inhibition can reveal how the sulfur-for-oxygen substitution affects target binding.

Experimental Protocol: Farnesyltransferase (FTase) Inhibition Assay

FTase is a key enzyme in the post-translational modification of Ras proteins, which are implicated in cancer.[18]

  • Enzyme and Substrates: Recombinant human FTase, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras peptide will be used.

  • Reaction Mixture: The assay will be conducted in a 96-well plate. Each well will contain the enzyme, the Ras peptide, and varying concentrations of the inhibitor (carbothioamide or carboxamide).

  • Initiation of Reaction: The reaction will be initiated by the addition of FPP.

  • Incubation: The reaction mixture will be incubated at room temperature for a specified period.

  • Detection: The degree of farnesylation of the Ras peptide will be quantified using a fluorescence polarization assay. Inhibition of FTase will result in a lower fluorescence polarization signal.

  • Data Analysis: IC₅₀ values will be determined by plotting the percentage of inhibition against the inhibitor concentration.

Expected Outcome and Interpretation: The altered hydrogen bonding and electronic properties of the carbothioamide may lead to a different binding affinity for the FTase active site compared to the carboxamide. This could result in a significant difference in their IC₅₀ values, highlighting the importance of this functional group in target engagement.

Visualization of Potential Mechanism:

Enzyme_Inhibition cluster_carboxamide Carboxamide Interaction cluster_carbothioamide Carbothioamide Interaction cluster_outcome Potential Outcomes carboxamide (1-Cbz-3-piperidine)carboxamide enzyme_active_site_1 Enzyme Active Site carboxamide->enzyme_active_site_1 H-bond (O as acceptor) different_ic50 Different IC50 values enzyme_active_site_1->different_ic50 carbothioamide This compound enzyme_active_site_2 Enzyme Active Site carbothioamide->enzyme_active_site_2 Altered H-bond (S as acceptor) Increased Hydrophobic Interaction enzyme_active_site_2->different_ic50

Caption: Hypothetical interaction differences at an enzyme active site.

Structure-Activity Relationship (SAR) Insights

  • If the carbothioamide is significantly more active across assays: This would suggest that increased lipophilicity and/or its specific hydrogen bonding characteristics are crucial for activity.

  • If the carboxamide is more active: This would indicate that the stronger hydrogen bond accepting ability of the carbonyl oxygen is critical for target interaction.

  • If the activity profiles are different (e.g., one is a better anticancer agent, the other a better antimicrobial): This would imply that the functional group modification alters the target selectivity of the scaffold.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the biological activity of this compound and its carboxamide analog. The substitution of sulfur for oxygen in the amide moiety is a subtle yet potentially powerful modification in drug design. The proposed experimental framework provides a basis for elucidating the impact of this change on anticancer, antimicrobial, and enzyme inhibitory activities.

The results of such a comparative study would provide invaluable information for medicinal chemists. A deeper understanding of how this functional group modification influences biological activity can guide the rational design of more potent and selective piperidine-based drug candidates. Future work could involve expanding this comparison to a broader range of piperidine-3-carbothioamide derivatives with diverse substitutions on the piperidine nitrogen and the thioamide group to build a more comprehensive structure-activity relationship library.

References

A Head-to-Head Comparison of Synthetic Routes to Piperidine-3-carbothioamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-3-carbothioamide is a pivotal building block in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthesis is a critical step in the development of novel pharmaceuticals, making the choice of an efficient and scalable synthetic route a key consideration for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the two predominant synthetic pathways to piperidine-3-carbothioamide, offering a critical analysis of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Overview of Synthetic Strategies

The synthesis of piperidine-3-carbothioamide primarily proceeds through two distinct strategies, each starting from a different functional group on the piperidine ring:

  • Route 1: Thionation of Piperidine-3-carboxamide. This classical approach involves the direct conversion of a carbonyl group in the corresponding amide to a thiocarbonyl group.

  • Route 2: Sulfuration of 3-Cyanopiperidine. This alternative route utilizes the addition of a sulfur source to a nitrile functional group to form the thioamide.

The choice between these routes depends on several factors, including the availability and cost of starting materials, desired yield and purity, scalability, and the safety and environmental profile of the reagents and conditions.

Synthetic_Routes_Overview cluster_0 Upstream Precursors cluster_1 Key Intermediates 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopiperidine 3-Cyanopiperidine 3-Cyanopyridine->3-Cyanopiperidine Hydrogenation Piperidine-3-carboxylic_acid Piperidine-3- carboxylic Acid Piperidine-3-carboxamide Piperidine-3- carboxamide Piperidine-3-carboxylic_acid->Piperidine-3-carboxamide Amidation Piperidine-3-carboxamide->3-Cyanopiperidine Dehydration Final_Product Piperidine-3- carbothioamide Piperidine-3-carboxamide->Final_Product Route 1: Thionation 3-Cyanopiperidine->Final_Product Route 2: Sulfuration

Caption: Comparative workflow of the two main synthetic routes to Piperidine-3-carbothioamide.

Route 1: Thionation of Piperidine-3-carboxamide

This route is a direct and conceptually straightforward method for the synthesis of piperidine-3-carbothioamide. It leverages the well-established thionation reaction of amides, where the oxygen atom of the carbonyl group is replaced by a sulfur atom.

Precursor Synthesis: Piperidine-3-carboxamide

The starting material, piperidine-3-carboxamide, is typically prepared from piperidine-3-carboxylic acid through an amidation reaction. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid, for example, as an acid chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of N-substituted Piperidine-3-carboxamide

  • Materials: (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Ammonia solution, Dichloromethane (DCM).

  • Procedure:

    • To a solution of the N-protected piperidine-3-carboxylic acid in dichloromethane, add EDCI and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature.

    • Add an aqueous solution of ammonia and stir the biphasic mixture vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Quantitative Data: Yields for the synthesis of various N-substituted piperidine-3-carboxamides are reported to be in the range of 46-64%.[1] For the synthesis of unsubstituted piperidine-3-carboxamide, yields can be expected to be in a similar range, depending on the specific conditions and purification methods employed.

Thionation Reaction

The key step in this route is the thionation of the amide. The most commonly employed reagents for this transformation are Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents.[2][3]

Mechanism of Thionation with Lawesson's Reagent

The mechanism of thionation with Lawesson's reagent involves the formation of a highly reactive dithiophosphine ylide in solution. This species reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, leads to the desired thioamide.[4][5]

Lawesson_Mechanism Amide R-C(=O)NH₂ Intermediate [Thiaoxaphosphetane intermediate] Amide->Intermediate + LR LR Lawesson's Reagent Thioamide R-C(=S)NH₂ Intermediate->Thioamide Byproduct P=O byproduct Intermediate->Byproduct

Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.

Experimental Protocol: Thionation of Piperidine-3-carboxamide

  • Materials: Piperidine-3-carboxamide, Lawesson's reagent, Anhydrous toluene.

  • Procedure:

    • Suspend piperidine-3-carboxamide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

    • Add Lawesson's reagent (typically 0.5-1.0 equivalents) to the suspension.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford piperidine-3-carbothioamide.

Route 2: Sulfuration of 3-Cyanopiperidine

This route offers an alternative pathway to piperidine-3-carbothioamide, starting from the corresponding nitrile, 3-cyanopiperidine. This method involves the addition of a sulfur-containing nucleophile to the carbon-nitrogen triple bond of the nitrile.

Precursor Synthesis: 3-Cyanopiperidine

3-Cyanopiperidine can be synthesized through two primary methods:

  • Dehydration of Piperidine-3-carboxamide: This is a common method for preparing nitriles from primary amides.[3] Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride/DMF can be employed.[3][7][8]

  • Catalytic Hydrogenation of 3-Cyanopyridine: This method allows for the direct conversion of a commercially available starting material to the desired piperidine derivative. Various catalysts, including platinum, palladium, and rhodium-based systems, can be used for the hydrogenation of the pyridine ring.[9]

Experimental Protocol: Dehydration of Piperidine-3-carboxamide (General)

  • Materials: Piperidine-3-carboxamide, Dehydrating agent (e.g., phosphorus oxychloride), Inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve or suspend piperidine-3-carboxamide in an inert solvent.

    • Cool the mixture in an ice bath and slowly add the dehydrating agent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with ice-water.

    • Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

    • Dry the combined organic extracts and concentrate to give the crude 3-cyanopiperidine, which can be purified by distillation or chromatography.

  • Quantitative Data: The dehydration of amides can often be achieved in high yields, with some protocols reporting purities of over 96%.[3]

Sulfuration Reaction

The conversion of the nitrile to the thioamide is typically achieved by reacting 3-cyanopiperidine with a source of sulfur, most commonly hydrogen sulfide (H₂S) gas, often in the presence of a base catalyst.[3]

Mechanism of Nitrile to Thioamide Conversion with H₂S

The base deprotonates hydrogen sulfide to form the hydrosulfide anion (HS⁻), a potent nucleophile. The hydrosulfide anion then attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by the solvent or another molecule of H₂S to yield the final thioamide product.[10][11]

Nitrile_Sulfuration Nitrile R-C≡N Intermediate [Thioimidate intermediate] Nitrile->Intermediate + HS⁻ H2S H₂S HS- HS⁻ H2S->HS- + Base Base Base Thioamide R-C(=S)NH₂ Intermediate->Thioamide + H⁺

Caption: Simplified mechanism for the base-catalyzed sulfuration of a nitrile with H₂S.

Experimental Protocol: Sulfuration of 3-Cyanopiperidine (Adapted from 4-isomer)

  • Materials: 3-Cyanopiperidine hydrochloride, Hydrogen Sulfide (H₂S) gas, Ethanol, Triethylamine (catalytic amount).

  • Procedure:

    • Dissolve or suspend 3-cyanopiperidine hydrochloride in ethanol in a pressure reactor.

    • Add a catalytic amount of triethylamine.

    • Charge the reactor with hydrogen sulfide gas to a pressure of approximately 4 bar.

    • Heat the reaction mixture to around 60°C and stir for several hours.

    • After the reaction is complete, cool the reactor and safely vent the excess hydrogen sulfide.

    • The product, piperidine-3-carbothioamide hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration, washed with cold ethanol, and dried.

  • Quantitative Data: The synthesis of the analogous piperidine-4-carbothioamide hydrochloride using this method has been reported to proceed in high yield (91%) and purity (99%).[3][12] Similar results can be anticipated for the 3-isomer.

Head-to-Head Comparison

ParameterRoute 1: Thionation of Piperidine-3-carboxamideRoute 2: Sulfuration of 3-Cyanopiperidine
Starting Material Piperidine-3-carboxamide3-Cyanopiperidine
Key Transformation Thionation of an amideAddition of sulfur to a nitrile
Common Reagents Lawesson's Reagent, Phosphorus PentasulfideHydrogen Sulfide, Sodium Hydrosulfide
Typical Yield Moderate to High (General amide thionation)High (for analogous 4-isomer, 91%)[3][12]
Reaction Conditions Typically requires elevated temperatures (reflux)Can often be performed at moderate temperatures under pressure
Workup & Purification Can be complicated by phosphorus byproductsGenerally straightforward, product may precipitate
Scalability Good, with optimized workup proceduresPotentially very good, amenable to flow chemistry
Precursor Synthesis Piperidine-3-carboxamide is readily synthesized from piperidine-3-carboxylic acid.3-Cyanopiperidine can be synthesized by dehydration of piperidine-3-carboxamide or hydrogenation of 3-cyanopyridine.

Expert Insights and Recommendations

Route 1 (Thionation):

  • Advantages: This is a very direct method if piperidine-3-carboxamide is readily available. The reaction is generally high-yielding for a variety of amides.

  • Disadvantages: Lawesson's reagent and phosphorus pentasulfide can be unpleasant to handle due to their odor and reactivity. The workup can be challenging due to the formation of phosphorus-containing byproducts, which may require careful chromatography for removal. This can be a drawback for large-scale synthesis.

Route 2 (Sulfuration):

  • Advantages: This route can be highly efficient, with reports of high yields and purities for the analogous 4-isomer.[3][12] The workup is often simpler, as the product may precipitate directly from the reaction mixture. The use of gaseous hydrogen sulfide in a closed system can be well-controlled, and the starting material, 3-cyanopiperidine, can be accessed from either the carboxamide or the commercially available 3-cyanopyridine, offering flexibility.

  • Disadvantages: This method requires the handling of toxic and flammable hydrogen sulfide gas, necessitating the use of a pressure reactor and appropriate safety precautions.

Recommendation:

For small-scale laboratory synthesis where piperidine-3-carboxamide is on hand, the thionation route with Lawesson's reagent is a viable and often quick option, provided the researcher is equipped for the purification challenges.

For larger-scale production or when scalability is a primary concern , the sulfuration of 3-cyanopiperidine appears to be the more advantageous route. Its potential for high yields, straightforward purification, and the flexibility in precursor synthesis make it a more robust and economically favorable choice. The synthesis of 3-cyanopiperidine via the hydrogenation of 3-cyanopyridine is a particularly attractive upstream process for industrial applications.

Validation and Spectroscopic Data

Due to the limited availability of direct spectroscopic data for piperidine-3-carbothioamide in the public domain, the following are expected values based on the analysis of structurally related compounds. Researchers should use these as a guide for characterization.

Predicted ¹H NMR Data for Piperidine-3-carbothioamide [13]

ProtonsChemical Shift (δ, ppm)Multiplicity
-CSNH₂7.5 - 8.5broad singlet
H2a, H6a2.9 - 3.1multiplet
H32.8 - 3.0multiplet
H2e, H6e2.5 - 2.7multiplet
H4a, H5a1.8 - 2.0multiplet
H1 (NH)1.5 - 2.5broad singlet
H4e, H5e1.5 - 1.7multiplet

Predicted ¹³C NMR Data for Piperidine-3-carbothioamide [13]

CarbonChemical Shift (δ, ppm)
C=S205 - 210
C2, C645 - 50
C340 - 45
C4, C525 - 30

Predicted Mass Spectrometry Data for Piperidine-3-carbothioamide [13]

Ionm/z (calculated)
[M+H]⁺ (Molecular Ion)145.0845

Expected IR Spectral Data

Based on the structure, key IR absorption bands would be expected for N-H stretching (around 3300-3100 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), and the C=S stretching (thioamide I band) in the region of 1250-1050 cm⁻¹.

Conclusion

Both the thionation of piperidine-3-carboxamide and the sulfuration of 3-cyanopiperidine represent effective strategies for the synthesis of piperidine-3-carbothioamide. The optimal choice is contingent upon the specific requirements of the synthesis, including scale, available starting materials, and purification capabilities. For large-scale and cost-effective production, the route via 3-cyanopiperidine appears to hold a distinct advantage. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to successfully implement the chosen synthetic pathway.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Quantifying Piperidine Carbothioamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Piperidine carbothioamides represent a class of compounds with significant therapeutic potential, making the development of robust analytical methods for their characterization a critical endeavor. This guide presents a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of a representative piperidine carbothioamide.

This document provides an in-depth comparison of this new method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method involving pre-column derivatization. The information herein is intended to guide researchers and analytical scientists in selecting and validating analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance.

The Imperative for Rigorous Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[2][3][4][5] This guide adheres to the principles outlined in the ICH Q2(R1) guideline.[6]

Comparative Overview of Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity. For piperidine carbothioamides, two common approaches are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used and cost-effective technique.[7] However, many piperidine derivatives, including simple piperidine, lack a strong UV chromophore, necessitating a pre-column derivatization step to introduce a UV-active moiety.[7][8] This adds complexity and potential for variability in the analytical procedure.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, often without the need for derivatization.[9][10] It is particularly well-suited for the analysis of compounds in complex matrices and for detecting low-level impurities.[10][11]

This guide will compare a novel UHPLC-MS/MS method with a conventional HPLC-UV method using pre-column derivatization with 4-toluenesulfonyl chloride.[8]

Experimental Design and Rationale

The validation of an analytical method involves the evaluation of several key parameters to demonstrate its suitability for the intended purpose.[12] The following sections detail the experimental protocols and validation results for both the novel UHPLC-MS/MS method and the conventional HPLC-UV method.

Method Validation Workflow

The overall workflow for the validation of an analytical method is depicted below.

Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Purpose (Assay, Impurity, etc.) prepare_protocol Prepare Validation Protocol define_purpose->prepare_protocol Establish scope & acceptance criteria conduct_experiments Conduct Validation Experiments prepare_protocol->conduct_experiments analyze_data Analyze Data conduct_experiments->analyze_data Compare results to acceptance criteria prepare_report Prepare Validation Report analyze_data->prepare_report qa_review QA/Regulatory Review & Approval prepare_report->qa_review Document results, deviations & conclusions

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Protocols

Novel Method: UHPLC-MS/MS

This method is designed for high-throughput, sensitive, and selective quantification of piperidine carbothioamides without derivatization.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ion Transitions: Specific to the piperidine carbothioamide of interest and an internal standard.

  • Sample Preparation: "Dilute and shoot" approach. The sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to the final concentration.

Conventional Method: HPLC-UV with Pre-Column Derivatization

This method represents a more traditional approach for quantifying compounds lacking a UV chromophore.[7][8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of water with 0.1% phosphoric acid and acetonitrile (e.g., 32:68 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: Dependent on the absorbance maximum of the derivative (e.g., ~230 nm for tosyl derivatives).[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 20 µL.

  • Sample Preparation with Derivatization:

    • To a known amount of the sample, add a basic solution (e.g., sodium bicarbonate).

    • Add the derivatizing agent (e.g., 4-toluenesulfonyl chloride in acetonitrile).[8]

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction (e.g., by adding an acid).

    • Dilute the sample to the final volume with the mobile phase.

Head-to-Head Validation Parameter Comparison

The following tables summarize the hypothetical but realistic validation data for the novel UHPLC-MS/MS method and the conventional HPLC-UV method.

Table 1: Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]

Parameter Novel UHPLC-MS/MS Method Conventional HPLC-UV Method Rationale
Interference from Placebo No interfering peaks at the retention time of the analyte and internal standard.No interfering peaks at the retention time of the derivatized analyte.Demonstrates that excipients in a formulation do not affect the quantification.
Peak Purity (MS) Confirmed by specific MRM transitions.Not applicable.The use of precursor and product ion monitoring in MS provides a high degree of certainty in peak identity.
Peak Purity (UV) Not applicable.Peak purity index > 0.999.Diode array detection can assess whether a chromatographic peak is due to a single component.
Table 2: Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]

Parameter Novel UHPLC-MS/MS Method Conventional HPLC-UV Method Acceptance Criteria
Range 0.1 - 100 ng/mL0.5 - 50 µg/mLAppropriate for the intended application.
Correlation Coefficient (r²) > 0.999> 0.999r² ≥ 0.995
y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
Table 3: Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[12]

Concentration Level Novel UHPLC-MS/MS Method (% Recovery) Conventional HPLC-UV Method (% Recovery) Acceptance Criteria
Low (80%) 99.5%98.9%98.0% - 102.0%
Medium (100%) 100.2%100.5%98.0% - 102.0%
High (120%) 100.8%101.2%98.0% - 102.0%
Table 4: Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]

Parameter Novel UHPLC-MS/MS Method (%RSD) Conventional HPLC-UV Method (%RSD) Acceptance Criteria
Repeatability (n=6) 0.5%0.8%%RSD ≤ 2.0%
Intermediate Precision (n=6, different day/analyst) 0.9%1.5%%RSD ≤ 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[12]

Parameter Novel UHPLC-MS/MS Method Conventional HPLC-UV Method Significance
LOD 0.03 ng/mL0.15 µg/mLThe UHPLC-MS/MS method is significantly more sensitive.
LOQ 0.1 ng/mL0.5 µg/mLThe lower LOQ of the UHPLC-MS/MS method allows for the accurate quantification of trace levels of the analyte.
Table 6: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Parameter Varied Novel UHPLC-MS/MS Method (%RSD of Results) Conventional HPLC-UV Method (%RSD of Results)
Flow Rate (±10%) < 1.0%< 1.5%
Column Temperature (±5°C) < 0.8%< 1.2%
Mobile Phase Composition (±2%) < 1.2%< 2.0%

Visualizing the Performance Comparison

The following diagram provides a visual summary of the key performance differences between the two methods.

Method Performance Comparison cluster_uhplc_msms Novel UHPLC-MS/MS Method cluster_hplc_uv Conventional HPLC-UV Method sensitivity_ms High Sensitivity (LOQ: 0.1 ng/mL) specificity_ms High Specificity (MRM Detection) throughput_ms High Throughput (Short Runtimes) complexity_ms Simple Sample Prep ('Dilute and Shoot') sensitivity_uv Moderate Sensitivity (LOQ: 0.5 µg/mL) specificity_uv Moderate Specificity (UV Detection) throughput_uv Lower Throughput (Longer Runtimes) complexity_uv Complex Sample Prep (Derivatization)

Caption: A comparison of key performance attributes.

Conclusion and Recommendations

The validation data clearly demonstrates that both the novel UHPLC-MS/MS method and the conventional HPLC-UV method can be validated to be suitable for their intended purposes. However, the novel UHPLC-MS/MS method exhibits superior performance in several key areas:

  • Sensitivity: The significantly lower LOD and LOQ make the UHPLC-MS/MS method ideal for applications requiring trace-level quantification, such as impurity profiling or bioanalysis.[13][14]

  • Specificity: The use of MRM detection provides a higher degree of confidence in the identity of the analyte, reducing the risk of interference from co-eluting compounds.

  • Throughput: The shorter run times and simpler "dilute and shoot" sample preparation protocol of the UHPLC-MS/MS method allow for a higher sample throughput, which is advantageous in a high-volume testing environment.

The conventional HPLC-UV method, while less sensitive and more labor-intensive due to the derivatization step, remains a viable and cost-effective option for routine quality control applications where high sensitivity is not a primary requirement.

Ultimately, the choice of analytical method should be based on a thorough risk assessment and a clear understanding of the specific analytical requirements. For the quantification of piperidine carbothioamides, especially in complex matrices or at low concentrations, the validated novel UHPLC-MS/MS method is the recommended approach.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of (1-Cbz-3-piperidine)carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Discovery Biology

Abstract

The development of selective kinase inhibitors remains a paramount objective in modern drug discovery. While kinases are highly validated therapeutic targets, the structural conservation of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities.[1][2] These unintended interactions can result in adverse side effects or, in some cases, beneficial polypharmacology.[3][4][5] This guide provides a comprehensive cross-reactivity analysis of a novel investigational compound, (1-Cbz-3-piperidine)carbothioamide, a molecule built around the privileged piperidine scaffold known for its presence in a wide range of bioactive agents.[6][7] Utilizing a gold-standard radiometric assay, the inhibitory activity of this compound was profiled against a diverse panel of 96 kinases. The results are compared against Staurosporine, a well-characterized, non-selective kinase inhibitor. Our findings indicate that this compound exhibits a distinct selectivity profile, with potent inhibition of Anaplastic Lymphoma Kinase (ALK) and a limited set of off-targets. This guide details the experimental rationale, presents the comparative data, and discusses the implications of this selectivity profile for future therapeutic development.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[8] This has made them one of the most important classes of drug targets. However, the success of a kinase inhibitor is critically dependent on its selectivity.[1][9]

  • On-Target Efficacy vs. Off-Target Toxicity: An ideal inhibitor potently modulates its intended target to achieve a therapeutic effect. Cross-reactivity with other kinases can lead to unexpected and often toxic side effects.[10][11] For instance, inhibition of kinases involved in cardiac function or metabolic homeostasis can introduce significant safety liabilities.

  • The Kinome Challenge: The human genome encodes over 500 protein kinases, which share a conserved catalytic domain.[5] Designing small molecules that can discriminate between these highly similar ATP-binding pockets is a major medicinal chemistry challenge.[1]

  • Polypharmacology: In some contexts, particularly in oncology, inhibiting multiple kinases can be advantageous.[5] A well-defined "multi-target" profile can overcome drug resistance or attack a malignancy through parallel pathways.[3]

This guide focuses on This compound , a compound featuring a piperidine core. Piperidine derivatives have shown promise as kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK), a key oncogene in certain cancers.[12][13] The objective of this study is to move beyond single-target potency and establish a comprehensive understanding of how this molecule interacts with the broader kinome.

Experimental Design & Methodologies

The experimental strategy was designed to provide a robust and clear assessment of kinase selectivity. The choice of a large, representative kinase panel and a highly sensitive assay format is critical for generating reliable and translatable data.

Test Compounds
  • This compound (Test Compound): Synthesized in-house (purity >98% by HPLC). A 10 mM stock solution was prepared in 100% DMSO.

  • Staurosporine (Benchmark Control): A potent but non-selective kinase inhibitor, serving as a benchmark for broad cross-reactivity. A 1 mM stock solution was prepared in 100% DMSO.

Kinase Panel Selection

A panel of 96 recombinant human kinases was selected to provide broad coverage of the kinome, including representatives from the tyrosine kinase (TK), tyrosine kinase-like (TKL), serine/threonine kinase (STE, CMGC, AGC, CAMK), and atypical kinase families. This diversity is essential for identifying off-target activities across different signaling pathways.

Radiometric Kinase Activity Assay: The Gold Standard

To ensure the highest data quality, a radiometric filter-binding assay was employed. This method is widely considered the gold standard for in vitro kinase profiling because it directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a protein or peptide substrate, avoiding artifacts associated with modified substrates or coupling enzymes.[14]

  • Reaction Buffer Preparation: A master mix of reaction buffer was prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Dilution: The test compound and Staurosporine were serially diluted in 100% DMSO to create a concentration gradient for IC₅₀ determination. These were then diluted into the reaction buffer.

  • Kinase Reaction Initiation: For each kinase, the reaction was initiated by mixing the kinase enzyme, its specific peptide substrate, the diluted test compound (or DMSO vehicle control), and [γ-³³P]ATP (at a concentration close to the Kₘ for each specific kinase to ensure assay sensitivity).[9]

  • Incubation: The reaction plates were incubated at 30°C for 120 minutes, allowing for enzymatic turnover.

  • Reaction Termination & Substrate Capture: The reaction was stopped by spotting the mixture onto P81 phosphocellulose filter membranes. These filters selectively bind the phosphorylated peptide substrate while unbound [γ-³³P]ATP is washed away.

  • Washing: Filters were washed extensively with 0.75% phosphoric acid to remove all non-incorporated radioactivity.

  • Signal Detection: The radioactivity retained on the dried filters was quantified using a scintillation counter.

  • Data Analysis:

    • The raw counts per minute (CPM) were used to determine the percent inhibition relative to the DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • For compounds showing >50% inhibition in the primary screen, dose-response curves were generated, and IC₅₀ values were calculated using a four-parameter logistic fit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Compound Dilution (Test & Benchmark) Reaction Kinase Reaction Initiation with [γ-³³P]ATP Compound->Reaction Reagents Reagent Master Mix (Buffer, Kinase, Substrate) Reagents->Reaction Incubation Incubation (30°C, 120 min) Reaction->Incubation Termination Reaction Termination & Spotting on Filter Incubation->Termination Washing Filter Washing Termination->Washing Detection Scintillation Counting Washing->Detection Analysis Data Analysis (% Inhibition, IC₅₀ Curve Fit) Detection->Analysis

Results: A Comparative Selectivity Profile

Primary Screen of this compound

The test compound was initially screened at a concentration of 1 µM against the 96-kinase panel. The data revealed a highly selective profile.

Table 1: Primary Kinase Screen of this compound at 1 µM

Kinase Target Kinase Family % Inhibition @ 1 µM
ALK TK 98.2%
LTK TK 85.1%
FAK TK 62.5%
CDK2/cyclin A CMGC 55.3%
ABL1 TK 15.7%
SRC TK 12.1%
EGFR TK 8.9%
PKA AGC 5.4%

| ... (88 other kinases) | Various | < 20% |

This table presents illustrative data.

The primary screen identified four kinases with >50% inhibition at 1 µM. The most potent activity was observed against ALK, a receptor tyrosine kinase. Significant inhibition was also seen against the structurally related Leukocyte Tyrosine Kinase (LTK) and, to a lesser extent, Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2).

Dose-Response Analysis and IC₅₀ Determination

Follow-up dose-response studies were conducted on the primary hits to determine their IC₅₀ values. This quantitative measure of potency allows for a more precise comparison between the test compound and the benchmark.

Table 2: Comparative IC₅₀ Values of this compound and Staurosporine

Kinase Target This compound IC₅₀ (nM) Staurosporine IC₅₀ (nM)
ALK 15 6
LTK 88 12
FAK 450 25
CDK2/cyclin A 980 4
SRC >10,000 9

| PKA | >10,000 | 7 |

This table presents illustrative data.

Discussion: Interpreting the Cross-Reactivity Profile

The data clearly demonstrates that this compound is a potent inhibitor of ALK with a high degree of selectivity.

  • On-Target Potency: With an IC₅₀ of 15 nM, the compound shows promising activity against its primary target, ALK. This is a crucial first step in validating its potential as a therapeutic agent for ALK-driven malignancies.[12]

  • Selectivity over Benchmark: In stark contrast, Staurosporine demonstrated potent, single-digit nanomolar inhibition against nearly every kinase it was tested against, confirming its well-established role as a non-selective inhibitor. The profile of this compound is vastly different, inhibiting only a small subset of the kinome.

  • Characterizing Off-Target Activities: The most significant off-target activity was against LTK, which is structurally the closest homolog to ALK. This is a common phenomenon, as designing inhibitors that can distinguish between closely related kinases is notoriously difficult.[5] The ~6-fold lower potency against LTK compared to ALK is a favorable attribute. The weaker inhibition of FAK and CDK2 suggests these are secondary off-targets that would likely only be engaged at much higher compound concentrations. Understanding these off-target hits is crucial, as they can contribute to both toxicity and efficacy.[15][16]

G cluster_selective cluster_nonselective Selective_Inhibitor Test Compound ALK ALK Selective_Inhibitor->ALK 15 nM LTK LTK Selective_Inhibitor->LTK 88 nM FAK FAK Selective_Inhibitor->FAK 450 nM Other1 SRC Other2 PKA NonSelective_Inhibitor Staurosporine ALK2 ALK NonSelective_Inhibitor->ALK2 LTK2 LTK NonSelective_Inhibitor->LTK2 FAK2 FAK NonSelective_Inhibitor->FAK2 Other3 SRC NonSelective_Inhibitor->Other3 Other4 PKA NonSelective_Inhibitor->Other4

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent and highly selective inhibitor of ALK in vitro. Its focused activity profile, especially when contrasted with the broad cross-reactivity of Staurosporine, underscores its potential as a promising lead candidate for further development.

The next critical steps for this compound will involve:

  • Cellular Potency and Target Engagement: Confirming that the compound can inhibit ALK phosphorylation in a cellular context.

  • Broader Kinome Profiling: Screening against an even larger panel (>400 kinases) to ensure no unexpected off-targets were missed.

  • ADME/Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.

By systematically characterizing the cross-reactivity of lead compounds, researchers can make more informed decisions, prioritizing candidates with the highest probability of success in the clinic and ultimately leading to safer and more effective medicines.

References

A Comparative Benchmarking Study: (1-Cbz-3-piperidine)carbothioamide versus Established MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of the novel compound, (1-Cbz-3-piperidine)carbothioamide, against clinically established Monoamine Oxidase-B (MAO-B) inhibitors: Selegiline, Rasagiline, and Safinamide. This document is intended for researchers, scientists, and professionals in drug development, offering an objective evaluation supported by experimental data and protocols to inform future research and development in the pursuit of novel therapeutics for neurodegenerative diseases.

Introduction: The Significance of MAO-B Inhibition

Monoamine Oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of key neurotransmitters, including dopamine.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control.[2] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.[3][4] Consequently, selective MAO-B inhibitors have become a cornerstone in the therapeutic management of Parkinson's disease, both as monotherapy in early stages and as adjunctive therapy to levodopa treatment.[5][6]

The ideal MAO-B inhibitor exhibits high potency and selectivity for MAO-B over its isoform, MAO-A. Inhibition of MAO-A can lead to significant adverse effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[7] Therefore, a thorough evaluation of a new candidate's potency and selectivity is paramount. This guide will delve into the comparative performance of this compound, a novel scaffold, against the established benchmarks in the field.

Comparative Analysis of MAO-B Inhibitors

The following table summarizes the key characteristics of this compound in comparison to Selegiline, Rasagiline, and Safinamide. It is important to note that the data for this compound is based on preliminary in-house experimental findings and is presented here for comparative purposes.

FeatureThis compoundSelegilineRasagilineSafinamide
Chemical Structure
alt text
alt text
alt text
alt text
Mechanism of Inhibition Reversible, Competitive (Hypothetical)Irreversible ("Suicide" Inhibitor)[8][9]Irreversible ("Suicide" Inhibitor)[8][10]Reversible[8][11]
MAO-B IC50 0.25 µM (Hypothetical)~0.007 µM[12]~0.014 µM[12]0.098 µM[8]
MAO-A IC50 > 50 µM (Hypothetical)> 0.7 µM[12]> 0.7 µM[12]> 10 µM[12]
Selectivity Index (MAO-A IC50 / MAO-B IC50) > 200 (Hypothetical)> 100> 50[12]> 1000[11]

In-Depth Profile of a Novel Candidate: this compound

This compound is a novel synthetic compound featuring a piperidine core, a structural motif present in numerous pharmaceuticals.[13][14] The presence of the carbothioamide group is a key feature for investigation, as the sulfur-for-oxygen substitution in an amide can significantly alter biological activity. While some studies on piperine derivatives have indicated that a thioamide linkage can reduce MAO-B inhibitory activity, the unique substitution pattern of this compound warrants direct experimental evaluation.[15]

Our preliminary (hypothetical) data suggests that this compound is a selective, reversible, and competitive inhibitor of MAO-B. A reversible mechanism is often considered advantageous as it may offer a better safety profile compared to irreversible inhibitors.

Established MAO-B Inhibitors: A Snapshot

Selegiline: A first-generation, irreversible MAO-B inhibitor, Selegiline has been a long-standing treatment for Parkinson's disease.[5][16] It forms a covalent bond with the FAD cofactor of the enzyme, leading to permanent inactivation. While effective, its metabolism to amphetamine-like substances can lead to side effects such as insomnia.[10]

Rasagiline: A second-generation irreversible inhibitor, Rasagiline offers higher potency than Selegiline and lacks the amphetamine-like metabolites, potentially offering a better side-effect profile.[10][14] It is also used as both a monotherapy and an adjunct therapy in Parkinson's disease.[3]

Safinamide: A more recent addition, Safinamide is a reversible and highly selective MAO-B inhibitor.[8][11] Its reversible nature may contribute to a lower risk of tyramine-induced hypertensive crisis. Safinamide also possesses additional mechanisms of action, including the modulation of glutamate release, which may contribute to its clinical efficacy.[15]

Visualizing the Mechanisms and Workflow

To better understand the underlying principles of MAO-B inhibition and the experimental approach to its characterization, the following diagrams are provided.

MAO_B_Inhibition_Mechanisms cluster_irreversible Irreversible Inhibition cluster_reversible Reversible Inhibition MAO-B_I MAO-B Enzyme Covalent_Complex Inactive Covalent Adduct MAO-B_I->Covalent_Complex Covalent Bond Formation Inhibitor_I Selegiline / Rasagiline Inhibitor_I->MAO-B_I Binding MAO-B_R MAO-B Enzyme Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex MAO-B_R->Enzyme_Inhibitor_Complex Association Inhibitor_R Safinamide / this compound Inhibitor_R->MAO-B_R Binding MAOB_Assay_Workflow start Start reagents Prepare Reagents: - MAO-B Enzyme - Test Inhibitor (e.g., this compound) - Substrate (Kynuramine) - Detection Reagent start->reagents incubation Pre-incubation: MAO-B + Inhibitor reagents->incubation reaction Initiate Reaction: Add Substrate incubation->reaction measurement Kinetic Measurement: Monitor Fluorescence/Absorbance reaction->measurement analysis Data Analysis: Calculate IC50 and Selectivity Index measurement->analysis end End analysis->end

References

In vitro and in vivo correlation of the efficacy of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its structural versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," forming the backbone of numerous FDA-approved drugs for a wide array of diseases, from cancer to central nervous system (CNS) disorders.[1] The true measure of a drug candidate's potential, however, lies not just in its performance in a test tube, but in its efficacy within a living system. This guide provides a comparative analysis of the in vitro and in vivo efficacy of piperidine-based compounds, offering insights into the crucial journey from laboratory findings to preclinical validation.

The Quest for Correlation: Why In Vitro-In Vivo Correlation (IVIVC) Matters

In the realm of drug discovery, a strong correlation between in vitro activity and in vivo efficacy is the holy grail. Establishing this relationship early in the development process can de-risk a program, saving invaluable time and resources. For piperidine-based compounds, as with any drug candidate, a potent in vitro profile is a promising start, but it is not a guarantee of in vivo success. Factors such as absorption, distribution, metabolism, and excretion (ADME) can dramatically influence a compound's performance in a complex biological system.[1] This guide will explore case studies that highlight both successful and challenging aspects of achieving this critical correlation.

Case Study 1: Piperidine-Based HDAC Inhibitors in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are a validated target in oncology.[2][3] Several piperidine-containing compounds have been developed as potent HDAC inhibitors.[4]

A notable example involves a series of spiro[chromane-2,4'-piperidine] derivatives.[5] Researchers found that while the initial lead compound demonstrated potent in vitro HDAC inhibition and antiproliferative activity, its in vivo efficacy was limited. Through structural modifications of the piperidine ring, they were able to develop analogs with improved in vitro ADME profiles. These improvements directly translated to better pharmacokinetic (PK) properties in vivo, including lower clearance, increased half-life, and higher overall exposure (AUC) after both intravenous and oral administration. This enhanced PK profile correlated with superior in vivo antitumor activity in an HCT-116 xenograft model, showcasing a successful IVIVC.[5]

Comparative Efficacy of Piperidine-Based HDAC Inhibitors
Compound/SeriesIn Vitro AssayIn Vitro Potency (IC50/GI50)In Vivo ModelIn Vivo EfficacyReference
Spiro[chromane-2,4'-piperidine] Lead Compound (1)HDAC Inhibition / AntiproliferativePotent (specific values not detailed in abstract)HCT-116 XenograftLimited[5]
4-Fluorobenzyl SpirocycleHDAC Inhibition / AntiproliferativePotent (specific values not detailed in abstract)HCT-116 XenograftSuperior antitumor activity compared to lead[5]
2-Phenylethyl SpirocycleHDAC Inhibition / AntiproliferativePotent (specific values not detailed in abstract)HCT-116 XenograftSuperior antitumor activity compared to lead[5]
Piperine Derivative (1f)HDAC Inhibition / AntiproliferativeHDAC IC50: 111.27 ± 2.13 µM / HeLa IC50: 10.38 ± 2.13 µg/mLNot Reported-[6]
Benzylpiperazine Derivative (9b)HDAC6 Inhibition / AntiproliferativeHDAC6 IC50: 31 nM / MDA-MB-231 IC50: 38.1 µMZebrafish MDA-MB-231 XenograftPotent anti-tumor, anti-metastatic, and anti-angiogenic effects[7][8]

Causality Behind Experimental Choices: The selection of the HCT-116 colon carcinoma cell line for in vitro antiproliferative assays is a common choice as it is a well-characterized and widely used cancer cell line. The subsequent use of an HCT-116 xenograft model in vivo provides a direct and relevant system to assess whether the in vitro activity translates to tumor growth inhibition in a living organism.

Visualizing the Mechanism: HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Chromatin Chromatin DNA->Chromatin Histone Histones Histone->Chromatin HAT Histone Acetyltransferases (HATs) HAT->Histone Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histone Deacetylation Piperidine_HDACi Piperidine-based HDAC Inhibitor Piperidine_HDACi->HDAC Inhibition Acetyl_group Acetyl Group Gene_Expression Gene Expression Chromatin->Gene_Expression Open Chromatin (Transcriptionally Active) Apoptosis_Genes Apoptosis-related Gene Expression Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest_Genes Cell Cycle Arrest Gene Expression Gene_Expression->Cell_Cycle_Arrest_Genes

Caption: Mechanism of action of piperidine-based HDAC inhibitors.

Case Study 2: Neuroprotective Piperidine Derivatives in Ischemic Stroke

Ischemic stroke is a leading cause of death and disability, and the development of effective neuroprotective agents is a critical unmet need.[9] Piperidine-containing compounds have been investigated for their potential to mitigate neuronal damage following an ischemic event.

One study designed and synthesized a series of indanone/benzofuranone and piperidine hybrids based on the structures of the neuroprotective agents butylphthalide and donepezil.[10] The in vitro neuroprotective effects were evaluated using an oxygen-glucose deprivation/reperfusion (OGD/R) model in rat primary neuronal cells, which mimics the conditions of ischemic stroke. Several compounds, notably compound 4 , demonstrated robust cell viability in this in vitro model.[10]

Crucially, the promising in vitro results for compound 4 were followed up with in vivo testing in a middle cerebral artery occlusion/reperfusion (MCAO/R) rat model. The in vivo results correlated well with the in vitro findings, showing that compound 4 effectively ameliorated ischemia-reperfusion injury and significantly reduced the infarct volume.[10] This provides a clear example of a positive IVIVC for a piperidine-based neuroprotective agent.

Comparative Efficacy of Neuroprotective Piperidine Derivatives

| Compound | In Vitro Model | In Vitro Outcome | In Vivo Model | In Vivo Efficacy | Reference | |---|---|---|---|---| | Compound 4 (Indanone-piperidine hybrid) | OGD/R in rat primary neuronal cells | Significant neuronal cell viability at 3.125-100 µM | MCAO/R in rats | Reduced infarct volume to 18.45% at 40 mg/kg |[10] | | Oxysophoridine | OGD in primary rat hippocampal neurons | Attenuated neuronal damage at 5, 20, 80 µM | MCAO in mice | Markedly reduced neurological deficit scores and infarct volumes at 62.5, 125, 250 mg/kg |[11] |

Causality Behind Experimental Choices: The OGD/R in vitro model is a standard and well-accepted method to simulate the cellular stress of ischemia-reperfusion injury. The MCAO/R in vivo model is a highly relevant preclinical model of focal cerebral ischemia that closely mimics the pathophysiology of human stroke. The strong correlation between the outcomes in these two models provides confidence in the translational potential of the tested compounds.

Visualizing the Process: A General Workflow for Establishing IVIVC

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assay In Vitro Assay (e.g., cell viability, enzyme inhibition) ic50 Determine Potency (e.g., IC50, EC50) invitro_assay->ic50 correlation IVIVC Analysis ic50->correlation animal_model Relevant Animal Model (e.g., xenograft, stroke model) dosing Administer Compound animal_model->dosing efficacy_measurement Measure Efficacy (e.g., tumor volume, infarct size) dosing->efficacy_measurement efficacy_measurement->correlation decision Lead Optimization / Clinical Candidate Selection correlation->decision

Caption: A simplified workflow for establishing in vitro-in vivo correlation.

Experimental Protocols

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)

This protocol is a standard method for assessing the neuroprotective effects of compounds against ischemia-like injury in vitro.[10][12]

  • Cell Culture:

    • Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions (37°C, 5% CO2).

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[12]

  • Compound Pre-treatment:

    • Prepare stock solutions of the piperidine-based test compounds in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to various final concentrations in the culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for a specified pre-treatment period (e.g., 2-24 hours).[12]

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death in control wells (e.g., 2-4 hours).

  • Reperfusion:

    • Remove the plates from the hypoxic chamber and replace the OGD medium with a normal, glucose-containing culture medium.

    • Return the plates to the standard incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Quantify cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the untreated, normoxic control cells.[12]

In Vivo Xenograft Mouse Model of Cancer

This protocol outlines a general procedure for evaluating the antitumor efficacy of piperidine-based compounds in a xenograft mouse model.[5]

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., BALB/c nude or NSG mice) to prevent rejection of human tumor cells.

    • House the animals in a specific pathogen-free facility with ad libitum access to food and water.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., HCT-116) from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (length x width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the piperidine-based test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group according to a predetermined dosing schedule and dose level.

    • Administer the vehicle alone to the control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The case studies presented in this guide underscore the critical importance of a multi-faceted evaluation approach that extends beyond initial in vitro potency. A strong in vitro-in vivo correlation is a key determinant of a successful drug development program. By carefully selecting relevant in vitro and in vivo models and systematically investigating structure-activity and structure-property relationships, researchers can more effectively translate the promise of piperidine-based compounds from the bench to the clinic.

References

A Comparative Guide to the Metabolic Stability of N-Cbz Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2][3] Protecting groups are indispensable tools in medicinal chemistry, yet their intrinsic metabolic liabilities can significantly influence a drug candidate's fate. Among these, the Carboxybenzyl (Cbz or Z) group, a stalwart for amine protection, presents a unique set of metabolic considerations.[4][5][6] This guide provides an in-depth, objective comparison of the metabolic stability of N-Cbz protected compounds against other common amine protecting groups, supported by experimental data and detailed methodologies.

The Metabolic Achilles' Heel of the Cbz Group

The Cbz group, while valued for its stability in acidic and basic conditions and its ease of removal via hydrogenolysis, is susceptible to enzymatic cleavage in biological systems.[5][7] This metabolic vulnerability is primarily attributed to the carbamate linkage, which can be hydrolyzed by various enzymes. Understanding the enzymatic players and the sites of metabolic attack is paramount for predicting and engineering the metabolic fate of Cbz-protected drug candidates.

The primary enzymatic pathways responsible for the metabolism of N-Cbz protected compounds include:

  • Carboxylesterases (CES): These enzymes are abundant in the liver, plasma, and intestine and are key players in the hydrolysis of esters, amides, and carbamates.[8][9][10][11][12] Human carboxylesterases, particularly hCE1 in the liver and hCE2 in the intestine, can hydrolyze the carbamate bond of the Cbz group, leading to the release of the free amine, carbon dioxide, and benzyl alcohol.[8][9]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, predominantly located in the liver, is central to Phase I drug metabolism.[13] While direct cleavage of the Cbz carbamate is not their primary role, CYPs can metabolize the benzyl portion of the Cbz group through hydroxylation, leading to subsequent degradation pathways.[14][15] Aromatic hydroxylation of the phenyl ring or benzylic hydroxylation can create more polar metabolites that are readily excreted.

The metabolic cleavage of the N-Cbz group is a critical consideration in drug design, as premature removal of the protecting group can lead to an inactive compound or the generation of undesired metabolites.

Benchmarking Metabolic Stability: Cbz vs. Other Protecting Groups

The choice of a protecting group can profoundly impact a molecule's metabolic stability. Here, we compare the N-Cbz group to other commonly used amine protecting groups:

Protecting GroupTypical DeprotectionMetabolic Stability ProfileKey Metabolizing Enzymes
Cbz (Carboxybenzyl) Hydrogenolysis (H₂, Pd/C)Susceptible to enzymatic hydrolysis.Carboxylesterases (CES), Cytochrome P450s (CYP)
Boc (tert-Butoxycarbonyl) Acid (e.g., TFA)Generally more stable to enzymatic hydrolysis than Cbz, but can be cleaved under acidic conditions in vivo.Esterases (to a lesser extent than Cbz)
Fmoc (9-Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine)Generally stable to enzymatic hydrolysis.Not a primary substrate for common drug-metabolizing enzymes.
Ac (Acetyl) Acid or Base HydrolysisCan be susceptible to hydrolysis by amidases.Amidases, Esterases

Field-Proven Insights:

The metabolic lability of the Cbz group is a double-edged sword. In the context of prodrug design, this susceptibility can be harnessed to release the active amine in a controlled manner within the body.[16] Conversely, for compounds where the protected amine is essential for activity, the inherent instability of the Cbz group can be a significant liability, leading to rapid clearance and poor bioavailability.[17] The tert-Butoxycarbonyl (Boc) group often exhibits greater metabolic stability towards enzymatic hydrolysis compared to the Cbz group, making it a more suitable choice when trying to avoid premature cleavage.[18] The 9-Fluorenylmethyloxycarbonyl (Fmoc) group, being base-labile, is generally not susceptible to cleavage by metabolic enzymes and is often considered metabolically robust.[18]

Experimental Protocols for Assessing Metabolic Stability

To quantitatively evaluate the metabolic stability of N-Cbz protected compounds, standardized in vitro assays are essential. These assays provide critical data on a compound's half-life and intrinsic clearance.[2][19]

Liver Microsomal Stability Assay

This assay is a cornerstone in early drug discovery for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[20][21][22]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Experimental Workflow:

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) at 37°C and dilute to a final protein concentration of 0.5-1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[23][24]

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[20][25]

    • Prepare a stock solution of the N-Cbz protected test compound (e.g., 10 mM in DMSO) and dilute to a final incubation concentration (typically 1 µM).[20][24]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the microsomal solution and the test compound.[25]

    • Pre-incubate the mixture for 5-10 minutes at 37°C.[20]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[24][25]

    • Incubate at 37°C with gentle shaking.[20]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[21]

    • Immediately terminate the reaction by adding a quench solution, typically 2-3 volumes of cold acetonitrile containing an internal standard.[21][24]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.[25]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the equation: t½ = 0.693 / k.[25]

    • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains a variety of hydrolytic enzymes, including carboxylesterases.[16][26]

Objective: To determine the rate of degradation of a test compound in plasma.

Experimental Workflow:

Caption: Workflow for the Plasma Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw frozen plasma (e.g., human, rat, mouse) from multiple donors at 37°C.[26]

    • Prepare a stock solution of the N-Cbz protected test compound (e.g., 10 mM in DMSO) and dilute to a final incubation concentration (typically 1-5 µM).[26]

  • Incubation:

    • Add the test compound to the plasma in a microcentrifuge tube or 96-well plate.[16]

    • Incubate the mixture at 37°C.[17]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[16][26]

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.[26]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining.[17]

  • Data Analysis:

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t½) from the rate of disappearance.[26]

Concluding Remarks

The metabolic stability of N-Cbz protected compounds is a critical parameter that requires careful consideration during drug design and development. The inherent susceptibility of the Cbz group to enzymatic cleavage by carboxylesterases and its potential for metabolism by CYP450 enzymes necessitates a thorough evaluation using in vitro assays. By understanding the metabolic pathways and employing robust experimental protocols, researchers can make informed decisions about the suitability of the Cbz protecting group and, if necessary, explore alternative protection strategies to optimize the pharmacokinetic properties of their drug candidates. This proactive approach to assessing metabolic stability is essential for navigating the complex path from a promising lead compound to a successful therapeutic agent.

References

Inter-laboratory validation of bioassays for piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide for the Validation of Bioassays for Piperidine-3-Carbothioamide and its Analogs

This guide provides a comprehensive framework for the inter-laboratory validation of bioassays targeting piperidine-3-carbothioamide, a heterocyclic compound featuring a piperidine ring and a carbothioamide functional group. Given the specificity of this molecule, this document establishes a robust validation model by using a common and highly relevant assay type—a luminescence-based kinase inhibition assay—as a practical example. The principles and methodologies detailed herein are broadly applicable to other small molecule inhibitors and assay formats.

The core objective of any inter-laboratory validation (ILV), also known as a ring trial, is to establish the reproducibility, reliability, and robustness of an analytical method when performed by different operators in different laboratories. This process is critical during later stages of drug discovery and preclinical development to ensure that data generated across multiple sites are consistent and comparable, a foundational requirement for regulatory submissions.

This guide is structured to walk researchers through the critical phases of designing, executing, and analyzing an inter-laboratory study, grounded in established scientific and regulatory principles.

Part 1: Assay Selection and The Hypothetical Target

The choice of bioassay is the first and most critical step. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in inhibitors of G-protein coupled receptors (GPCRs) and kinases. The carbothioamide group, a bioisostere of an amide, is also common in enzyme inhibitors. For the purpose of this guide, we will hypothesize that piperidine-3-carbothioamide (P3C) is an inhibitor of a novel serine/threonine kinase, which we will call "Target Kinase 1" (TK1).

We will select a luminescence-based kinase assay, such as Promega's Kinase-Glo® or a similar platform.

Causality Behind Experimental Choice (Expertise): Why a luminescence-based assay?

  • High Signal-to-Background Ratio: These assays generate a robust "glow" signal that is highly sensitive and less susceptible to interference from fluorescent compounds or light scatter.

  • Simplified Workflow: The "add-mix-read" format minimizes pipetting steps, reducing the potential for operator error—a critical variable to control in an inter-laboratory study.

  • Broad Dynamic Range: The assay format typically provides a wide linear range, allowing for accurate determination of IC₅₀ values over several orders of magnitude.

The fundamental principle of this assay is that the amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase enzyme uses the remaining ATP to produce light. Therefore, a potent inhibitor like P3C will result in less ATP consumption by TK1, leaving more ATP for the luciferase reaction and producing a strong luminescent signal.

Hypothetical TK1 Signaling Pathway

The diagram below illustrates the proposed mechanism of action where P3C inhibits TK1, preventing the phosphorylation of a downstream substrate protein and thereby blocking a cellular signaling cascade.

cluster_cell Cell Membrane P3C Piperidine-3- carbothioamide (P3C) TK1 Target Kinase 1 (TK1) P3C->TK1 Inhibition ADP ADP Substrate Substrate Protein TK1->Substrate Phosphorylation ATP ATP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Hypothetical inhibition of the TK1 signaling pathway by P3C.

Part 2: The Inter-Laboratory Validation (ILV) Framework

A successful ILV requires meticulous planning, standardized materials, and a harmonized protocol. This framework is adapted from guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method validation.

ILV Workflow Diagram

This diagram outlines the end-to-end process for conducting the inter-laboratory study.

cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Validation Parameters & Criteria (e.g., %CV < 20%) B Select Participating Labs (Minimum of 3) A->B C Develop & Finalize Harmonized Protocol B->C D Prepare & Distribute Validation Kit C->D E Each Lab Performs Assay (e.g., 3 independent runs) D->E F Centralized Data Collection E->F G Statistical Analysis (Precision, Accuracy, Robustness) F->G H Final Validation Report G->H

The Thioamide Switch: A Comparative Guide to Carbothioamide vs. Carboxamide Ligands in Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of rational drug design, the bioisosteric replacement of a carboxamide with a carbothioamide is a subtle yet powerful strategy. This single-atom substitution—oxygen for sulfur—can profoundly alter a ligand's physicochemical properties, influencing everything from target affinity and selectivity to metabolic stability and membrane permeability. For researchers engaged in computational chemistry and drug development, understanding how this switch impacts molecular docking simulations is paramount. This guide provides an in-depth, objective comparison of the docking performance of carbothioamide versus carboxamide ligands, grounded in experimental data and fundamental chemical principles.

The Foundation: Structural and Electronic Divergence

At the heart of the differing behaviors of carboxamides and carbothioamides are their distinct structural and electronic characteristics. These intrinsic properties are the primary determinants of how they interact with a protein's binding pocket.

The substitution of a sulfur atom for an oxygen atom introduces several key changes:

  • Bond Length and Van der Waals Radius: The carbon-sulfur (C=S) double bond in a thioamide is significantly longer (approximately 1.65–1.71 Å) than the carbon-oxygen (C=O) bond in an amide (around 1.23 Å).[1][2] Furthermore, sulfur possesses a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å).[1] These seemingly small geometric alterations can lead to steric clashes or, conversely, improved van der Waals contacts within a binding site.

  • Hydrogen Bonding Propensities: This is arguably the most critical difference. Due to the increased acidity of the N-H bond, thioamides are stronger hydrogen bond donors than their amide counterparts.[3] Conversely, the sulfur atom in a thioamide is a weaker hydrogen bond acceptor than the oxygen in an amide.[3] This altered hydrogen bonding profile can completely reshape the interaction network between a ligand and its target protein.

  • Electronic Properties: Thioamides are generally more polarizable than amides and have a higher dipole moment. The C=S bond is also weaker than the C=O bond, which can influence the rotational barrier around the C-N bond and the overall conformational flexibility of the ligand.[2]

These fundamental differences necessitate careful consideration during the setup and interpretation of molecular docking studies. The choice of force field, for instance, must be able to accurately model the distinct electronic and steric properties of the thioamide group to yield reliable predictions.

Comparative Docking Performance: Insights from Experimental Data

Several studies have explored the impact of amide-to-thioamide substitution on biological activity, often correlating experimental findings with molecular docking simulations. A consistent theme that emerges is the context-dependent nature of this bioisosteric replacement.

A study by Rana et al. (2022) on pyrazoline analogs as potential anticancer agents provides a direct comparison.[4] They synthesized and tested both carbothioamide and carboxamide derivatives and performed molecular docking studies against a B-DNA crystal structure. Their findings indicated that the carbothioamide-containing compounds exhibited significant cytotoxic activity, and the docking studies helped to elucidate the potential binding modes.[4]

In the realm of macrocyclic peptides, Ghosh et al. (2023) demonstrated that a single amide-to-thioamide substitution can enhance the membrane permeability and bioavailability.[5] Their work suggests that masking the hydrogen bond acceptor capability of the carbonyl group reduces the desolvation penalty, a key factor in a ligand's ability to cross biological membranes.[5] While their study focused on permeability, the underlying principle of altered solvation has direct implications for binding affinity predictions in docking, where desolvation energies are a crucial component of the scoring function.

Furthermore, research by Chatterjee and colleagues (2018) highlighted that thioamide substitution in macrocyclic peptides can lead to a dramatic increase in binding affinity and metabolic stability.[1] Their work on integrin antagonists showed that a single O-to-S substitution could enhance efficacy by over 100,000-fold.[6] This remarkable improvement was attributed to the conformational restriction imposed by the thioamide group, leading to a more favorable presentation of the pharmacophoric elements for binding.[6]

The following table summarizes key findings from comparative studies, illustrating the variable impact of this substitution on docking scores and biological activity.

Ligand Pair (Carboxamide vs. Carbothioamide)TargetKey FindingsReference
Pyrazoline AnalogsB-DNACarbothioamide analogs showed potent anticancer activity, with docking studies revealing specific binding interactions.Rana et al. (2022)[4]
Macrocyclic PeptidesSomatostatin Receptor 2Thioamide substitution improved lipophilicity and permeability, attributed to masking the hydrogen bond acceptor.Ghosh et al. (2023)[5]
Benzamide AnalogsC. elegans Complex IIThioamide replacement of the amide resulted in high anthelmintic activity, comparable to the reference compound.Larocca et al. (2022)[3]
Macrocyclic PeptidesIntegrins (αvβ3, αvβ5, α5β1)A single thioamide substitution led to a massive increase in binding affinity and enhanced metabolic stability due to conformational restriction.Chatterjee et al. (2018)[1][6]

Experimental Protocol: A Self-Validating Comparative Docking Workflow

To ensure the scientific integrity of a comparative docking study between carbothioamide and carboxamide ligands, a rigorous and self-validating workflow is essential. This protocol emphasizes careful preparation and cross-validation to minimize bias and enhance the reliability of the results.

Step-by-Step Methodology
  • Target Protein Preparation:

    • Selection and Retrieval: Obtain the 3D structure of the target protein from a reputable database like the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand similar to the compounds under investigation.

    • Cleaning and Optimization: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for ligand binding. Add hydrogen atoms, assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4, and perform a constrained energy minimization to relieve any steric clashes. This step is crucial for ensuring the receptor is in a low-energy, realistic conformation.

  • Ligand Preparation:

    • 3D Structure Generation: Generate 3D conformers for both the carboxamide and carbothioamide ligands. It is vital to use a robust conformational search algorithm to explore the full range of possible low-energy structures for each ligand.

    • Charge and Parameter Assignment: Assign partial atomic charges using a quantum mechanics-based method (e.g., AM1-BCC or RESP) for higher accuracy. Crucially, ensure that the force field parameters used are appropriate for both amide and thioamide functionalities. Standard force fields like GAFF2 or CGenFF generally have parameters for thioamides, but it is good practice to verify their accuracy.

  • Docking Simulation:

    • Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

    • Algorithm Selection: Choose a well-validated docking algorithm (e.g., AutoDock Vina, Glide, GOLD). It is advisable to use at least two different docking programs to cross-validate the results, as different algorithms may handle the specific interactions of thioamides differently.

    • Execution: Perform multiple independent docking runs for each ligand to ensure thorough sampling of the conformational space and to assess the convergence of the results.

  • Post-Docking Analysis and Validation:

    • Scoring and Ranking: Analyze the predicted binding energies (docking scores) for the top-ranked poses of each ligand. A lower binding energy generally indicates a more favorable interaction.

    • Interaction Analysis: Visually inspect the top-ranked poses for both the carboxamide and carbothioamide ligands. Pay close attention to the hydrogen bonding network, hydrophobic interactions, and any potential steric clashes. Compare the key interactions with those observed in the co-crystallized ligand-protein complex, if available.

    • Clustering and Pose Selection: Cluster the docked poses based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

The causality behind this workflow is to systematically control for variables, ensuring that any observed differences in docking scores and binding modes can be confidently attributed to the O-to-S substitution.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB 1. Protein Structure Selection (PDB) Clean 2. Receptor Cleaning & Optimization PDB->Clean Grid 5. Binding Site Definition (Grid) Clean->Grid Ligand3D 3. Ligand 3D Conformer Generation Params 4. Force Field & Charge Assignment Ligand3D->Params Params->Grid Dock 6. Molecular Docking (e.g., Vina, Glide) Grid->Dock Score 7. Scoring & Ranking Dock->Score Visualize 8. Interaction Analysis Score->Visualize Validate 9. Cross-Validation with Experimental Data Visualize->Validate

Caption: A self-validating workflow for comparative molecular docking.

Causality and Interpretation: Why Do Docking Scores Differ?

The differences in docking scores between carbothioamide and carboxamide ligands are not arbitrary; they are a direct consequence of their differing physicochemical properties and how these are evaluated by the docking program's scoring function.

  • Hydrogen Bonding Term: A significant contributor to the docking score is the hydrogen bonding energy. Since thioamides are better hydrogen bond donors, a lower (more favorable) score might be observed if the thioamide's N-H group interacts with a strong acceptor in the protein. Conversely, if the ligand's primary role in the binding pocket is as a hydrogen bond acceptor, the weaker acceptor capacity of the sulfur atom could lead to a higher (less favorable) score compared to its carboxamide analog.

  • Van der Waals and Steric Terms: The larger size of the sulfur atom can be a double-edged sword. In a spacious binding pocket, the increased surface area of the thioamide can lead to more favorable van der Waals interactions, resulting in a better docking score. However, in a sterically constrained pocket, the larger sulfur atom may introduce clashes, leading to a penalty in the scoring function and a less favorable predicted binding affinity.

  • Solvation Effects: Scoring functions often include terms to account for the desolvation penalty—the energy required to remove the ligand and the binding site from the solvent. As noted by Ghosh et al. (2023), thioamides may have a lower desolvation penalty due to the weaker interaction of the sulfur atom with water molecules.[5] This could translate to a more favorable docking score, reflecting a lower energetic cost for the ligand to enter the binding pocket.

Conclusion: A Strategic Tool for Lead Optimization

The bioisosteric replacement of a carboxamide with a carbothioamide is a nuanced strategy that can yield significant benefits in drug discovery. Molecular docking serves as an invaluable tool for predicting the potential consequences of this substitution before committing to costly and time-consuming synthesis.

The key takeaway for researchers is that the thioamide switch is not a one-size-fits-all solution. Its success is highly dependent on the specific topology and chemical environment of the target's binding pocket. A thorough understanding of the fundamental differences in hydrogen bonding, sterics, and electronics between these two functional groups is essential for designing meaningful computational experiments and accurately interpreting their results. By employing a rigorous and self-validating docking workflow, scientists can harness the power of the thioamide switch to guide the rational design of ligands with improved affinity, selectivity, and pharmacokinetic properties.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cbz-3-piperidine)carbothioamide
Reactant of Route 2
(1-Cbz-3-piperidine)carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.